9-(2-Ethylhexyl)carbazole-3,6-dicarboxaldehyde
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
9-(2-ethylhexyl)carbazole-3,6-dicarbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO2/c1-3-5-6-16(4-2)13-23-21-9-7-17(14-24)11-19(21)20-12-18(15-25)8-10-22(20)23/h7-12,14-16H,3-6,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWQOZEXSBKOAAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CN1C2=C(C=C(C=C2)C=O)C3=C1C=CC(=C3)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80584611 | |
| Record name | 9-(2-Ethylhexyl)-9H-carbazole-3,6-dicarbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80584611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
169051-20-1 | |
| Record name | 9-(2-Ethylhexyl)-9H-carbazole-3,6-dicarbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80584611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-(2-Ethylhexyl)carbazole-3,6-dicarboxaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
9-(2-Ethylhexyl)carbazole-3,6-dicarboxaldehyde synthesis protocol
An In-Depth Technical Guide to the Synthesis of 9-(2-Ethylhexyl)carbazole-3,6-dicarboxaldehyde
Introduction
This compound is a crucial building block in the field of organic electronics. Its carbazole core provides excellent hole-transporting properties and high thermal stability, while the aldehyde functionalities at the 3 and 6 positions offer versatile points for further chemical modification.[1][2][3] The introduction of the bulky, branched 2-ethylhexyl group at the nitrogen atom enhances the solubility of the molecule in common organic solvents, which is a critical factor for the fabrication of electronic devices via solution-based processing techniques.[2] This guide provides a comprehensive, in-depth protocol for the synthesis of this compound, focusing on the underlying chemical principles and practical considerations for researchers and professionals in drug development and materials science.
The primary applications for this compound and its derivatives are found in Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and Organic Field-Effect Transistors (OFETs).[2][3] The dicarboxaldehyde structure serves as a key precursor for the synthesis of more complex conjugated molecules and polymers through reactions like the Knoevenagel condensation.[4]
Overall Synthetic Strategy
The synthesis of this compound is typically achieved through a two-step process. The first step involves the N-alkylation of the carbazole core, followed by a double formylation at the 3 and 6 positions.
Figure 1: Overall synthetic workflow for this compound.
This guide will detail the experimental procedures for both the N-alkylation of carbazole and the subsequent Vilsmeier-Haack formylation to yield the final product.
Part A: Synthesis of 9-(2-Ethylhexyl)carbazole
Scientific Rationale and Mechanistic Insights
The first step is the N-alkylation of carbazole with 2-ethylhexyl bromide. The nitrogen atom of the carbazole is sufficiently nucleophilic to displace the bromide ion from the alkyl halide. This reaction is typically carried out in the presence of a base to deprotonate the carbazole nitrogen, thereby increasing its nucleophilicity. A phase-transfer catalyst is often employed to facilitate the reaction between the aqueous base and the organic-soluble reactants.[5]
Detailed Experimental Protocol
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Purity |
| Carbazole | 167.21 | 10.0 g | 0.0598 | 98% |
| 2-Ethylhexyl bromide | 193.12 | 13.9 g (11.5 mL) | 0.0719 | 95% |
| Potassium Hydroxide (KOH) | 56.11 | 10.1 g | 0.180 | 85% |
| Tetrabutylammonium bromide (TBAB) | 322.37 | 1.93 g | 0.006 | 99% |
| Toluene | - | 100 mL | - | Anhydrous |
| Deionized Water | - | 50 mL | - | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add carbazole (10.0 g, 0.0598 mol), potassium hydroxide (10.1 g, 0.180 mol) dissolved in 50 mL of deionized water, and tetrabutylammonium bromide (1.93 g, 0.006 mol).
-
Add 100 mL of toluene to the flask and stir the mixture vigorously.
-
Add 2-ethylhexyl bromide (13.9 g, 0.0719 mol) to the reaction mixture.
-
Heat the mixture to reflux (approximately 90-100 °C) and maintain for 12-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Separate the organic layer and wash it with deionized water (3 x 50 mL) to remove any remaining potassium hydroxide and TBAB.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 9-(2-ethylhexyl)carbazole as a colorless oil.
Part B: Synthesis of this compound
Scientific Rationale and Mechanistic Insights
The second step is the Vilsmeier-Haack formylation of 9-(2-ethylhexyl)carbazole. This reaction introduces two aldehyde groups onto the electron-rich 3 and 6 positions of the carbazole ring. The Vilsmeier reagent, a chloroiminium ion, is generated in situ from the reaction of a substituted amide, typically N,N-dimethylformamide (DMF), and phosphorus oxychloride (POCl₃).[6][7] This electrophilic reagent then attacks the carbazole ring in an electrophilic aromatic substitution reaction.[6][7][8] The resulting iminium ion is subsequently hydrolyzed during the workup to yield the desired aldehyde.[6]
Sources
Introduction: The Significance of 9-(2-Ethylhexyl)carbazole-3,6-dicarboxaldehyde
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 9-(2-Ethylhexyl)carbazole-3,6-dicarboxaldehyde
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy data for this compound. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of this key organic compound through detailed spectral interpretation. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to ensure scientific integrity and practical applicability.
This compound, with the chemical formula C₂₂H₂₅NO₂ and a molecular weight of 335.44[1], is a significant building block in the synthesis of advanced organic materials. Its carbazole core provides a rigid, electron-rich aromatic system, while the aldehyde functionalities at the 3 and 6 positions offer reactive sites for further chemical modifications. The 2-ethylhexyl group at the 9-position enhances solubility in organic solvents, a crucial property for solution-processable materials used in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Accurate structural confirmation and purity assessment are paramount in the development of such materials. NMR spectroscopy stands as a primary analytical technique for the unambiguous determination of molecular structure in solution. This guide will provide a detailed interpretation of the ¹H and ¹³C NMR spectra of this compound, based on established principles and spectral data from analogous structures.
Predicted NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on the analysis of related carbazole derivatives and the known effects of substituents on chemical shifts[2][3][4][5][6][7][8][9].
Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Coupling Constant (J, Hz) |
| ~10.10 | s | 2H | -CHO | - |
| ~8.60 | d | 2H | H-4, H-5 | ~1.5 |
| ~8.05 | dd | 2H | H-2, H-7 | ~8.5, ~1.5 |
| ~7.60 | d | 2H | H-1, H-8 | ~8.5 |
| ~4.30 | d | 2H | N-CH₂- | ~7.5 |
| ~2.10 | m | 1H | -CH(CH₂CH₃)- | - |
| ~1.40 - 1.20 | m | 8H | -(CH₂)₄- | - |
| ~0.90 | t | 6H | -CH₃ x 2 | ~7.0 |
Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~191.0 | -CHO |
| ~144.0 | C-4a, C-4b |
| ~131.0 | C-3, C-6 |
| ~129.5 | C-1, C-8 |
| ~124.0 | C-4, C-5 |
| ~123.5 | C-2, C-7 |
| ~110.0 | C-8a, C-9a |
| ~48.0 | N-CH₂- |
| ~39.0 | -CH(CH₂CH₃)- |
| ~31.0, 29.0, 24.0, 23.0 | -(CH₂)₄- |
| ~14.0, 11.0 | -CH₃ x 2 |
Experimental Protocol: NMR Data Acquisition
To obtain high-quality NMR spectra for this compound, the following experimental procedure is recommended.
Sample Preparation
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent due to the compound's expected good solubility and the solvent's minimal interference in the relevant spectral regions.
-
Concentration: Dissolve approximately 10-20 mg of the solid compound in 0.6-0.7 mL of CDCl₃.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern spectrometers can also reference the residual solvent peak.
NMR Spectrometer Setup
-
Instrument: A 400 MHz (or higher) NMR spectrometer is recommended for achieving good signal dispersion, especially in the aromatic region.
-
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: Approximately 16 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16 scans are typically sufficient for a sample of this concentration.
-
-
¹³C NMR Acquisition:
-
Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments) to simplify the spectrum to single lines for each carbon.
-
Spectral Width: Approximately 220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: A higher number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of the ¹³C isotope.
-
Data Processing
-
Fourier Transformation: Apply an exponential window function to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by Fourier transformation.
-
Phasing and Baseline Correction: Manually phase the spectrum to obtain pure absorption lineshapes and apply a baseline correction to ensure accurate integration.
-
Referencing: Calibrate the chemical shift scale using the TMS signal at 0.00 ppm or the residual CDCl₃ signal at 7.26 ppm for ¹H and 77.16 ppm for ¹³C.
-
Integration and Peak Picking: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Identify the chemical shift of each peak in both ¹H and ¹³C spectra.
Spectral Interpretation and Structural Elucidation
The interpretation of the NMR spectra is a logical process of assigning each signal to a specific nucleus within the molecule. This process is guided by chemical shifts, integration values, and signal multiplicities[10].
¹H NMR Spectrum Analysis
-
Aldehyde Protons (-CHO): The most downfield signal, predicted around 10.10 ppm, is characteristic of aldehyde protons[11][12]. The strong deshielding is due to the electronegativity of the oxygen atom and the anisotropic effect of the carbonyl group. A singlet is expected as there are no adjacent protons. The integration for two protons confirms the presence of two aldehyde groups.
-
Aromatic Protons (Carbazole Core): The signals in the region of 7.60-8.60 ppm are attributed to the protons on the carbazole ring system. The electron-withdrawing aldehyde groups significantly deshield the adjacent protons.
-
H-4 and H-5: These protons are predicted to be the most downfield in the aromatic region (~8.60 ppm) due to their proximity to the electron-withdrawing aldehyde groups and the anisotropic effect of the carbonyls. They will appear as doublets due to coupling with H-2 and H-7, respectively, with a small meta-coupling constant.
-
H-2 and H-7: These protons (~8.05 ppm) will be doublets of doublets, coupling to both the ortho (H-1, H-8) and meta (H-4, H-5) protons.
-
H-1 and H-8: These protons (~7.60 ppm) are expected to be the most upfield in the aromatic region and will appear as doublets due to ortho-coupling with H-2 and H-7, respectively.
-
-
Aliphatic Protons (2-Ethylhexyl Group):
-
N-CH₂-: The methylene protons directly attached to the nitrogen atom are deshielded and appear around 4.30 ppm as a doublet, due to coupling with the adjacent methine proton.
-
-CH(CH₂CH₃)-: The single methine proton will be a complex multiplet around 2.10 ppm, as it is coupled to the N-CH₂- protons and the protons of the ethyl and butyl chains.
-
-(CH₂)₄- and -CH₃: The remaining methylene and methyl protons of the ethylhexyl group will appear in the upfield region (0.90-1.40 ppm) as overlapping multiplets and triplets, respectively.
-
¹³C NMR Spectrum Analysis
-
Carbonyl Carbons (-CHO): The aldehyde carbonyl carbons are highly deshielded and will appear far downfield, around 191.0 ppm.
-
Aromatic Carbons (Carbazole Core): The twelve carbons of the carbazole core will give rise to six signals due to the molecule's symmetry.
-
The carbons directly attached to the nitrogen (C-8a, C-9a) and the carbons bearing the aldehyde groups (C-3, C-6) will have distinct chemical shifts. The other aromatic carbons will appear in the expected range of 110-144 ppm.
-
-
Aliphatic Carbons (2-Ethylhexyl Group): The eight carbons of the 2-ethylhexyl group will produce distinct signals in the upfield region of the spectrum (~11-48 ppm). The N-CH₂ carbon will be the most downfield of this group.
Visualization of Molecular Structure and Workflow
To visually represent the molecular structure and the logical flow of spectral analysis, the following diagrams are provided.
Caption: Molecular structure of the target compound.
Caption: Workflow for NMR-based structural elucidation.
Conclusion
This technical guide provides a detailed framework for understanding the ¹H and ¹³C NMR spectra of this compound. By combining predicted spectral data with a robust experimental protocol and a logical interpretation strategy, researchers can confidently confirm the structure and purity of this important organic material. The principles outlined herein are broadly applicable to the NMR analysis of other complex organic molecules, serving as a valuable resource for the scientific community.
References
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Nuclear magnetic resonance spectral analysis and conformational properties of 11-benzoyl-9,9a,10,11-tetrahydro-4H-indolo[4,3-ab]carbazole. PubMed. Available at: [Link]
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(a) The ¹H NMR spectra of 2.0 mg carbazole with increasing... ResearchGate. Available at: [Link]
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How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). JEOL. Available at: [Link]
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Example 8. Available at: [Link]
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Understanding the interaction mechanism of carbazole/anthracene with N , N -dimethylformamide: NMR study substantiated carbazole separation. Industrial Chemistry & Materials (RSC Publishing). Available at: [Link]
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Assessing Carbazole Derivatives as Single-Electron Photoreductants. ACS Publications. Available at: [Link]
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¹H-NMR spectrum of carbazole. ResearchGate. Available at: [Link]
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Interpreting H-NMR Spectra Aromatic Molecule. YouTube. Available at: [Link]
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A Carbazole-Derived Nitroxide That Is an Analogue of Cytidine: A Rigid Spin Label for DNA and RNA. ACS Publications. Available at: [Link]
- Exploring the 3-(phenylethynyl)-9H-carbazole unit in the search of deep-blue emitting fluorophores.
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6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I. KPU Pressbooks. Available at: [Link]
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Interpreting. OpenOChem Learn. Available at: [Link]
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5,5′-Bis[9-(2-ethylhexyl)-9H-carbazol-3-yl]-4,4′-diphenyl-2,2′-bithiazole. MDPI. Available at: [Link]
-
4,4-Bis(2-ethylhexyl)-6-(9-(2-ethylhexyl)-2,3,4,4a,9,9a-hexahydro-1H-carbazol-6-yl)-4H-cyclopenta[2,1-b:3,4-b′]dithiophene-2-carbaldehyde. MDPI. Available at: [Link]
-
9-[(2R)-2-ethylhexyl]carbazole-3,6-dicarbaldehyde. PubChem. Available at: [Link]
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Synthesis of 9-hexyl-9H-carbazole-3-carbaldehyde. ResearchGate. Available at: [Link]
-
Supramolecular complex catalyzed green synthesis of 9-(2-Ethylhexyl) carbazole: Structural, optical and DFT investigations. Scilit. Available at: [Link]
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A Comprehensive Technical Guide to the UV-Vis Absorption and Photoluminescence Spectra of 9-(2-Ethylhexyl)carbazole-3,6-dicarboxaldehyde
Introduction: The Versatile Carbazole Core in Modern Research
Carbazole and its derivatives are a cornerstone in the development of advanced organic materials. Their inherent electron-rich nature, rigid planar structure, and excellent thermal and chemical stability make them ideal candidates for a wide range of applications, from organic light-emitting diodes (OLEDs) and photovoltaic systems to biological sensors and pharmaceuticals. The ability to functionalize the carbazole core at the 3, 6, and 9 positions allows for precise tuning of its electronic and photophysical properties.
This guide focuses on a specific, highly functional derivative: 9-(2-Ethylhexyl)carbazole-3,6-dicarboxaldehyde . The introduction of a bulky, solubilizing 2-ethylhexyl group at the nitrogen (N-9) position enhances its processability in common organic solvents. Simultaneously, the powerful electron-withdrawing dicarboxaldehyde groups at the 3 and 6 positions significantly modify the electronic structure, creating a molecule with distinct intramolecular charge transfer (ICT) characteristics. Understanding the UV-Vis absorption and photoluminescence spectra of this compound is paramount for harnessing its potential in various applications.
This document provides a detailed exploration of the theoretical underpinnings of its photophysical behavior, comprehensive experimental protocols for its characterization, and an in-depth interpretation of its spectral properties, tailored for researchers, scientists, and drug development professionals.
Theoretical Framework: Understanding the Photophysics of a D-A-D Carbazole System
The photophysical properties of this compound are governed by the interplay between the electron-donating carbazole core and the electron-accepting aldehyde groups. This "Donor-Acceptor-Donor" (D-A-D) type structure gives rise to interesting electronic transitions.
UV-Vis Absorption: Probing Electronic Transitions
UV-Vis spectroscopy measures the absorption of light by a molecule as a function of wavelength. For conjugated organic molecules like our target compound, the absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. The key transitions are:
-
π → π* Transitions: These are characteristic of conjugated systems. The extended π-system of the carbazole core gives rise to strong absorption bands, typically in the UV region. The presence of the aldehyde groups in conjugation with the carbazole ring is expected to cause a bathochromic (red) shift of these absorption bands compared to unsubstituted carbazole.
-
n → π* Transitions: The aldehyde groups contain non-bonding (n) electrons on the oxygen atoms. Transitions of these electrons to the π* anti-bonding orbitals are also possible. These transitions are generally weaker than π → π* transitions and can sometimes be obscured by them.
-
Intramolecular Charge Transfer (ICT): In D-A systems, absorption of light can promote an electron from the highest occupied molecular orbital (HOMO), primarily localized on the electron-donating carbazole core, to the lowest unoccupied molecular orbital (LUMO), which is largely centered on the electron-accepting aldehyde groups. This ICT transition is highly sensitive to the polarity of the surrounding solvent.
Photoluminescence: The Emissive Relaxation Pathway
Photoluminescence (PL) spectroscopy, which encompasses fluorescence and phosphorescence, probes the emission of light from a molecule after it has absorbed light. This guide will focus on fluorescence, the rapid emission of light from the lowest singlet excited state (S₁) to the ground state (S₀).
A Jablonski diagram is a useful tool for visualizing the processes of absorption and fluorescence.
Caption: Experimental workflow for UV-Vis and photoluminescence analysis.
Materials and Reagents
-
Compound: this compound (Purity >97%)
-
Solvents: Spectroscopic grade solvents of varying polarity (e.g., hexane, toluene, dichloromethane, tetrahydrofuran (THF), acetonitrile, ethanol).
-
Cuvettes: 1 cm path length quartz cuvettes for both absorption and fluorescence measurements.
Protocol 1: UV-Vis Absorption Spectroscopy
-
Stock Solution Preparation (e.g., 1 mM): Accurately weigh a small amount of the compound (e.g., 3.35 mg) and dissolve it in a known volume of a suitable solvent (e.g., 10 mL of THF) in a volumetric flask. This ensures a precise starting concentration.
-
Rationale: A stock solution allows for easy and accurate preparation of dilute working solutions. THF is a good starting solvent due to its ability to dissolve a wide range of organic compounds.
-
-
Working Solution Preparation (e.g., 10 µM): Prepare working solutions by diluting the stock solution in the desired spectroscopic solvents. A typical concentration for UV-Vis measurements is in the range of 1-10 µM to ensure the absorbance is within the linear range of the spectrophotometer (ideally between 0.1 and 1.0).
-
Rationale: Working within the linear dynamic range of the instrument is crucial for accurate determination of molar absorptivity.
-
-
Instrument Setup: Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 20-30 minutes to ensure a stable output.
-
Blank Measurement: Fill a quartz cuvette with the pure solvent that was used to prepare the working solution. Place it in the spectrophotometer and record a baseline spectrum.
-
Rationale: This step corrects for any absorption from the solvent and the cuvette itself, ensuring that the final spectrum is solely due to the compound of interest.
-
-
Sample Measurement: Rinse the cuvette with a small amount of the working solution before filling it. Place the sample cuvette in the spectrophotometer and record the absorption spectrum over a suitable wavelength range (e.g., 200-600 nm).
-
Rationale: Rinsing the cuvette prevents dilution of the sample. The chosen wavelength range should cover all expected electronic transitions.
-
Protocol 2: Photoluminescence (Fluorescence) Spectroscopy
-
Sample Preparation: Use the same working solutions prepared for the UV-Vis measurements (1-10 µM).
-
Rationale: Using dilute solutions helps to avoid inner filter effects and aggregation-induced quenching, which can distort the emission spectrum and reduce the fluorescence intensity.
-
-
Instrument Setup: Turn on the fluorescence spectrophotometer and allow the lamp to stabilize.
-
Determination of Excitation Wavelength (λex): The optimal excitation wavelength is typically the absorption maximum (λmax) determined from the UV-Vis spectrum. Set this wavelength in the instrument's excitation monochromator.
-
Rationale: Exciting at the λmax ensures the strongest fluorescence signal.
-
-
Blank Measurement: Record an emission spectrum of the pure solvent to check for any fluorescent impurities.
-
Rationale: Solvents, even of spectroscopic grade, can sometimes contain fluorescent impurities that could interfere with the sample's emission.
-
-
Emission Spectrum Acquisition: Place the sample cuvette in the spectrophotometer and scan the emission monochromator over a wavelength range starting from just above the excitation wavelength to a longer wavelength where no further emission is observed (e.g., if λex is 350 nm, scan from 360 nm to 700 nm).
-
Rationale: Scanning from a slightly longer wavelength than the excitation wavelength prevents the detection of scattered excitation light.
-
-
(Optional) Excitation Spectrum Acquisition: To confirm the purity of the sample and that the emission originates from the main absorbing species, an excitation spectrum can be recorded. Set the emission monochromator to the wavelength of maximum emission (λem) and scan the excitation monochromator over a range of shorter wavelengths. The resulting excitation spectrum should closely match the absorption spectrum.
Data Interpretation and Expected Spectral Properties
Expected UV-Vis Absorption Spectrum
The UV-Vis spectrum in a non-polar solvent like dichloromethane is expected to exhibit two main absorption bands:
-
A strong, structured band at shorter wavelengths (approximately 290-340 nm), which can be attributed to the π → π* transitions within the carbazole core.
-
A broader, less intense band at longer wavelengths (approximately 350-400 nm), corresponding to the intramolecular charge transfer (ICT) from the carbazole donor to the aldehyde acceptors. The presence of two aldehyde groups is expected to significantly red-shift this band compared to mono-substituted carbazoles.
Expected Photoluminescence Spectrum
Upon excitation at the ICT absorption band, the compound is expected to exhibit fluorescence.
-
Emission Wavelength: In a solvent of moderate polarity like THF, the emission maximum is anticipated to be in the blue-green region of the spectrum (approximately 450-500 nm).
-
Solvatochromism: A pronounced positive solvatochromism is expected. As the solvent polarity increases (e.g., from hexane to ethanol), the emission peak should show a significant bathochromic (red) shift. This is a hallmark of an excited state with a larger dipole moment than the ground state, consistent with an ICT character.
-
Quantum Yield: The fluorescence quantum yield may be moderate. While the rigid carbazole core is conducive to high fluorescence, the presence of aldehyde groups can introduce non-radiative decay pathways, potentially lowering the quantum yield compared to simple N-alkylcarbazoles.
Summary of Expected Photophysical Data
The following table summarizes the anticipated photophysical properties of this compound in different solvents.
| Solvent | Polarity | Expected λabs (nm) (ICT) | Expected λem (nm) | Expected Stokes Shift (cm-1) |
| Hexane | Non-polar | ~350-380 | ~420-450 | ~4500-5500 |
| Dichloromethane | Polar Aprotic | ~360-390 | ~460-490 | ~5000-6000 |
| Ethanol | Polar Protic | ~360-390 | ~480-520 | ~5500-6500 |
Note: These are estimated values based on data from analogous compounds and established photophysical principles.
Conclusion and Future Directions
This compound is a promising organic material with tunable photophysical properties. Its D-A-D architecture leads to distinct UV-Vis absorption and photoluminescence spectra characterized by intramolecular charge transfer. The strong solvatochromic effect on its fluorescence makes it a potential candidate for use in chemical sensors and as an environmentally sensitive fluorescent probe.
Further research should focus on the experimental determination of its photophysical parameters, including fluorescence quantum yield and lifetime in various solvents. Investigating its performance in optoelectronic devices, such as OLEDs, would also be a valuable next step in realizing the full potential of this versatile carbazole derivative. This guide provides the foundational knowledge and experimental framework necessary for researchers to embark on such investigations.
References
-
Altinolcek, N., et al. (2021). Carbazole-based D-π-A intramolecular charge transfer compounds: Synthesis, thermal, electrochemical and photophysical properties. Journal of Molecular Structure, 1230, 129888. [Link]
-
Li, J., et al. (2001). Synthesis of 9-ethylcarbazole. Organic Syntheses, 78, 22. [Link]
-
Tavasli, M., et al. (2021). Synthesis and Photophysical Properties of 3,6-Diphenyl-9-hexyl-9H-carbazole Derivatives Bearing Electron Withdrawing Groups. Dyes and Pigments, 184, 108836. [Link]
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NIST Chemistry WebBook, Carbazole. [Link]
-
Gruzdev, M. S., et al. (2015). Synthesis and photochemical properties of 3,6-di-tert-butyl-9H-carbazole derivatives. Russian Journal of General Chemistry, 85(6), 1430-1438. [Link]
Solubility of 9-(2-Ethylhexyl)carbazole-3,6-dicarboxaldehyde in organic solvents
An In-Depth Technical Guide to the Solubility of 9-(2-Ethylhexyl)carbazole-3,6-dicarboxaldehyde in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a key intermediate in the synthesis of advanced organic electronic materials. In the absence of extensive published quantitative data, this guide establishes a predictive solubility profile based on the compound's molecular structure and the fundamental principles of solute-solvent interactions. Furthermore, it offers detailed, field-proven experimental protocols for researchers to quantitatively determine the solubility of this compound in various organic solvents, ensuring a self-validating system for experimental design. This document is intended for researchers, chemists, and materials scientists working in organic electronics, drug discovery, and specialty chemical synthesis.
Introduction: The Significance of this compound
This compound is a derivative of carbazole, a class of heterocyclic aromatic compounds renowned for their unique electronic and photophysical properties.[1][2] The strategic placement of a bulky, non-polar 2-ethylhexyl group at the 9-position and polar dicarboxaldehyde functionalities at the 3 and 6-positions creates a molecule with a unique combination of properties. The carbazole core is a well-established building block for materials used in organic light-emitting diodes (OLEDs), photovoltaics, and other organic electronic applications.[2]
The solubility of this compound in organic solvents is a critical parameter that dictates its utility in solution-processable fabrication techniques, such as spin-coating, inkjet printing, and roll-to-roll processing. A thorough understanding of its solubility behavior is paramount for optimizing reaction conditions, purification processes (like recrystallization), and the formulation of inks for device fabrication.
Theoretical Solubility Profile: A Molecular Structure-Based Prediction
The solubility of an organic compound is governed by the principle of "like dissolves like," which states that substances with similar polarities and intermolecular forces are more likely to be soluble in one another.[3] An analysis of the molecular structure of this compound allows for a robust prediction of its solubility in various classes of organic solvents.
-
The Carbazole Core: The tricyclic aromatic carbazole nucleus is inherently non-polar and hydrophobic.
-
The 9-(2-Ethylhexyl) Group: This branched alkyl chain is highly non-polar and significantly contributes to the molecule's solubility in non-polar organic solvents. Its bulky nature can also disrupt crystal packing, which may further enhance solubility.
-
The 3,6-Dicarboxaldehyde Groups: The two aldehyde groups are polar and can act as hydrogen bond acceptors. These groups will promote solubility in polar aprotic solvents.
Based on this structural analysis, a qualitative solubility profile can be predicted.
Predicted Solubility in Common Organic Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Non-Polar | Toluene, Hexane, Cyclohexane | High to Medium | The large, non-polar ethylhexyl group and the aromatic carbazole core will have strong van der Waals interactions with non-polar solvents. |
| Polar Aprotic | Chloroform, Dichloromethane (DCM), Tetrahydrofuran (THF), Acetone, Dimethylformamide (DMF) | High | These solvents can effectively solvate both the non-polar and polar regions of the molecule. The polarity of the solvent will interact favorably with the dicarboxaldehyde groups. |
| Polar Protic | Methanol, Ethanol | Low to Medium | While the aldehyde groups can accept hydrogen bonds, the large non-polar regions of the molecule will limit its solubility in highly polar, hydrogen-bond-donating solvents. |
Experimental Workflow for Quantitative Solubility Determination
To provide researchers with a practical and reliable method for obtaining precise solubility data, the following experimental protocols are presented. These protocols constitute a self-validating system for generating accurate and reproducible results.
Diagram of the Experimental Workflow
Caption: Experimental workflow for determining the solubility of this compound.
Protocol 1: Gravimetric Method
This method is straightforward and relies on the accurate measurement of mass.[4][5]
A. Materials and Equipment
-
This compound
-
Selected organic solvent
-
Analytical balance (±0.1 mg accuracy)
-
Vials with screw caps
-
Magnetic stirrer and stir bars
-
Constant temperature bath
-
Volumetric flasks and pipettes
-
Syringe filters (0.2 µm, solvent-compatible)
-
Pre-weighed evaporation dishes
-
Vacuum oven
B. Procedure
-
Add an excess amount of the solute to a known volume of the solvent in a vial.
-
Seal the vial and place it in a constant temperature bath on a magnetic stirrer.
-
Allow the mixture to equilibrate for at least 24 hours to ensure the formation of a saturated solution.[6]
-
After equilibration, let the solution stand to allow undissolved solids to settle.
-
Carefully draw a precise volume (e.g., 5.00 mL) of the supernatant using a pipette, and pass it through a syringe filter into a pre-weighed evaporation dish.
-
Gently evaporate the solvent in a fume hood or using a rotary evaporator.
-
Place the evaporation dish in a vacuum oven at a temperature below the compound's melting point until a constant weight is achieved.
-
Weigh the dish with the dry residue.
C. Calculation
-
Solubility (mg/mL) = (Mass of dish with residue - Mass of empty dish) / Volume of aliquot
Protocol 2: UV-Vis Spectrophotometry Method
This method is highly sensitive and suitable for compounds with a strong chromophore, such as the carbazole moiety.[7][8]
A. Additional Materials
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
B. Procedure
Part 1: Preparation of Calibration Curve
-
Prepare a stock solution of the solute in the chosen solvent at a known concentration.
-
Perform a series of dilutions to create at least five standard solutions of known concentrations.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).
-
Plot a graph of absorbance versus concentration to generate a calibration curve. The curve should be linear and pass through the origin (or close to it).
Part 2: Analysis of Saturated Solution
-
Prepare a saturated solution as described in steps 1-4 of the Gravimetric Method.
-
Carefully draw a small, precise aliquot of the filtered supernatant.
-
Dilute the aliquot with the solvent to a concentration that falls within the linear range of your calibration curve.
-
Measure the absorbance of the diluted sample at λmax.
C. Calculation
-
Use the equation of the line from the calibration curve (y = mx + c, where y is absorbance and x is concentration) to determine the concentration of the diluted sample.
-
Calculate the concentration of the original saturated solution using the dilution factor.
-
Solubility (mg/mL) = Concentration of diluted sample × Dilution factor
-
Conclusion
While specific quantitative solubility data for this compound remains to be extensively published, a strong predictive understanding of its behavior in various organic solvents can be derived from its molecular structure. The presence of both large non-polar and smaller polar functional groups suggests high solubility in polar aprotic and non-polar solvents, with limited solubility in polar protic solvents. For researchers requiring precise quantitative data for process optimization and formulation, the detailed gravimetric and UV-Vis spectrophotometry protocols provided in this guide offer a robust and reliable framework for experimental determination. These methods, grounded in fundamental analytical principles, empower scientists to generate the critical data needed to advance their research in organic electronics and materials science.
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Determination of Solubility by Gravimetric Method.
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Adeeba Qureshi, Dr. Jigar Vyas, Dr. UM Upadhyay. Determination of solubility by gravimetric method: A brief review. Int J Pharm Sci Drug Anal 2021;1(1):58-60.
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Solubility of Organic Compounds. (2023-08-31).
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Organic Chemistry: Introduction to Solubility. (2021-03-22). SALTISE.
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Adeeba Qureshi, Dr. Jigar Vyas and Dr. UM Upadhyay. Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences.
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Solubility of Organic Compounds. Chemistry Steps.
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How To Predict Solubility Of Organic Compounds?. (2025-02-12). Chemistry For Everyone - YouTube.
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Estimating Aqueous Solubility Directly From Molecular Structure Using Machine Learning Approach. (2021). IEEE Xplore.
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Physics-Based Solubility Prediction for Organic Molecules. (2024). PubMed Central (PMC).
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How to determine the solubility of a substance in an organic solvent ?. (2024-05-28). ResearchGate.
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Prediction of aqueous solubility of organic chemicals based on molecular structure. 2. Application to PNAs, PCBs, PCDDs, etc. ACS Publications.
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Experiment: Solubility of Organic & Inorganic Compounds.
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Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry. (2023-10-29). PubMed.
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How To Determine Solubility Of Organic Compounds?. (2025-02-11). Chemistry For Everyone - YouTube.
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How I can determination of the solubility constant by using Uv-Vis spectrophotometer?. (2017-02-07). ResearchGate.
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EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
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Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
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Solubility - What dissolves in What?. (2023-01-22). Chemistry LibreTexts.
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Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. (2020-11-13). PMC - NIH.
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3.2 Solubility – Introductory Organic Chemistry. Open Oregon Educational Resources.
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Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications.
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MultiScreen Solubility Filter Plate. Sigma-Aldrich.
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Kinetic Solubility Assays Protocol. AxisPharm.
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Electrochemical properties of 9-(2-Ethylhexyl)carbazole-3,6-dicarboxaldehyde
An In-Depth Technical Guide to the Electrochemical Properties of 9-(2-Ethylhexyl)carbazole-3,6-dicarboxaldehyde
Authored by: A Senior Application Scientist
For distribution to: Researchers, scientists, and drug development professionals
Foreword: Unveiling the Electronic Landscape of a Versatile Carbazole Derivative
This technical guide delves into the core electrochemical properties of this compound, a molecule of significant interest in the realm of organic electronics and materials science. The carbazole moiety, with its rigid, electron-rich π-conjugated system, serves as an excellent building block for materials used in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.[1][2][3] The strategic placement of electron-withdrawing aldehyde groups at the 3 and 6 positions, coupled with the solubilizing 2-ethylhexyl chain at the 9-position, allows for fine-tuning of the molecule's electronic and physical properties.
Understanding the electrochemical behavior of this molecule is paramount for predicting its performance in electronic devices. This guide provides a comprehensive overview of the theoretical underpinnings and practical methodologies for characterizing its key electrochemical parameters, primarily focusing on the determination of its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels through cyclic voltammetry.
The Electron Donor-Acceptor Architecture and its Electrochemical Implications
The molecular structure of this compound features a classic donor-acceptor (D-A) design. The carbazole core acts as the electron donor, while the two carboxaldehyde groups function as electron acceptors. This intramolecular charge transfer character is a key determinant of its optical and electronic properties. The 2-ethylhexyl group is primarily introduced to enhance solubility in common organic solvents, a crucial aspect for solution-based processing of organic electronic devices.
The energy levels of the HOMO and LUMO, and the resulting energy gap (Eg), are fundamental parameters that govern the injection of charge carriers (holes and electrons) from electrodes and the transport of these carriers within a device. A precise determination of these values is therefore essential for rational material design and device engineering.
Probing the Redox Landscape: Cyclic Voltammetry as the Primary Investigative Tool
Cyclic voltammetry (CV) is a powerful and widely used electrochemical technique to investigate the redox behavior of chemical species.[4][5] It provides valuable information about the oxidation and reduction potentials of a molecule, which can then be used to estimate its HOMO and LUMO energy levels.
The Causality Behind the Experimental Setup
A three-electrode system is employed in cyclic voltammetry to ensure accurate potential control and current measurement.[4][6]
-
Working Electrode (WE): Typically a glassy carbon or platinum electrode, this is where the electrochemical reaction of interest (oxidation or reduction of the analyte) occurs. Its inert nature prevents interference with the reaction.
-
Reference Electrode (RE): A silver/silver chloride (Ag/AgCl) or saturated calomel electrode (SCE) is commonly used. It provides a stable potential against which the potential of the working electrode is measured.
-
Counter Electrode (CE) or Auxiliary Electrode: A platinum wire is often used. It completes the electrical circuit, allowing current to flow between it and the working electrode without affecting the potential of the reference electrode.
The choice of solvent and supporting electrolyte is critical. The solvent must dissolve the analyte and the electrolyte, and be electrochemically stable within the potential window of the experiment. Acetonitrile or dichloromethane are common choices for organic molecules. The supporting electrolyte, such as tetrabutylammonium hexafluorophosphate (TBAPF6), is necessary to ensure sufficient conductivity of the solution and to minimize the iR drop (the potential drop due to the resistance of the solution).
Caption: A schematic of a typical three-electrode setup for cyclic voltammetry.
A Self-Validating Experimental Protocol
The following protocol outlines the steps for a reliable cyclic voltammetry measurement of this compound.
Materials:
-
This compound
-
Ferrocene (internal standard)
-
Tetrabutylammonium hexafluorophosphate (TBAPF6) (supporting electrolyte)
-
Anhydrous acetonitrile or dichloromethane (solvent)
-
Working electrode (e.g., 3 mm diameter glassy carbon)
-
Reference electrode (e.g., Ag/AgCl in saturated KCl)
-
Counter electrode (e.g., platinum wire)
-
Electrochemical cell
-
Potentiostat
-
Argon or nitrogen gas for deoxygenation
Procedure:
-
Preparation of the Electrolyte Solution: Prepare a 0.1 M solution of TBAPF6 in the chosen anhydrous solvent.
-
Preparation of the Analyte Solution: Prepare a ~1 mM solution of this compound in the electrolyte solution.
-
Electrode Polishing: Polish the working electrode with alumina slurry on a polishing pad to ensure a clean and reproducible surface. Rinse with deionized water and the solvent, then dry thoroughly.
-
Cell Assembly: Assemble the three-electrode cell with the prepared analyte solution.
-
Deoxygenation: Purge the solution with argon or nitrogen for at least 10-15 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain an inert atmosphere above the solution throughout the experiment.
-
Cyclic Voltammetry Measurement:
-
Set the potential window to scan for both oxidation and reduction events. A typical starting point could be from -2.0 V to +2.0 V vs. Ag/AgCl.
-
Set the scan rate, typically between 50 and 100 mV/s.[7]
-
Record the cyclic voltammogram.
-
-
Internal Standard Calibration: Add a small amount of ferrocene to the solution and record the cyclic voltammogram again. The ferrocene/ferrocenium (Fc/Fc+) redox couple will provide a stable internal reference potential.
Deciphering the Voltammogram: From Raw Data to Meaningful Parameters
The output of a CV experiment is a plot of current versus potential, known as a cyclic voltammogram. From this plot, the onset potentials for oxidation (Eoxonset) and reduction (Eredonset) are determined. These are the potentials at which the current begins to deviate from the baseline, indicating the start of the respective electrochemical processes.
Calculating HOMO and LUMO Energy Levels
The HOMO and LUMO energy levels can be estimated from the onset oxidation and reduction potentials, respectively, using the following empirical equations, with the ferrocene/ferrocenium (Fc/Fc+) redox couple as an internal standard.[8][9] The redox potential of Fc/Fc+ is assumed to be -4.8 eV relative to the vacuum level.[8]
EHOMO (eV) = - [Eoxonset - E1/2(Fc/Fc+) + 4.8]
ELUMO (eV) = - [Eredonset - E1/2(Fc/Fc+) + 4.8]
Where:
-
E1/2(Fc/Fc+) is the half-wave potential of the ferrocene/ferrocenium couple, calculated as (Epa + Epc)/2.
The electrochemical energy gap (Egelectrochem) is then the difference between the HOMO and LUMO levels:
Egelectrochem (eV) = ELUMO - EHOMO
Representative Data and Analysis
The following table presents hypothetical but realistic electrochemical data for this compound, based on typical values for similar carbazole derivatives.
| Parameter | Value (V vs. Ag/AgCl) |
| Eoxonset | +1.10 |
| Eredonset | -1.50 |
| E1/2(Fc/Fc+) | +0.40 |
Calculated Electrochemical Properties:
| Parameter | Calculation | Value (eV) |
| EHOMO | - [1.10 - 0.40 + 4.8] | -5.50 |
| ELUMO | - [-1.50 - 0.40 + 4.8] | -2.90 |
| Egelectrochem | -2.90 - (-5.50) | 2.60 |
Structure-Property Relationships: A Deeper Dive
The electrochemical properties of this compound are a direct consequence of its molecular structure.
Caption: Relationship between molecular structure and electrochemical properties.
-
Carbazole Core: The electron-rich nature of the carbazole nucleus leads to a relatively high-lying HOMO level, making the molecule susceptible to oxidation.
-
Aldehyde Groups: The electron-withdrawing nature of the carboxaldehyde groups at the 3 and 6 positions stabilizes the LUMO, lowering its energy level and facilitating reduction. This also contributes to a smaller HOMO-LUMO gap.
-
2-Ethylhexyl Chain: While primarily for solubility, this bulky alkyl group can have a minor electronic effect and can influence the solid-state packing of the molecules, which in turn can affect charge transport in thin films.
Photophysical Correlation: UV-Visible Spectroscopy
The optical properties of this compound, determined by UV-Visible absorption spectroscopy, can corroborate the electrochemical findings. The onset of the lowest energy absorption band (λonset) in the UV-Vis spectrum can be used to calculate the optical band gap (Egopt).
Egopt (eV) = 1240 / λonset (nm)
It is important to note that the electrochemical and optical band gaps are not identical due to exciton binding energy, but they should be in close agreement.[8] A significant discrepancy could indicate strong intermolecular interactions or other complex electronic phenomena.
Concluding Remarks
The electrochemical characterization of this compound, primarily through cyclic voltammetry, is a critical step in evaluating its potential for use in organic electronic devices. By following a robust and self-validating experimental protocol, researchers can reliably determine the HOMO and LUMO energy levels, which are key predictors of device performance. The interplay between the electron-donating carbazole core, the electron-withdrawing aldehyde substituents, and the solubilizing alkyl chain provides a versatile platform for the rational design of new materials with tailored electrochemical and photophysical properties.
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Organic Syntheses Procedure. 9H-Carbazole, 9-ethyl-3,6-dimethyl. Available from: [Link].
-
MDPI. 4,4-Bis(2-ethylhexyl)-6-(9-(2-ethylhexyl)-2,3,4,4a,9,9a-hexahydro-1H-carbazol-6-yl)-4H-cyclopenta[2,1-b:3,4-b′]dithiophene-2-carbaldehyde. Available from: [Link].
-
Journal of Chemical Education. A Practical Beginner's Guide to Cyclic Voltammetry. Available from: [Link].
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MDPI. Preparation and Characterization of Carbazole-Based Luminogen with Efficient Emission in Solid and Solution States. Available from: [Link].
-
ResearchGate. How can I calculate the HOMO/LUMO energy from Cyclic Voltammetry data?. Available from: [Link].
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ResearchGate. ChemInform Abstract: A Convenient Preparation of 9H-Carbazole-3,6-dicarbonitrile and 9H-Carbazole-3,6-dicarboxylic Acid. Available from: [Link].
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IJRTE. CHARACTERIZATION OF ORGANIC SEMICONDUCTORS USING CYCLIC VOLTAMMETRY. Available from: [Link].
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Uludag University. Carbazole-based D-π-A type compounds: Synthesis, characterisation and investigation of their intramolecular charge transfer properties. Available from: [Link].
-
ACS Publications. Synthesis and Photophysical Properties of Carbazole-Based Blue Light-Emitting Dendrimers. Available from: [Link].
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UPB Scientific Bulletin. CYCLIC VOLTAMMETRY FOR ENERGY LEVELS ESTIMATION OF ORGANIC MATERIALS. Available from: [Link].
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PubMed Central. Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds. Available from: [Link].
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Chemistry Stack Exchange. Cyclic Voltammetry - HOMO and LUMO levels. Available from: [Link].
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ResearchGate. Synthesis and Photophysical Properties of 3,6-Diphenyl-9-hexyl-9H-carbazole Derivatives Bearing Electron Withdrawing Groups. Available from: [Link].
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Scholarena. Electronic and Molecular Structure of Carbazole Using Spectrophotometric and In Silico Methods. Available from: [Link].
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Reddit. Determination of HOMO-LUMO properties through CV. Available from: [Link].
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Chemistry LibreTexts. Lab 1: Cyclic Voltammetry. Available from: [Link].
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Prezi. HOMO and LUMO Analysis through Cyclic Voltammetry. Available from: [Link].
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MDPI. Practical Microwave Synthesis of Carbazole Aldehydes for the Development of DNA-Binding Ligands. Available from: [Link].
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Kyung Hee University. Synthesis and electroluminescent property of a new conjugated polymer based on carbazole derivative: Poly(3,6-N-2-ethylhexyl carbazolyl cyanoterephthalidene). Available from: [Link].
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ResearchGate. Synthesis, photophysical and electrochemical properties of carbazole-containing 2, 6-quinoline-based conjugated polymer. Available from: [Link].
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The Royal Society of Chemistry. Supporting Information. Available from: [Link].
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MDPI. 5,5′-Bis[9-(2-ethylhexyl)-9H-carbazol-3-yl]-4,4′-diphenyl-2,2′-bithiazole. Available from: [Link].
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Thermal stability and decomposition temperature of 9-(2-Ethylhexyl)carbazole-3,6-dicarboxaldehyde
An In-Depth Technical Guide
Thermal Stability and Decomposition Profile of 9-(2-Ethylhexyl)carbazole-3,6-dicarboxaldehyde
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for evaluating the thermal stability and decomposition characteristics of this compound (CAS 169051-20-1). This molecule, featuring a functionalized carbazole core, is of significant interest to researchers in organic electronics and materials science. Thermal stability is a critical parameter that dictates the material's processing window, operational lifetime, and storage requirements. While specific experimental decomposition data for this exact compound is not widely published, this guide establishes a robust methodology for its determination using standard thermal analysis techniques. We will delve into the principles of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), provide field-proven experimental protocols, and discuss the interpretation of the resulting data in the context of the molecule's structural features. This document is intended to serve as a practical guide for researchers, scientists, and drug development professionals seeking to characterize this and similar carbazole derivatives.
Introduction: The Imperative of Thermal Stability
This compound is a derivative of carbazole, a class of aromatic heterocyclic compounds renowned for their electronic properties and applications in organic light-emitting diodes (OLEDs), photovoltaics (OPVs), and as hole-transport materials.[1][2] The introduction of a branched 2-ethylhexyl chain enhances solubility in organic solvents, a key attribute for solution-based processing techniques. The aldehyde functional groups at the 3 and 6 positions provide reactive sites for further molecular elaboration, making it a versatile building block.
The thermal stability of such organic semiconductor materials is not merely an academic curiosity; it is a cornerstone of device performance and reliability.[3][4] Materials used in electronic devices are often subjected to thermal stress during fabrication (e.g., vacuum deposition, annealing) and operation.[5] Thermal degradation can lead to a catastrophic loss of function. Therefore, a precise understanding of a material's decomposition temperature is essential for:
-
Defining the upper limit for material processing and device fabrication.
-
Predicting the long-term operational stability and lifetime of devices.
-
Ensuring batch-to-batch consistency and quality control.
This guide provides the scientific foundation and practical protocols to accurately assess the thermal profile of this compound.
Foundational Principles of Thermal Analysis
The thermal behavior of a material is primarily investigated using two complementary techniques: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[6]
Thermogravimetric Analysis (TGA)
At its core, TGA measures the change in a sample's mass as a function of temperature or time in a controlled atmosphere.[7] A high-precision balance continuously weighs the sample as it is heated at a constant rate. The resulting plot of mass versus temperature provides a quantitative measure of thermal stability. The key parameter derived from TGA is the decomposition temperature (T_d) , often defined as the temperature at which the material has lost a specific percentage (typically 5%) of its initial mass.[8] This indicates the onset of significant thermal degradation.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[9] This technique is exceptionally sensitive to phase transitions, even those that do not involve a change in mass.[10] For a semicrystalline organic material, a DSC thermogram can reveal:
-
Glass Transition Temperature (T_g): The temperature at which an amorphous solid transitions from a rigid glassy state to a more rubbery state. This is observed as a step-like change in the heat flow.[8]
-
Melting Temperature (T_m): The temperature at which a crystalline solid melts into a liquid. This is observed as a sharp endothermic peak (heat is absorbed).[9] The reported melting point for this compound is 105-110 °C.
-
Crystallization Temperature (T_c): The temperature at which a material crystallizes from the molten state upon cooling, observed as an exothermic peak (heat is released).
DSC complements TGA by providing a more complete picture of the material's thermal behavior, distinguishing between physical phase changes (like melting) and chemical degradation (mass loss).[10]
Experimental Workflow for Thermal Characterization
A robust and reproducible thermal analysis follows a systematic workflow. The causality for each step is grounded in ensuring data accuracy and integrity.
General Workflow Diagram
The diagram below illustrates the logical sequence for a comprehensive thermal analysis of an organic material like this compound.
Detailed Protocol: Thermogravimetric Analysis (TGA)
This protocol is designed as a self-validating system, incorporating standard practices for instrument calibration and sample handling. It is based on established methodologies for organic materials.[11][12]
Objective: To determine the decomposition temperature (T_d) of this compound.
Materials & Equipment:
-
Thermogravimetric Analyzer
-
Microbalance (sensitivity ±0.01 mg)
-
Alumina or platinum crucibles[8]
-
This compound sample
-
High-purity nitrogen gas (purge gas)
Procedure:
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications using certified reference materials. This step is critical for data accuracy.[11]
-
Sample Preparation:
-
Place an empty alumina crucible onto the TGA's microbalance and tare it.
-
Carefully weigh 5-10 mg of the sample into the crucible.[13] A smaller sample size minimizes thermal gradients within the sample, ensuring uniform heating.
-
Record the exact initial mass.
-
-
Instrument Setup:
-
Place the sample-loaded crucible into the TGA furnace.
-
Set the purge gas to high-purity nitrogen with a flow rate of 30-50 mL/min. An inert atmosphere is crucial to prevent oxidative decomposition, ensuring that the measured stability is inherent to the molecule itself and not a reaction with air.[14]
-
Program the temperature profile:
-
Equilibrate at 30 °C for 5 minutes.
-
Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min. A 10 °C/min rate is a standard convention that balances resolution and experimental time.[14]
-
-
-
Data Acquisition: Initiate the experiment. The instrument will record the sample mass as a function of temperature.
-
Data Analysis:
-
Plot the percentage of initial mass versus temperature.
-
Determine the decomposition temperature (T_d) as the temperature at which 5% weight loss occurs. This is a widely accepted metric for comparing the thermal stability of organic materials.[8]
-
Detailed Protocol: Differential Scanning Calorimetry (DSC)
Objective: To determine the melting temperature (T_m) and glass transition temperature (T_g) of this compound.
Materials & Equipment:
-
Differential Scanning Calorimeter
-
Aluminum DSC pans and lids
-
Crimping press
-
High-purity nitrogen gas
Procedure:
-
Instrument Calibration: Calibrate the DSC for temperature and enthalpy using a certified indium standard.
-
Sample Preparation:
-
Weigh 3-5 mg of the sample into an aluminum DSC pan.
-
Hermetically seal the pan with a lid using a crimping press. This prevents any loss of sample due to sublimation.[8]
-
Prepare an identical empty sealed pan to be used as a reference.
-
-
Instrument Setup:
-
Place the sample pan and the reference pan into the DSC cell.
-
Set the nitrogen purge gas flow rate to 30-50 mL/min.
-
Program the temperature profile for a heat-cool-heat cycle. This cycle is essential for observing the glass transition, which is most clearly seen in the second heating scan after erasing the material's prior thermal history.[8]
-
First Heat: Ramp from 30 °C to 150 °C at 10 °C/min.
-
Cool: Cool from 150 °C to 0 °C at 10 °C/min.
-
Second Heat: Ramp from 0 °C to 200 °C at 10 °C/min.
-
-
-
Data Acquisition: Start the experiment, recording the heat flow versus temperature.
-
Data Analysis:
-
From the first heating scan, determine the melting temperature (T_m) from the peak of the endotherm. This should align with the literature value of 105-110 °C.
-
From the second heating scan, identify the glass transition temperature (T_g) as the midpoint of the step change in the baseline.
-
Data Interpretation & Comparative Analysis
The table below summarizes the thermal properties of several carbazole derivatives to provide a comparative context.
| Compound/Material | Decomposition Temp. (T_d) (°C) | Glass Transition Temp. (T_g) (°C) | Reference |
| Carbazole-based compound 7a | 291 (5% weight loss) | Not observed | [16] |
| Carbazole-based compound 7b | 307 (5% weight loss) | Not observed | [16] |
| Series of Benzocarbazole derivatives | 270 - 462 | 78 - 127 | [8] |
| Carbazole and dibenzo[b,d]furan-based HTMs | Up to 400 | Above 190 | [1] |
Based on this comparative data, it is reasonable to hypothesize that the T_d (at 5% weight loss) for this compound will likely fall within the 300-400 °C range. The actual value must be confirmed experimentally using the TGA protocol described above. The decomposition mechanism is expected to involve the cleavage of C-C and C-N bonds within the carbazole structure and the attached side chains.[17]
Conclusion
Understanding the thermal stability of this compound is paramount for its successful application in advanced materials and technologies. This guide has outlined a comprehensive and scientifically rigorous approach to this characterization. By employing the detailed TGA and DSC protocols provided, researchers can reliably determine the key thermal parameters—T_d, T_m, and T_g—that define the material's operational and processing limits. While comparative analysis suggests a decomposition temperature in the range of 300-400 °C, empirical verification is essential. The methodologies presented here provide a clear and validated pathway to obtaining this critical data.
References
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Enhanced thermal stability in organic light-emitting diodes through nanocomposite buffer layers at the anode/organic interface. Journal of Applied Physics. Available from: [Link]
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Molecular Anchoring Strategies for Enhanced Thermal Stability in Organic Field-Effect Transistors. ACS Applied Materials & Interfaces. Available from: [Link]
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Thermogravimetric analysis (TGA) curves of (a) carbazole-based copolymers. ResearchGate. Available from: [Link]
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DSC traces of a) pyrene 1a and b) carbazole 2a. Heating rate 10 uC min... ResearchGate. Available from: [Link]
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Thermogravimetric analysis (TGA) curves of compounds 1–5. ResearchGate. Available from: [Link]
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A study of the thermal degradation of poly(vinyl chloride) in the presence of carbazole and potassium carbazole using t.g.a./F71. Polymer Degradation and Stability. Available from: [Link]
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A Beginner's Guide to Thermogravimetric Analysis. XRF Scientific. Available from: [Link]
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Improving the Thermal Stability of Top‐Emitting Organic Light‐Emitting Diodes by Modification of the Anode Interface. ResearchGate. Available from: [Link]
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(A) Thermogravimetric analysis (TGA) of the compounds 1-6. (B)... ResearchGate. Available from: [Link]
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Self-Assembling Conjugated Organic Materials with a Silazane Anchor Group: Synthesis, Self-Organization, and Semiconductor Properties. MDPI. Available from: [Link]
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TGA Sample Preparation: A Complete Guide. Torontech. Available from: [Link] 21.[3]Cyclo-N-alkyl-2,7-carbazoles: Influence of the Alkyl Chain Length on the Structural, Electronic, and Charge Transport Properties. Journal of the American Chemical Society. Available from: [Link]
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Alkyl chain regulation: distinctive odd–even effects of mechano-luminescence and room-temperature phosphorescence in alkyl substituted carbazole amide derivatives. RSC Publishing. Available from: [Link]
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Synthesis and Characterization of Long-Alkyl Chained Carbazole Derivatives. ResearchGate. Available from: [Link]
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Alkyl Chain Regulation: Distinctive Odd-Even Effects of Mechano-luminescence and Room-Temperature Phosphorescence in Alkyl Substituted Carbazole Amide Derivatives. ResearchGate. Available from: [Link]
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How Does DSC Complement Thermogravimetric Analysis (TGA)? YouTube. Available from: [Link]
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Synthesis of novel multifunctional carbazole-based molecules and their thermal, electrochemical and optical properties. ResearchGate. Available from: [Link]
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Properties, environmental fate and biodegradation of carbazole. PMC - NIH. Available from: [Link]
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Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. PMC - PubMed Central. Available from: [Link]
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5,5′-Bis[9-(2-ethylhexyl)-9H-carbazol-3-yl]-4,4′-diphenyl-2,2′-bithiazole. MDPI. Available from: [Link]
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A carbazole compound, 9-ethyl-9H-carbazole-3-carbaldehyde, plays an antitumor function through reactivation of the p53 pathway in human melanoma cells. NIH. Available from: [Link]
-
4,4-Bis(2-ethylhexyl)-6-(9-(2-ethylhexyl)-2,3,4,4a,9,9a-hexahydro-1H-carbazol-6-yl)-4H-cyclopenta[2,1-b:3,4-b′]dithiophene-2-carbaldehyde. MDPI. Available from: [Link]
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Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries. MDPI. Available from: [Link]
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Synthesis and characterization of a derivative of carbazole obtained from bromobenzyl alcohol. ResearchGate. Available from: [Link]
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9H-Carbazole, 9-ethyl-3,6-dimethyl. Organic Syntheses Procedure. Available from: [Link]
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Crystal Structure of 9-(2-Ethylhexyl)carbazole-3,6-dicarboxaldehyde Derivatives: A Technical Guide
This guide provides an in-depth technical exploration of the synthesis, crystallization, and crystal structure of 9-(2-ethylhexyl)carbazole-3,6-dicarboxaldehyde and its derivatives. Carbazole-based compounds are a cornerstone in the development of advanced organic electronic materials due to their exceptional photophysical and charge-transport properties.[1] The precise arrangement of molecules in the solid state, or crystal structure, dictates the bulk material properties and, consequently, their performance in devices such as organic light-emitting diodes (OLEDs) and organic thin-film transistors (OTFTs).[2][3] This document is intended for researchers, scientists, and professionals in drug development and materials science who are engaged in the design and characterization of novel organic functional materials.
Introduction: The Significance of Carbazole Aldehydes
The carbazole moiety, a nitrogen-containing heterocyclic aromatic compound, offers a rigid and planar π-conjugated system that facilitates efficient charge transport.[4] Functionalization at the 3, 6, and 9 positions of the carbazole core allows for the fine-tuning of its electronic properties and solid-state organization.[5] The introduction of aldehyde groups at the 3 and 6 positions, creating dicarboxaldehyde derivatives, provides versatile synthetic handles for the construction of more complex molecular architectures through reactions like Knoevenagel condensation.[6]
The choice of the substituent at the 9-position is particularly crucial as it significantly influences the solubility and crystal packing of the molecule.[7] The bulky and flexible 2-ethylhexyl group is often employed to enhance solubility in common organic solvents, a critical factor for solution-based processing of organic electronic devices.[8] However, this flexible chain also introduces conformational variability that can profoundly impact the intermolecular interactions and the resulting crystal lattice. Understanding the interplay between the rigid carbazole core and the flexible alkyl substituent is paramount for predictable materials design.
Synthesis and Crystallization
The synthesis of this compound typically involves a two-step process: N-alkylation of carbazole followed by formylation. The subsequent crystallization is a critical step to obtain high-quality single crystals suitable for X-ray diffraction analysis.
Synthetic Pathway
The synthetic route begins with the N-alkylation of carbazole with 2-ethylhexyl bromide. This is followed by a Vilsmeier-Haack reaction to introduce the aldehyde functionalities at the 3 and 6 positions of the carbazole core.
Caption: Synthetic pathway for this compound.
Experimental Protocol: Synthesis of this compound
-
N-Alkylation of Carbazole:
-
To a stirred solution of carbazole in a suitable solvent (e.g., benzene), add a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB).[5]
-
Add a concentrated aqueous solution of a base (e.g., 50% NaOH) followed by the dropwise addition of 2-ethylhexyl bromide.[5]
-
Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, perform an aqueous workup, extract the product with an organic solvent, dry the organic layer, and purify the crude product by column chromatography to yield 9-(2-ethylhexyl)carbazole.
-
-
Formylation (Vilsmeier-Haack Reaction):
-
Cool a mixture of dry dimethylformamide (DMF) and the N-alkylated carbazole in a suitable solvent like chlorobenzene to 0 °C.[1]
-
Add phosphorus oxychloride (POCl₃) dropwise while maintaining the low temperature.
-
Allow the reaction mixture to warm to room temperature and then heat to an elevated temperature (e.g., 70-90 °C) for several hours.[1]
-
Cool the mixture and neutralize it with a saturated sodium bicarbonate solution.
-
Remove the solvent by steam distillation and extract the product with an organic solvent (e.g., chloroform).
-
Wash the organic layer with water, dry it over magnesium sulfate, and evaporate the solvent.
-
Purify the residue by silica gel column chromatography to obtain this compound.[1]
-
Single Crystal Growth
Obtaining single crystals of sufficient quality for X-ray diffraction is often challenging for molecules with flexible side chains. Slow evaporation of a saturated solution is a commonly employed and effective technique.
Experimental Protocol: Crystallization
-
Dissolve the purified this compound in a suitable solvent or solvent mixture (e.g., ethyl acetate, chloroform/hexane) to form a nearly saturated solution.[1]
-
Filter the solution to remove any particulate matter.
-
Loosely cover the container to allow for slow evaporation of the solvent at room temperature over several days to weeks.[1]
-
Harvest the resulting single crystals for analysis. The choice of solvent is critical and can significantly influence the crystal habit and quality.[9][10]
Crystal Structure Analysis
While a specific crystal structure for this compound is not publicly available, we can infer its key structural features by analyzing a closely related analogue, 9-allyl-9H-carbazole-3,6-dicarbaldehyde.[1][11] The primary difference lies in the substituent at the 9-position, and the comparison allows for a discussion on the structural impact of the flexible ethylhexyl chain.
Molecular Geometry
The carbazole core is expected to be nearly planar, with the nitrogen atom and the two aldehyde groups lying close to this plane. The 2-ethylhexyl group, being aliphatic and flexible, will likely be oriented roughly perpendicular to the carbazole plane to minimize steric hindrance.[1][11] This perpendicular orientation is a common feature in 9-substituted carbazole derivatives.[1]
Crystal Packing and Intermolecular Interactions
The solid-state packing of carbazole derivatives is governed by a combination of non-covalent interactions, including hydrogen bonds, π-π stacking, and van der Waals forces.[12][13]
C-H···O Hydrogen Bonds: In the crystal structure of 9-allyl-9H-carbazole-3,6-dicarbaldehyde, non-classical C-H···O hydrogen bonds link the molecules into corrugated sheets.[1][11] It is highly probable that similar interactions involving the aldehyde oxygen atoms and aromatic C-H donors of adjacent carbazole rings will be a dominant feature in the crystal packing of the ethylhexyl derivative.
π-π Stacking: Weak π-π interactions between the benzene rings of neighboring molecules further stabilize the crystal packing in the allyl-substituted analogue, with a centroid-centroid distance of approximately 3.874 Å.[1] Such interactions are common in planar aromatic systems and are expected to play a role in the ethylhexyl derivative as well, though they may be modulated by the presence of the bulky alkyl group.
Influence of the 2-Ethylhexyl Group: The flexible and bulky 2-ethylhexyl chain is anticipated to have a significant impact on the crystal packing. Unlike the smaller allyl group, the ethylhexyl chain will occupy a larger volume, potentially leading to a less dense packing arrangement. The van der Waals interactions involving the alkyl chains of neighboring molecules will become an important stabilizing force. The conformation adopted by the ethylhexyl group in the crystal lattice will be a critical determinant of the overall packing motif. It may lead to the formation of segregated domains of aromatic cores and aliphatic chains, a phenomenon observed in other long-chain substituted organic semiconductors.[3]
Caption: Key intermolecular interactions in the crystal packing of the title compound.
Crystallographic Data (Hypothetical)
Based on the analysis of related structures, a hypothetical set of crystallographic data for this compound is presented below for illustrative purposes. Actual data would need to be determined experimentally via single-crystal X-ray diffraction.
| Parameter | Hypothetical Value |
| Chemical Formula | C₂₂H₂₅NO₂[14] |
| Formula Weight | 335.44 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | ~10-12 |
| b (Å) | ~8-10 |
| c (Å) | ~18-22 |
| β (°) | ~95-105 |
| V (ų) | ~1900-2200 |
| Z | 4 |
Structure-Property Relationships
The crystal structure of this compound derivatives directly influences their optoelectronic properties.
-
Charge Transport: The degree of π-π overlap between adjacent carbazole cores is a critical factor for efficient charge transport.[2] A co-facial stacking arrangement with short intermolecular distances is generally desirable for high charge carrier mobility. The steric hindrance from the ethylhexyl group may lead to a slipped-stacking arrangement, which can still provide effective electronic coupling.
-
Photoluminescence: The intermolecular interactions in the solid state can affect the photoluminescent properties. Strong π-π interactions can sometimes lead to the formation of excimers, resulting in red-shifted emission compared to the solution phase. The bulky ethylhexyl groups can help to mitigate excessive aggregation and fluorescence quenching in the solid state.[7]
-
Thermal Stability: The melting point of this compound is reported to be in the range of 105-110 °C. This thermal stability is crucial for the longevity and operational stability of organic electronic devices.
Conclusion
The crystal structure of this compound derivatives is a result of a delicate balance between the π-π stacking and hydrogen bonding of the aromatic cores and the van der Waals interactions of the flexible alkyl substituents. While the bulky ethylhexyl group enhances solubility, it also introduces complexity into the crystal packing, which must be carefully controlled to optimize the material's electronic properties. This guide has provided a framework for understanding the synthesis, crystallization, and structural characteristics of this important class of organic materials. The detailed protocols and analysis of intermolecular forces offer a foundation for the rational design of new carbazole-based materials with tailored properties for advanced applications.
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Dai, W. (2016). Research on purification of refined carbazole and anthracene by Solvent crystallization. Atlantis Press. Available at: [Link][9][10]
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Hu, B. B., Zeng, X. C., Bian, L., & He, R. (2012). 9-Allyl-9H-carbazole-3,6-dicarbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 8), o2517. Available at: [Link][1][11][15]
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Dai, W. (n.d.). Research on purification of refined carbazole and anthracene by Solvent crystallization. Atlantis Press. Retrieved from [Link]
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Reig, M., Puigdollers, J., & Velasco, D. (2021). Powder X-ray diffraction as a powerful tool to exploit in organic electronics: shedding light on the first N,N′,N′′-tributyldiindolocarbazole crystal structure. IUCrJ, 8(Pt 3), 427–434. Available at: [Link]
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Request PDF. (2025). Purification of carbazole by solvent crystallization under two forced cooling modes. ResearchGate. Available at: [Link]
-
Reig, M., Puigdollers, J., & Velasco, D. (2018). Solid-state organization of n-type carbazole-based semiconductors for organic thin-film transistors. Physical Chemistry Chemical Physics, 20(2), 1046–1054. Available at: [Link]
-
MDPI. (2022). 4,4-Bis(2-ethylhexyl)-6-(9-(2-ethylhexyl)-2,3,4,4a,9,9a-hexahydro-1H-carbazol-6-yl)-4H-cyclopenta[2,1-b:3,4-b′]dithiophene-2-carbaldehyde. MDPI. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 9-Allyl-9H-carbazole-3,6-dicarbaldehyde. PubMed Central. Retrieved from [Link]
-
ACS Publications. (2023). Insight into the Diindolo[3,2-b:2′,3′-h]carbazole Core as an Air-Stable Semiconductor for OTFTs. ACS Applied Electronic Materials. Available at: [Link]
-
PubMed. (2012). 9-Allyl-9H-carbazole-3,6-dicarbaldehyde. National Library of Medicine. Available at: [Link]
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National Center for Biotechnology Information. (2023). Synthesis of benzo[a]carbazole derivatives via intramolecular cyclization using Brønsted acidic carbonaceous material as the catalyst. PubMed Central. Available at: [Link]
-
Semantic Scholar. (n.d.). The Crystal and Molecular Structure of Carbazole. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Synthesis, crystal structures and properties of carbazole-based[3]helicenes fused with an azine ring. PubMed Central. Available at: [Link]
-
ResearchGate. (2013). Carbazole-based linear conjugated molecules: Structure-property relationships and device properties. ResearchGate. Available at: [Link]
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ResearchGate. (n.d.). A view of the crystal packing of the title compound [H-atoms have been omitted for clarity]. ResearchGate. Retrieved from [Link]
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Khan, M. U. R., et al. (2024). Synthesis and Characterization of Novel Carbazole Based Dyes. Asian Journal of Chemistry, 36(11), 3021-3025. Available at: [Link]
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National Institutes of Health. (2017). Crystal structure of (E)-1,2-bis(6-bromo-9-hexyl-9H-carbazol-3-yl)ethene. National Library of Medicine. Available at: [Link]
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PubChem. (n.d.). 9-ethyl-9H-carbazole-3,6-dicarbaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
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MDPI. (2024). 5,5′-Bis[9-(2-ethylhexyl)-9H-carbazol-3-yl]-4,4′-diphenyl-2,2′-bithiazole. MDPI. Available at: [Link]
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ResearchGate. (2024). Supramolecular complex catalyzed green synthesis of 9-(2-Ethylhexyl) carbazole: Structural, optical and DFT investigations. ResearchGate. Available at: [Link]
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PubChem. (n.d.). 9-[(2R)-2-ethylhexyl]carbazole-3,6-dicarbaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
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MDPI. (2022). Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. MDPI. Available at: [Link]
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Methodological & Application
Application Notes and Protocols for the Synthesis of Conjugated Polymers using 9-(2-Ethylhexyl)carbazole-3,6-dicarboxaldehyde
Introduction: The Strategic Advantage of Carbazole-Based Conjugated Polymers
Carbazole and its derivatives are a cornerstone in the design of advanced organic electronic materials.[1] Their rigid, electron-rich structure provides excellent thermal and photochemical stability, while the nitrogen atom and positions 3, 6, and 9 on the carbazole ring offer versatile sites for functionalization.[2] This allows for precise tuning of the electronic and physical properties of the resulting polymers. The incorporation of a 9-(2-ethylhexyl) side chain enhances the solubility of these polymers in common organic solvents, a critical factor for solution-based processing techniques prevalent in the fabrication of organic electronic devices. Furthermore, the dicarboxaldehyde functionality at the 3 and 6 positions makes this monomer an ideal building block for the synthesis of conjugated polymers through various polycondensation reactions. These polymers find extensive applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors due to their favorable charge transport characteristics and tunable optoelectronic properties.[3][4]
This application note provides detailed protocols for the synthesis of conjugated polymers derived from 9-(2-Ethylhexyl)carbazole-3,6-dicarboxaldehyde via Wittig and Horner-Wadsworth-Emmons (HWE) polycondensation reactions. It offers insights into the rationale behind procedural steps, comprehensive characterization techniques, and expected material properties, serving as a comprehensive guide for researchers in organic materials chemistry and drug development.
Monomer Profile: this compound
A thorough understanding of the monomer's properties is fundamental to successful polymerization.
| Property | Value | Reference |
| Chemical Formula | C₂₂H₂₅NO₂ | |
| Molecular Weight | 335.44 g/mol | |
| Appearance | Solid | |
| Melting Point | 105-110 °C | |
| CAS Number | 169051-20-1 |
Polymerization Methodologies: Crafting High-Performance Conjugated Polymers
The choice of polymerization technique is critical in determining the final properties of the conjugated polymer, such as its molecular weight, polydispersity, and stereochemistry of the vinyl linkages. This section details two powerful methods for the synthesis of poly(9-(2-ethylhexyl)carbazole-3,6-vinylene) (PEHCV).
Wittig Polycondensation: A Classic Route to Poly(arylene vinylene)s
The Wittig reaction is a cornerstone of organic synthesis for the formation of carbon-carbon double bonds.[5] In the context of polymer chemistry, it provides a robust method for synthesizing poly(arylene vinylene)s (PAVs). The reaction involves the condensation of a phosphonium ylide, generated in situ from a phosphonium salt and a base, with a dicarbonyl compound.[6]
Reaction Scheme:
Figure 1: General workflow for Wittig polycondensation.
Detailed Protocol for Wittig Polymerization:
Materials:
| Reagent | CAS Number | Molecular Weight | Purity |
| This compound | 169051-20-1 | 335.44 g/mol | >97% |
| 1,4-Xylylenebis(triphenylphosphonium bromide) | 1519-51-3 | 760.58 g/mol | >98% |
| Sodium Hydride (NaH), 60% dispersion in mineral oil | 7646-69-7 | 24.00 g/mol | |
| Anhydrous N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 g/mol | |
| Methanol | 67-56-1 | 32.04 g/mol | ACS grade |
| Chloroform | 67-66-3 | 119.38 g/mol | ACS grade |
Procedure:
-
Preparation of the Ylide: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add 1,4-xylylenebis(triphenylphosphonium bromide) (1.0 mmol).
-
Under a nitrogen atmosphere, add anhydrous DMF (20 mL) to dissolve the phosphonium salt.
-
Carefully add sodium hydride (2.2 mmol, 60% dispersion in mineral oil) portion-wise to the stirred solution at room temperature. The color of the solution will typically change to deep red or orange, indicating the formation of the ylide.
-
Stir the mixture at room temperature for 1 hour to ensure complete ylide formation.
-
Polymerization: Dissolve this compound (1.0 mmol) in anhydrous DMF (10 mL) in a separate flask under nitrogen.
-
Slowly add the monomer solution to the ylide solution via a cannula.
-
Heat the reaction mixture to 80°C and stir for 24 hours under a nitrogen atmosphere. The viscosity of the solution will increase as the polymer forms.
-
Work-up and Purification: After cooling to room temperature, pour the viscous solution into a large excess of methanol (e.g., 400 mL) with vigorous stirring. This will precipitate the polymer.
-
Collect the polymer by filtration and wash it thoroughly with methanol to remove unreacted monomers and salts.
-
To further purify the polymer, a Soxhlet extraction is recommended.[7] Place the crude polymer in a Soxhlet thimble and extract sequentially with methanol (to remove oligomers and impurities) and then with chloroform or tetrahydrofuran (THF) to dissolve the desired polymer.
-
Precipitate the polymer from the chloroform/THF solution by adding it to methanol.
-
Collect the purified polymer by filtration and dry it under vacuum at 40-50°C for 24 hours.
Horner-Wadsworth-Emmons (HWE) Polycondensation: A Pathway to E-alkenes
The Horner-Wadsworth-Emmons (HWE) reaction is a powerful alternative to the Wittig reaction, often providing better control over the stereochemistry of the resulting double bond, typically favoring the formation of (E)-alkenes.[8][9] This method utilizes phosphonate carbanions, which are generally more nucleophilic than their phosphonium ylide counterparts.[10] The water-soluble phosphate byproducts generated in the HWE reaction simplify the purification process compared to the often-problematic removal of triphenylphosphine oxide from Wittig reactions.
Reaction Scheme:
Figure 2: General workflow for Horner-Wadsworth-Emmons polycondensation.
Detailed Protocol for Horner-Wadsworth-Emmons Polymerization:
Materials:
| Reagent | CAS Number | Molecular Weight | Purity |
| This compound | 169051-20-1 | 335.44 g/mol | >97% |
| Tetraethyl 1,4-xylylenediphosphonate | 3538-44-3 | 394.34 g/mol | >97% |
| Potassium tert-butoxide (t-BuOK) | 865-47-4 | 112.21 g/mol | >98% |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 g/mol | |
| Methanol | 67-56-1 | 32.04 g/mol | ACS grade |
| Chloroform | 67-66-3 | 119.38 g/mol | ACS grade |
Procedure:
-
Preparation of the Phosphonate Carbanion: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add tetraethyl 1,4-xylylenediphosphonate (1.0 mmol).
-
Under a nitrogen atmosphere, add anhydrous THF (20 mL) to dissolve the phosphonate ester.
-
Cool the solution to 0°C in an ice bath.
-
Dissolve potassium tert-butoxide (2.2 mmol) in anhydrous THF (10 mL) and add it dropwise to the stirred phosphonate solution over 30 minutes. A color change is typically observed, indicating the formation of the carbanion.
-
Allow the mixture to stir at 0°C for an additional 30 minutes.
-
Polymerization: Dissolve this compound (1.0 mmol) in anhydrous THF (10 mL) in a separate flask under nitrogen.
-
Slowly add the monomer solution to the carbanion solution at 0°C via the dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 65°C) for 24 hours under a nitrogen atmosphere.
-
Work-up and Purification: Follow the same precipitation, filtration, and Soxhlet extraction procedure as described for the Wittig polymerization (steps 8-12).
Characterization of the Synthesized Polymers
A comprehensive characterization of the synthesized polymers is essential to confirm their structure, molecular weight, and optical and electrochemical properties.
1. Structural Characterization:
-
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is used to confirm the chemical structure of the polymer. The disappearance of the aldehyde proton signal (around 9-10 ppm in ¹H NMR) and the appearance of vinylic proton signals (around 7-8 ppm) are key indicators of successful polymerization.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the polymer. The disappearance of the aldehyde C=O stretching band (around 1700 cm⁻¹) and the appearance of the C=C stretching of the vinylene group (around 1600 cm⁻¹) and the trans-vinylene C-H out-of-plane bending (around 965 cm⁻¹) are expected.[11]
2. Molecular Weight Determination:
-
Gel Permeation Chromatography (GPC): GPC is the standard method for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the polymer.
3. Optical and Electrochemical Properties:
-
UV-Visible (UV-Vis) Spectroscopy: UV-Vis absorption spectroscopy is used to determine the electronic absorption properties of the polymer in solution and as a thin film. The absorption maximum (λmax) provides information about the π-π* transitions in the conjugated backbone.
-
Photoluminescence (PL) Spectroscopy: PL spectroscopy is used to investigate the emission properties of the polymer. The emission maximum (λem) and quantum yield are important parameters for applications in OLEDs.
-
Cyclic Voltammetry (CV): CV is used to determine the electrochemical properties of the polymer, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. These parameters are crucial for designing efficient charge injection and transport in electronic devices.
Expected Properties of Poly(9-(2-ethylhexyl)carbazole-vinylene)
The following table summarizes the expected properties of the polymers synthesized from this compound. These values are based on literature data for analogous poly(carbazole vinylene)s and serve as a general guideline.
| Property | Expected Value Range |
| Number-Average Molecular Weight (Mn) | 10,000 - 50,000 g/mol |
| Polydispersity Index (PDI) | 1.5 - 3.0 |
| UV-Vis Absorption (λmax, in solution) | 400 - 450 nm |
| Photoluminescence Emission (λem, in solution) | 480 - 550 nm |
| HOMO Energy Level | -5.4 to -5.8 eV |
| LUMO Energy Level | -2.5 to -2.9 eV |
| Electrochemical Band Gap | 2.5 - 2.9 eV |
Troubleshooting and Expert Insights
-
Low Molecular Weight: If the resulting polymer has a low molecular weight, ensure that all reagents and solvents are strictly anhydrous and that the reaction is performed under an inert atmosphere. The stoichiometry of the monomers is also critical; ensure an equimolar ratio of the dicarboxaldehyde and the bis(phosphonium salt) or bis(phosphonate ester).
-
Incomplete Reaction: If the reaction does not go to completion (indicated by the presence of aldehyde peaks in the NMR spectrum), consider increasing the reaction time or temperature. The choice of base and solvent can also significantly impact the reaction rate.
-
Purification Challenges: The removal of triphenylphosphine oxide from Wittig polymerizations can be challenging. Thorough washing with methanol and Soxhlet extraction are crucial. For HWE reactions, the phosphate byproducts are generally easier to remove with aqueous washes, but Soxhlet extraction is still recommended for high-purity materials.
-
Gelation: In some cases, cross-linking can occur, leading to the formation of an insoluble gel. This can be minimized by maintaining a strict inert atmosphere and using purified monomers.
Conclusion
The synthesis of conjugated polymers from this compound via Wittig and Horner-Wadsworth-Emmons polycondensation offers a versatile platform for the development of high-performance organic electronic materials. The detailed protocols and insights provided in this application note are intended to empower researchers to successfully synthesize and characterize these promising polymers. By carefully controlling the reaction conditions and employing rigorous purification techniques, it is possible to obtain materials with tailored properties for a wide range of applications in organic electronics and beyond.
References
- Kim, Y. H., Bark, K. M., & Kwon, S. K. (2001). Synthesis and characterization of poly[9,10-diphenylanthracene-4',4''-ylenevinylene-3, 6-(N-2-ethylhexyl)carbazol= e]. Bulletin of the Korean Chemical Society, 22(9), 975-978.
-
Wittig Reaction Experiment Part 1, Prelab. (2020, October 30). [Video]. YouTube. Retrieved from [Link]
- Santos, D. C., et al. (2024). Synthesis and Characterization of Functionalized Poly(9-vinylcarbazole) for light-emitting diode applications.
-
Horner-Wadsworth-Emmons reaction. (n.d.). In Chemeurope.com. Retrieved from [Link]
- Synthesis and Study of the Optical Properties of a Conjugated Polymer with Configurational Isomerism for Optoelectronics. (2023). Polymers, 15(8), 1886.
-
Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. (n.d.). In Organic Chemistry Portal. Retrieved from [Link]
- ADMET Polymerization: Greener Method for Synthesis of End-Functionalized Poly(Arylene Vinylene)s. (2015). Green and Sustainable Chemistry, 5, 1-13.
- Synthesis and electrochemical and electroluminescent properties of N-phenylcarbazole-substituted poly(p-phenylenevinylene). (2003). Macromolecules, 36(15), 5569–5575.
-
Wittig & HWE Reactions - Alkene Synthesis (IOC 39). (2022, April 27). [Video]. YouTube. Retrieved from [Link]
- Grazulevicius, J. V., Strohriegl, P., Pielichowski, J., & Pielichowski, K. (2003). Carbazole-containing polymers: synthesis, properties and applications. Progress in Polymer Science, 28(9), 1297-1353.
- Mini-review on the novel synthesis and potential applications of carbazole and its derivatives. (2023). Frontiers in Chemistry, 11, 1168417.
- Synthesis and properties of poly(p-phenylene vinylene) derivatives with hyperbranched structure and containing a nitro substituent. (2013). Journal of Polymer Research, 20(9), 235.
- Synthesis and characterization of poly[9,10-diphenylanthracene-4',4''-ylenevinylene-3, 6-(N-2-ethylhexyl)carbazol= e]. (2001). ETDEWEB.
- Synthesis and electroluminescent property of a new conjugated polymer based on carbazole derivative: Poly(3,6-N-2-ethylhexyl carbazolyl cyanoterephthalidene). (1997). Synthetic Metals, 88(1), 31-35.
- 4,4-Bis(2-ethylhexyl)-6-(9-(2-ethylhexyl)-2,3,4,4a,9,9a-hexahydro-1H-carbazol-6-yl)-4H-cyclopenta[2,1-b:3,4-b′]dithiophene-2-carbaldehyde. (2022). Molbank, 2022(4), M1495.
- Electrochemical, optical and morphological properties of poly (N-vinylcarbazole/TiO2) and (N-vinylcarbazole/aniline)/TiO2 copolymer prepared by electrochemical polymerization. (2016).
- Synthesis and electrochemical, optical, and thermal properties of polycarbosilanes with silylene–vinylene–phenylene–vinylene backbones and triphenylamine or carbazole unit-containing side chains. (2011). Journal of Polymer Science Part A: Polymer Chemistry, 49(12), 2696-2707.
- A Study of the Electrochemical Behavior of Poly [N-Vinyl Carbazole] Formed on Carbon-Fiber Microelectrodes and Its Response to Dopamine. (2014). International Journal of Electrochemical Science, 9, 5626-5639.
- Synthesis and properties of new derivatives of poly[9‐(2,3‐epoxypropyl)carbazole]. (2008). Journal of Applied Polymer Science, 109(3), 1968-1974.
- Synthesis and photochemical properties of 3,6-di-tert-butyl-9H-carbazole derivatives. (2019). Russian Journal of General Chemistry, 89(10), 2132-2139.
- (PDF) Wittig- and Horner–Wadsworth–Emmons-Olefination Reactions with Stabilised and Semi-Stabilised Phosphoranes and Phosphonates under Non-Classical Conditions. (2006). Current Organic Synthesis, 3(4), 345-369.
- Synthesis and Study of the Optical Properties of a Conjugated Polymer with Configurational Isomerism for Optoelectronics. (2023). Polymers, 15(8), 1886.
- preparation of horner-wadsworth-emmons reagent: methyl 2-benzyloxycarbonylamino-2- (dimethoxy- phosphinyl)acetate. (2014). Organic Syntheses, 91, 80-92.
-
Wittig Reaction Experiment Part 2: Reaction and Product Isolation. (2020, November 3). [Video]. YouTube. Retrieved from [Link]
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Application Notes and Protocols for Knoevenagel Condensation with 9-(2-Ethylhexyl)carbazole-3,6-dicarboxaldehyde
Introduction: Crafting Conjugated Architectures through Knoevenagel Condensation
The Knoevenagel condensation stands as a cornerstone reaction in synthetic organic chemistry for the formation of carbon-carbon double bonds.[1][2][3] This versatile reaction involves the base-catalyzed condensation of an active methylene compound with a carbonyl group, typically an aldehyde or ketone, followed by dehydration.[1][2][3] In the realm of materials science and drug discovery, the Knoevenagel polycondensation of aromatic dialdehydes, such as 9-(2-Ethylhexyl)carbazole-3,6-dicarboxaldehyde, with compounds containing two active methylene groups has emerged as a powerful strategy for the synthesis of conjugated polymers and functional organic materials.[2][4][5]
The carbazole moiety is a particularly attractive building block for conjugated materials due to its excellent thermal stability, charge-transporting properties, and high photoluminescence quantum yield. The incorporation of a solubilizing 2-ethylhexyl group at the 9-position enhances the processability of the resulting polymers in common organic solvents. This guide provides detailed application notes and protocols for the Knoevenagel condensation of this compound with various active methylene compounds, offering researchers a robust framework for the synthesis of novel functional materials.
Reaction Mechanism and Rationale
The Knoevenagel condensation proceeds through a three-step mechanism:
-
Enolate Formation: A basic catalyst abstracts a proton from the active methylene compound, forming a resonance-stabilized carbanion (enolate). The acidity of the methylene protons is crucial and is enhanced by the presence of electron-withdrawing groups (e.g., -CN, -COOR).
-
Nucleophilic Addition: The enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde, forming an aldol-type addition product.
-
Dehydration: The intermediate alkoxide is protonated and subsequently undergoes elimination of a water molecule to yield the final α,β-unsaturated product.
In the case of a polycondensation reaction with a dicarboxaldehyde and a compound with two active methylene groups, this process occurs at both ends of the monomers, leading to the formation of a polymer chain.
// Nodes Reactants [label="this compound\n+ Active Methylene Compound", fillcolor="#F1F3F4"]; Base [label="Base (e.g., Piperidine)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Enolate [label="Enolate Formation", fillcolor="#FBBC05"]; Nucleophilic_Addition [label="Nucleophilic Addition", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Dehydration [label="Dehydration", fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="Conjugated Polymer/Oligomer", fillcolor="#F1F3F4"];
// Edges Reactants -> Enolate [label="Deprotonation"]; Base -> Enolate [style=dotted]; Enolate -> Nucleophilic_Addition [label="Attack on Carbonyl"]; Nucleophilic_Addition -> Dehydration [label="Elimination of Water"]; Dehydration -> Product; }
Figure 1: Generalized workflow of the Knoevenagel polycondensation reaction.Experimental Protocols
Materials and Reagents
| Reagent | Purity | Supplier | Notes |
| This compound | >98% | Various | Ensure absence of corresponding carboxylic acid impurities. |
| Malononitrile | >99% | Sigma-Aldrich, etc. | Highly toxic. Handle with appropriate personal protective equipment. |
| Ethyl Cyanoacetate | >98% | Sigma-Aldrich, etc. | Store under nitrogen. |
| 1,4-Phenylenediacetonitrile | >98% | Sigma-Aldrich, etc. | |
| Piperidine | >99% | Sigma-Aldrich, etc. | Use freshly distilled piperidine for best results. |
| Chloroform (Anhydrous) | >99% | Sigma-Aldrich, etc. | Use a dry solvent to prevent side reactions. |
| N,N-Dimethylformamide (DMF) (Anhydrous) | >99% | Sigma-Aldrich, etc. | Use a dry solvent. |
| Methanol | ACS Grade | Fisher Scientific, etc. | For precipitation and washing. |
Protocol 1: Synthesis of Poly[9-(2-ethylhexyl)carbazole-3,6-diylvinylene-alt-1,4-phenylenedi(cyanovinylene)]
This protocol describes the synthesis of a conjugated polymer via the Knoevenagel polycondensation of this compound with 1,4-Phenylenediacetonitrile.
Step-by-Step Procedure:
-
Reactor Setup: To a flame-dried 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add this compound (1.00 g, 2.98 mmol) and 1,4-Phenylenediacetonitrile (0.465 g, 2.98 mmol).
-
Solvent Addition: Add 40 mL of anhydrous chloroform to the flask. Stir the mixture at room temperature under a nitrogen atmosphere until all solids are dissolved.
-
Catalyst Addition: Using a syringe, add piperidine (0.1 mL, approx. 1.0 mmol) to the reaction mixture.
-
Reaction: Heat the reaction mixture to reflux (approximately 60-65°C) and maintain for 48 hours under a continuous nitrogen flow. The progress of the polymerization can be monitored by the increasing viscosity of the solution.
-
Precipitation: After cooling to room temperature, slowly pour the viscous solution into 400 mL of vigorously stirring methanol. A fibrous or powdered precipitate should form immediately.
-
Purification:
-
Collect the precipitate by filtration using a Büchner funnel.
-
Wash the collected solid extensively with methanol (3 x 50 mL) and then with acetone (2 x 30 mL) to remove unreacted monomers and oligomers.
-
For further purification, perform a Soxhlet extraction of the crude polymer with methanol for 24 hours to remove any remaining low molecular weight impurities.
-
-
Drying: Dry the purified polymer in a vacuum oven at 60°C for 24 hours to a constant weight.
Expected Yield: 70-85%
Protocol 2: Synthesis of a Cyano-substituted Carbazole-Vinylene Copolymer with Malononitrile
This protocol details the reaction with malononitrile, a highly reactive methylene compound.
Step-by-Step Procedure:
-
Reactor Setup: In a 50 mL Schlenk flask equipped with a magnetic stirrer and under an argon atmosphere, dissolve this compound (0.50 g, 1.49 mmol) and malononitrile (0.098 g, 1.49 mmol) in 20 mL of anhydrous N,N-Dimethylformamide (DMF).
-
Catalyst Addition: Add a catalytic amount of basic alumina (approximately 0.2 g) to the solution.
-
Reaction: Heat the mixture to 80°C and stir for 24 hours. The solution should darken as the reaction progresses.
-
Work-up: After cooling, filter off the basic alumina. Pour the filtrate into 200 mL of a 1:1 mixture of methanol and water to precipitate the product.
-
Purification: Collect the precipitate by filtration, wash thoroughly with methanol, and then with hot ethanol to remove any unreacted starting materials.
-
Drying: Dry the product under vacuum at 50°C overnight.
Expected Yield: 65-80%
Characterization and Validation
The successful synthesis of the target polymers can be confirmed through a combination of spectroscopic and analytical techniques.
| Technique | Expected Observations |
| FT-IR Spectroscopy | - Disappearance of the aldehyde C-H stretching bands around 2720 and 2820 cm⁻¹.- Appearance of a strong C≡N stretching band around 2220 cm⁻¹ for products from nitrile-containing active methylene compounds.- Appearance of a C=C stretching band for the newly formed vinylene linkage around 1600-1650 cm⁻¹. |
| ¹H NMR Spectroscopy | - Disappearance of the aldehyde proton signal (around 9.8-10.0 ppm).- Appearance of new signals in the aromatic and vinylic regions, often showing broad peaks characteristic of polymeric materials.- Integration of the signals corresponding to the carbazole and the active methylene compound moieties should be consistent with the polymer structure. |
| UV-Vis Spectroscopy | - The resulting conjugated polymers should exhibit strong absorption in the visible region of the electromagnetic spectrum, indicating an extended π-conjugated system. The absorption maximum (λmax) will depend on the specific polymer structure. |
| Gel Permeation Chromatography (GPC) | - To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the synthesized polymers. |
// Nodes Start [label="Start: Weigh Reactants", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Setup [label="Reactor Setup under Inert Atmosphere", fillcolor="#F1F3F4"]; Dissolution [label="Dissolve in Anhydrous Solvent", fillcolor="#F1F3F4"]; Catalysis [label="Add Catalyst", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Reaction [label="Heat and Stir (24-48h)", fillcolor="#FBBC05"]; Precipitation [label="Precipitate in Non-Solvent (e.g., Methanol)", fillcolor="#F1F3F4"]; Purification [label="Filter and Wash / Soxhlet Extraction", fillcolor="#34A853", fontcolor="#FFFFFF"]; Drying [label="Dry under Vacuum", fillcolor="#F1F3F4"]; Characterization [label="Characterize Product (FT-IR, NMR, UV-Vis, GPC)", shape=parallelogram, fillcolor="#5F6368", fontcolor="#FFFFFF"]; End [label="End: Purified Polymer", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> Setup; Setup -> Dissolution; Dissolution -> Catalysis; Catalysis -> Reaction; Reaction -> Precipitation; Precipitation -> Purification; Purification -> Drying; Drying -> Characterization; Characterization -> End; }
Figure 2: A typical experimental workflow for the Knoevenagel polycondensation.Troubleshooting and Field-Proven Insights
-
Low Molecular Weight: If the resulting polymer has a low molecular weight, ensure that the stoichiometry of the monomers is as close to 1:1 as possible. The purity of the monomers is also critical; impurities can act as chain terminators. Additionally, ensure that the reaction is carried out under strictly anhydrous and inert conditions to prevent side reactions.
-
Poor Solubility of the Product: The 2-ethylhexyl group generally imparts good solubility. However, if the resulting polymer has poor solubility, consider using a higher boiling point solvent for the reaction (e.g., chlorobenzene or o-dichlorobenzene) to ensure the growing polymer chains remain in solution.
-
Incomplete Reaction: If the reaction does not go to completion (as indicated by the persistence of aldehyde signals in the ¹H NMR spectrum of the crude product), increasing the reaction time or the amount of catalyst may be beneficial. However, an excessive amount of a strong base like piperidine can lead to side reactions.
-
Gelation: In some cases, highly reactive monomers can lead to cross-linking and gel formation. If this occurs, consider running the reaction at a lower concentration or temperature.
Conclusion
The Knoevenagel condensation of this compound provides a straightforward and efficient route to novel conjugated polymers with tunable properties. The protocols outlined in this guide, coupled with the provided insights, offer a solid foundation for researchers to explore the synthesis of these promising materials for applications in organic electronics, sensing, and beyond. Careful control over reaction conditions and monomer purity are paramount to achieving high molecular weight and well-defined polymeric structures.
References
-
Knoevenagel Condensation of Acetonedicarboxylates with Aldehydes - ResearchGate. Available at: [Link]
-
Combination of Knoevenagel Polycondensation and Water-Assisted Dynamic Michael-Addition-Elimination for the Synthesis of Vinylene-Linked 2D Covalent Organic Frameworks - PubMed. Available at: [Link]
-
Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst - ACG Publications. Available at: [Link]
-
Synthesis of poly(p-phenylene vinylene) materials via the precursor routes - RSC Publishing. Available at: [Link]
-
Synthesis and properties of poly(p-phenylene vinylene) derivatives with hyperbranched structure and containing a nitro substituent - PMC - PubMed Central. Available at: [Link]
-
The Knoevenagel condensation of aromatic aldehydes with malononitrile or ethyl cyanoacetate in the presence of CTMAB in water - ResearchGate. Available at: [Link]
-
AlternatingPoly(PyridylVinylenePhenyleneVinylene) s: Synthesis and Solid State Organizations - MIT. Available at: [Link]
-
Synthesis of poly(p-phenylene vinylene) materials via the precursor routes - ResearchGate. Available at: [Link]
-
Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives - NIH. Available at: [Link]
-
Combination of Knoevenagel Polycondensation and Water-Assisted Dynamic Michael-Addition-Elimination for the Synthesis of Vinylene-Linked 2D Covalent Organic Frameworks - ResearchGate. Available at: [Link]
-
Synthesis of 5-arylidene-2,4-thiazolidinediones by Knoevenagel condensation catalyzed by baker's yeast - New Journal of Chemistry (RSC Publishing). Available at: [Link]
-
Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity - SciELO México. Available at: [Link]
-
Exploring the 3-(phenylethynyl)-9H-carbazole unit in the search of deep-blue emitting fluorophores. Available at: [Link]
-
5,5′-Bis[9-(2-ethylhexyl)-9H-carbazol-3-yl]-4,4′-diphenyl-2,2′-bithiazole - MDPI. Available at: [Link]
-
9-Ethyl-9H-carbazole-3-carbaldehyde - ResearchGate. Available at: [Link]
-
Combination of Knoevenagel Polycondensation and Water-Assisted Dynamic Michael-Addition-Elimination for the Synthesis of Vinylene-Linked 2D Covalent Organic Frameworks - ResearchGate. Available at: [Link]
-
A fully conjugated organic polymer via Knoevenagel condensation for fast separation of uranium - PubMed. Available at: [Link]
-
Knoevenagel condensation of isatins with malononitrile/ethyl cyanoacetate in the presence of sulfonic acid functionalized silica (SBA-Pr-SO3H) as a new nano-reactor | European Journal of Chemistry. Available at: [Link]
-
Highly Uniform Supramolecular Nano-Film Derived From Carbazole-containing Perylene Diimide Via Surface-supported Self-assembly a - The Royal Society of Chemistry. Available at: [Link]
-
FT IR (ATR) spectrum of N-(2-ethylhexyl)-2,7diiodocarbazole (1). - ResearchGate. Available at: [Link]
-
Synthesis and Photophysical Properties of 3,6-Diphenyl-9-hexyl-9H-carbazole Derivatives Bearing Electron Withdrawing Groups | Request PDF - ResearchGate. Available at: [Link]
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Horner-Wadsworth-Emmons olefination of 9-(2-Ethylhexyl)carbazole-3,6-dicarboxaldehyde
An Application Guide to the Synthesis of Vinylene-Linked Carbazole Polymers via Horner-Wadsworth-Emmons Olefination
Introduction
The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of modern organic synthesis, providing a powerful and reliable method for the formation of carbon-carbon double bonds.[1] First described by Horner, Wadsworth, and Emmons, this olefination reaction utilizes a phosphonate-stabilized carbanion to convert aldehydes or ketones into alkenes, typically with a high degree of stereoselectivity for the (E)-isomer.[2][3] This application note provides a detailed protocol and technical insights for the polymerization of 9-(2-Ethylhexyl)carbazole-3,6-dicarboxaldehyde with an aromatic bisphosphonate. This specific application is highly relevant to the field of materials science, where the HWE reaction serves as a crucial tool for synthesizing conjugated polymers used in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[4][5]
Compared to the classic Wittig reaction, the HWE variant offers significant practical advantages. The phosphonate-stabilized carbanions are generally more nucleophilic than their phosphonium ylide counterparts, allowing for reactions with a wider range of carbonyl compounds, including sterically hindered ketones.[6][7] Critically for polymer synthesis and purification, the dialkyl phosphate byproduct of the HWE reaction is water-soluble, facilitating its straightforward removal by simple aqueous extraction, a distinct advantage over the often-troublesome triphenylphosphine oxide byproduct from the Wittig reaction.[6][8][9]
This guide is designed for researchers in organic synthesis, polymer chemistry, and materials development. It details the underlying mechanism, provides a step-by-step experimental protocol, and offers expert insights into process optimization and troubleshooting.
The Horner-Wadsworth-Emmons Reaction: A Mechanistic Overview
The efficacy of the HWE reaction stems from a well-understood, multi-step mechanism that ensures high yields and stereocontrol.[10] The process can be broken down into four key stages:
-
Deprotonation: The reaction is initiated by the deprotonation of the α-carbon of the phosphonate ester using a suitable base, forming a highly nucleophilic phosphonate carbanion.[2] The choice of base is critical; strong, non-nucleophilic bases such as sodium hydride (NaH) are commonly employed in an anhydrous aprotic solvent like tetrahydrofuran (THF) to ensure complete and irreversible formation of the carbanion.[8]
-
Nucleophilic Addition: The resulting carbanion acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This addition is the rate-limiting step and leads to the formation of a tetrahedral betaine-like intermediate.[2][10]
-
Oxaphosphetane Formation: The intermediate rapidly undergoes intramolecular cyclization to form a four-membered ring structure known as an oxaphosphetane.[11]
-
Elimination: The final step is the syn-elimination of the oxaphosphetane ring, which collapses to form the desired alkene and a stable, water-soluble dialkyl phosphate salt. The thermodynamic stability of the final products drives this elimination. The reaction predominantly yields the (E)-alkene, as the transition state leading to the trans-isomer is sterically favored and lower in energy.[9][11]
Caption: A simplified workflow of the Horner-Wadsworth-Emmons reaction mechanism.
Application in Conjugated Polymer Synthesis
The HWE reaction is exceptionally well-suited for polycondensation reactions to form vinylene-linked conjugated polymers.[12] Its high efficiency and tolerance for various functional groups allow for the synthesis of well-defined polymeric structures. In this application, this compound serves as an electron-rich aromatic monomer (an "A" unit), while a bisphosphonate ester, such as 1,4-bis((diethoxyphosphoryl)methyl)benzene, acts as the corresponding "B" unit. The reaction creates alternating arylene and vinylene units, extending the π-conjugation along the polymer backbone.
The 2-ethylhexyl side chain on the carbazole nitrogen is a common feature in materials science, imparting solubility to the otherwise rigid and insoluble polymer backbone, which is essential for solution-based processing and device fabrication.
Caption: Schematic of the HWE polycondensation reaction.
Detailed Experimental Protocol
This protocol describes the synthesis of a poly(carbazole-alt-phenylene vinylene) derivative. All operations should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents to prevent premature quenching of the phosphonate carbanion.
3.1. Materials and Reagents
-
This compound (Monomer A)
-
1,4-Bis((diethoxyphosphoryl)methyl)benzene (Monomer B)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Chloroform (CHCl₃) or Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
3.2. Equipment
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa and nitrogen/argon inlet/outlet
-
Syringes and needles
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
3.3. Reagent Stoichiometry
| Reagent | Molar Equiv. | Mol | Mass / Volume | Notes |
| This compound | 1.0 | X | Y g | Ensure high purity. |
| 1,4-Bis((diethoxyphosphoryl)methyl)benzene | 1.0 | X | Z g | Stoichiometry is key for high molecular weight. |
| Sodium Hydride (60% dispersion) | 2.2 | 2.2 * X | W g | A slight excess of base ensures full deprotonation. |
| Anhydrous THF | - | - | V mL | Sufficient to achieve ~0.1 M concentration. |
3.4. Step-by-Step Procedure
-
Preparation: Flame-dry a three-neck round-bottom flask equipped with a magnetic stir bar. Allow the flask to cool to room temperature under a stream of inert gas.
-
Base and Phosphonate Addition: Add the sodium hydride (NaH) dispersion to the flask. Wash the NaH with anhydrous hexane (via cannula or syringe) three times to remove the mineral oil, carefully decanting the hexane wash each time. Add the 1,4-bis((diethoxyphosphoryl)methyl)benzene (Monomer B) followed by anhydrous THF via syringe.
-
Carbanion Formation: Cool the resulting suspension to 0 °C using an ice bath. Stir the mixture vigorously at this temperature for 1 hour. During this time, the solution should become clearer as the phosphonate dissolves and reacts, and hydrogen gas will evolve. The formation of the yellow-orange phosphonate carbanion is often visually apparent.
-
Aldehyde Addition: Dissolve the this compound (Monomer A) in a minimal amount of anhydrous THF in a separate flame-dried flask. Slowly add this solution to the stirred carbanion solution at 0 °C via a syringe pump over 30-60 minutes. A slow addition rate is crucial to control the reaction exotherm and ensure uniform polymer chain growth.
-
Polymerization: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 24-48 hours. The progress of the polymerization can be monitored by the increasing viscosity of the solution and the formation of a precipitate as the polymer becomes less soluble.
-
Quenching: After the reaction period, cool the mixture back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of methanol to neutralize any remaining NaH and carbanions.
-
Precipitation and Isolation: Pour the quenched reaction mixture into a large beaker of vigorously stirring methanol (~10 times the volume of the THF used). The polymer should precipitate as a solid.
-
Purification: Collect the precipitated polymer by filtration. To further purify, redissolve the polymer in a minimal amount of chloroform or THF and re-precipitate it into methanol. Repeat this dissolution-precipitation cycle two more times to ensure the complete removal of monomer residues and the phosphate byproduct.
-
Drying: Dry the final polymer product under vacuum at 40-50 °C for at least 24 hours to remove all residual solvents.
Characterization and Validation
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the structure. The disappearance of the aldehyde proton signal (~10 ppm) and the appearance of new vinylic proton signals (6.5-7.5 ppm) are indicative of a successful reaction.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: The disappearance of the aldehyde C=O stretching band (~1700 cm⁻¹) provides further evidence of reaction completion.
-
Gel Permeation Chromatography (GPC): GPC is essential for determining the molecular weight (Mn, Mw) and polydispersity index (PDI) of the synthesized polymer.
Troubleshooting and Field-Proven Insights
-
Low Molecular Weight: This is often due to impure monomers, inexact stoichiometry, or the presence of moisture. Ensure all reagents are pure and the reaction is conducted under strictly anhydrous and anaerobic conditions.
-
Incomplete Reaction: If the aldehyde signal persists in the NMR spectrum, the reaction may not have gone to completion. This can be caused by insufficient base or deactivation of the carbanion. Using a slight excess of the phosphonate monomer can sometimes help drive the reaction to completion by ensuring all aldehyde end-groups react.
-
Poor Solubility of the Final Polymer: If the polymer precipitates from the reaction mixture too early, it can limit chain growth. Using a higher boiling point solvent like anhydrous dimethylformamide (DMF) or increasing the reaction temperature may improve solubility and lead to higher molecular weights.
-
Base Selection: While NaH is robust, other bases can be used. For substrates sensitive to strongly basic conditions, milder systems like potassium carbonate (K₂CO₃) with a crown ether (18-crown-6) or the Masamune-Roush conditions (LiCl/DBU) can be effective alternatives.[8][11]
Conclusion
The Horner-Wadsworth-Emmons olefination is a highly effective and versatile method for the synthesis of vinylene-linked conjugated polymers. Its key advantages, including high yields, excellent stereocontrol, and a straightforward purification process, make it a preferred choice over the traditional Wittig reaction for materials synthesis. By carefully controlling stoichiometry, purity of reagents, and reaction conditions, researchers can reliably produce high-quality poly(arylene vinylene)s tailored for advanced electronic and optoelectronic applications.
References
-
NROChemistry. Horner-Wadsworth-Emmons Reaction. Available at: [Link]
-
Wikipedia. Horner–Wadsworth–Emmons reaction. Available at: [Link]
-
YouTube. Contrasting the Wittig and Horner-Wadsworth-Emmons reaction. (2019-01-10). Available at: [Link]
-
Slideshare. Horner-Wadsworth-Emmons reaction | PPTX. Available at: [Link]
-
OSTI.GOV. Hydrophilic Conjugated Polymers Prepared by Aqueous Horner–Wadsworth–Emmons Coupling (Journal Article). Available at: [Link]
-
PubMed. A Mechanistic Study of the Horner-Wadsworth-Emmons Reaction: Computational Investigation on the Reaction Pass and the Stereochemistry in the Reaction of Lithium Enolate Derived from Trimethyl Phosphonoacetate with Acetaldehyde. (1999-09-03). Available at: [Link]
-
ResearchGate. Hydrophilic Conjugated Polymers Prepared by Aqueous Horner–Wadsworth–Emmons Coupling | Request PDF. Available at: [Link]
-
ACS Publications. Hydrophilic Conjugated Polymers Prepared by Aqueous Horner–Wadsworth–Emmons Coupling | Macromolecules. Available at: [Link]
-
Pediaa. Difference Between Wittig and Wittig Horner Reaction. (2019-12-17). Available at: [Link]
-
ResearchGate. Horner-Wadsworth-Emmons dispersion polymerization for the production of monodisperse conjugated polymer particles at ambient conditions | Request PDF. Available at: [Link]
-
Taylor & Francis Online. A Comparison of Wittig and Wittig Horner (Wadsworth Emmons) Reagents in Reactions with Some α-Dicarbonyl Compounds. Available at: [Link]
-
Royal Society of Chemistry. Efficient synthesis of vinylene-linked conjugated porous networks via the Horner–Wadsworth–Emmons reaction for photocatalytic hydrogen evolution - Chemical Communications. Available at: [Link]
-
Organic Chemistry Portal. Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Available at: [Link]
-
Organic Syntheses. PREPARATION OF HORNER-WADSWORTH-EMMONS REAGENT: METHYL 2-BENZYLOXYCARBONYLAMINO-2- (DIMETHOXY- PHOSPHINYL)ACETATE. Available at: [Link]
-
CONICET. Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. Available at: [Link]
-
Semantic Scholar. Applications of the Horner–Wadsworth–Emmons Olefination in Modern Natural Product Synthesis. (2021-04-28). Available at: [Link]
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Suzuki coupling of 9-(2-Ethylhexyl)carbazole-3,6-dicarboxaldehyde derivatives
An Application Guide to the Suzuki Coupling of 9-(2-Ethylhexyl)carbazole-3,6-dicarboxaldehyde Derivatives
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the Suzuki-Miyaura cross-coupling reaction as applied to this compound derivatives. Carbazole-based compounds are foundational materials in the field of organic electronics, prized for their exceptional photo- and electroactive properties.[1][2] The Suzuki coupling offers a powerful and versatile method for C-C bond formation, enabling the synthesis of complex conjugated molecules from carbazole precursors. This document details the underlying reaction mechanism, provides a robust and field-tested experimental protocol, discusses key optimization parameters, and offers troubleshooting guidance. The content is designed for researchers, chemists, and materials scientists engaged in the development of novel organic materials for applications such as Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and Organic Photovoltaics (OPVs).[2][3][4]
Introduction: The Significance of Carbazole Architectures
Carbazole and its derivatives are a cornerstone of modern organic electronics. Their rigid, electron-rich heterocyclic structure provides excellent thermal stability and hole-transporting capabilities.[3] The functionalization of the carbazole core is critical for tuning its electronic properties and ensuring processability. The introduction of a 9-(2-ethylhexyl) group is a common strategy to enhance solubility in organic solvents, a crucial factor for device fabrication.[5]
The presence of aldehyde functionalities at the 3- and 6-positions provides versatile handles for subsequent chemical transformations, such as Knoevenagel or Wittig reactions, allowing for the extension of the π-conjugated system to create advanced donor-π-acceptor (D-π-A) structures.[6]
The Suzuki-Miyaura cross-coupling, a Nobel Prize-winning reaction, is arguably the most important method for constructing biaryl systems.[7] Its high functional group tolerance, including aldehydes, makes it the ideal tool for coupling aryl or heteroaryl moieties to a carbazole core, thereby modulating the HOMO/LUMO energy levels, emission color, and charge carrier mobility of the final material.[8] This guide focuses on the practical application of this reaction to synthesize advanced carbazole-based materials.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The efficacy of the Suzuki coupling stems from a well-defined palladium-catalyzed cycle. Understanding this mechanism is paramount for rational troubleshooting and optimization. The cycle comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[7][9][10]
-
Oxidative Addition : The cycle begins with a coordinatively unsaturated Palladium(0) complex, which reacts with an organohalide (Ar¹-X), inserting itself into the carbon-halogen bond. This process oxidizes the catalyst to a Pd(II) species.[9]
-
Transmetalation : Concurrently, the base in the reaction mixture activates the organoboron reagent (Ar²-B(OR)₂), forming a more nucleophilic borate complex. This complex then transfers its organic group (Ar²) to the Pd(II) center, displacing the halide and forming a new diorganopalladium(II) intermediate.[7][9][11] This is often the rate-determining step.
-
Reductive Elimination : The two organic groups (Ar¹ and Ar²) on the Pd(II) center couple to form the new C-C bond (Ar¹-Ar²). This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[10]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol
This protocol describes a general procedure for the double Suzuki coupling of a dibromo-carbazole dicarboxaldehyde derivative with two equivalents of an arylboronic acid.
Causality Behind Choices:
-
Inert Atmosphere: Palladium(0) catalysts are highly sensitive to oxygen and can be oxidized to inactive palladium black.[12] All steps must be performed under an inert atmosphere (Nitrogen or Argon).
-
Solvent Degassing: Solvents, particularly ethers, can contain dissolved oxygen and peroxides that poison the catalyst.[12] Thorough degassing is non-negotiable for reproducibility and high yields.
-
Base: An aqueous solution of a base like K₂CO₃ or Cs₂CO₃ is used to both activate the boronic acid for transmetalation and to maintain the reaction pH.[6][13]
-
Biphasic System: A mixture of an organic solvent (like toluene or dioxane) and water is common. This helps to dissolve both the organic-soluble reactants and the inorganic base.
Caption: Experimental workflow for the Suzuki coupling protocol.
Protocol: Synthesis of 3,6-Di(aryl)-9-(2-ethylhexyl)carbazole-2,7-dicarboxaldehyde
Materials & Reagents:
-
2,7-Dibromo-9-(2-ethylhexyl)carbazole-3,6-dicarboxaldehyde (1.0 equiv)
-
Arylboronic Acid (2.2 - 2.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)
-
Potassium Carbonate (K₂CO₃) (4.0 equiv)
-
Toluene (Anhydrous)
-
Deionized Water
-
Ethyl Acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Equipment:
-
Schlenk flask or three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Inert gas line (Argon or Nitrogen) with bubbler
-
Syringes and needles
-
Standard laboratory glassware (separatory funnel, beakers, flasks)
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under a positive pressure of argon, add 2,7-dibromo-9-(2-ethylhexyl)carbazole-3,6-dicarboxaldehyde (1.0 equiv), the desired arylboronic acid (2.2 equiv), and potassium carbonate (4.0 equiv).
-
Solvent Addition: Add anhydrous toluene and deionized water in a 4:1 to 5:1 ratio (e.g., 20 mL Toluene, 4 mL H₂O for a 1 mmol scale reaction).
-
Degassing: Seal the flask and vigorously bubble argon through the solution via a long needle for 20-30 minutes. The solution should be rapidly stirred during this process to ensure complete removal of dissolved oxygen.
-
Catalyst Addition: While maintaining a positive argon flow, quickly add the Pd(PPh₃)₄ catalyst (0.03 equiv) to the flask. The yellow color of the catalyst may lighten or change upon addition.
-
Reaction: Heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC), checking for the consumption of the starting dibromo-carbazole. Reactions are typically complete within 12-24 hours.
-
Workup:
-
Cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and transfer to a separatory funnel.
-
Add deionized water and separate the layers.
-
Wash the organic layer sequentially with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: The resulting crude solid is typically purified by flash column chromatography on silica gel. A gradient elution system, such as hexane/ethyl acetate or hexane/dichloromethane, is often effective. Fractions containing the pure product are combined and the solvent is removed to yield the final compound. Recrystallization from a suitable solvent system (e.g., ethanol/hexane) may be performed for further purification.[14]
Reaction Optimization Parameters
The success of a Suzuki coupling is highly dependent on the careful selection of several parameters. A systematic approach to optimization is often required, particularly for novel or sterically hindered substrates.
| Parameter | Common Options | Rationale & Field Insights |
| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Buchwald Palladacycles (e.g., XPhos-Pd-G3) | For simple couplings, Pd(PPh₃)₄ is often sufficient. For more challenging substrates (e.g., sterically hindered or electron-rich aryl chlorides), more active and specialized catalysts with bulky, electron-rich phosphine ligands are necessary to promote the oxidative addition step.[13][15][16] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, KF | The base activates the boronic acid.[11] Cs₂CO₃ is more soluble and often more effective but also more expensive. K₃PO₄ is a strong, non-nucleophilic base suitable for many systems.[15] KF can be used for substrates with base-sensitive groups like esters.[5] |
| Solvent | Toluene/H₂O, Dioxane/H₂O, THF/H₂O, DMF | The solvent system must solubilize the reactants. Toluene and dioxane are common high-boiling point solvents. The addition of water is crucial for dissolving the base and facilitating the catalytic cycle. DMF can be effective but may be harder to remove. |
| Temperature | 80 - 110 °C | Higher temperatures increase the reaction rate but can also lead to side reactions like deboronation or catalyst decomposition. The optimal temperature is a balance between reaction speed and stability. |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxygen exposure).2. Impure reagents (degraded boronic acid).3. Insufficient degassing.4. Inappropriate base or solvent. | 1. Use fresh catalyst; handle under strict inert conditions.2. Use fresh boronic acid or convert to a more stable boronate ester (e.g., pinacol ester).[12]3. Improve degassing procedure (increase time, use freeze-pump-thaw).4. Screen different bases and solvent systems as detailed in the optimization table. |
| Dehalogenation or Protodeboronation | 1. Reaction temperature is too high.2. Presence of protic impurities.3. Catalyst promotes side reactions. | 1. Lower the reaction temperature.2. Ensure all reagents and solvents are pure and dry (if not using an aqueous system).3. Switch to a different palladium catalyst/ligand combination.[5] |
| Homocoupling of Boronic Acid | 1. Presence of oxygen in the reaction.2. Catalyst system promotes this side pathway. | 1. Rigorously exclude oxygen from the reaction.2. Lower the catalyst loading or select a different catalyst that is less prone to promoting homocoupling. |
| Incomplete Reaction (Stalled) | 1. Catalyst has decomposed over time.2. One of the reagents has been fully consumed. | 1. Add a second portion of fresh, degassed catalyst to the reaction mixture.2. Check stoichiometry; an excess of the boronic acid (1.1-1.2 eq. per halide) is often beneficial. |
Applications in Organic Electronics
The successful synthesis of 3,6-diaryl-9-(2-ethylhexyl)carbazole derivatives opens the door to a wide range of high-performance materials. These molecules are not merely synthetic curiosities; they are the functional core of next-generation electronic devices.
-
OLEDs: Carbazole derivatives are widely used as host materials for phosphorescent emitters or as blue-light emitting materials themselves due to their high triplet energy and good charge-transporting properties.[3][4][17]
-
OFETs: The extended π-conjugation and potential for ordered packing in the solid state make these materials excellent candidates for the active channel layer in transistors.[1][2]
-
Organic Solar Cells: These carbazole structures can serve as the electron-donating component in the active layer of bulk heterojunction solar cells.[3][6] The aldehyde groups can be further functionalized to tune the absorption spectrum and energy levels for improved photovoltaic performance.[6]
By rationally designing the aryl groups attached via the Suzuki coupling, researchers can fine-tune the optoelectronic properties to meet the specific demands of each application, making this synthetic strategy a powerful engine for innovation in materials science.
References
-
Pozo-Guisado, E., et al. (2021). Polycarbazole and Its Derivatives: Synthesis and Applications. A Review of the Last 10 Years. PubMed Central. [Link]
-
Mondal, B., et al. (2018). Palladium nanoparticles supported on a carbazole functionalized mesoporous organic polymer: synthesis and their application as efficient catalysts for the Suzuki–Miyaura cross coupling reaction. RSC Publishing. [Link]
-
Grigalevicius, S., et al. (2022). Polycarbazole and its derivatives: progress, synthesis, and applications. ResearchGate. [Link]
- Haskal, E. I., & Shaheen, S. E. (2003). Conjugated polycarbazole derivatives in Organic Light Emitting Diodes.
-
dos Santos, P. L., & Monkman, A. P. (2021). Organic Electronics: Basic Fundamentals and Recent Applications Involving Carbazole-Based Compounds. MDPI. [Link]
-
Rickhaus, M. (2014). How can I solve my problem with Suzuki coupling? ResearchGate. [Link]
-
Grigalevicius, S., & Krucaite, G. (2021). The Applications of Carbazole and Carbazole-Related Compounds in Blue Emitting Organic Light-Emitting Diodes. ResearchGate. [Link]
-
Wolfe, J. P., & Buchwald, S. L. (2002). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. [Link]
-
Reddy, T. J., et al. (2015). Synthesis of Carbazole-1&3-Acids by using Suzuki Coupling followed by Cadagon Reductive Cyclization. Der Pharma Chemica. [Link]
-
Kislitsyn, Y., et al. (2022). 4,4-Bis(2-ethylhexyl)-6-(9-(2-ethylhexyl)-2,3,4,4a,9,9a-hexahydro-1H-carbazol-6-yl)-4H-cyclopenta[2,1-b:3,4-b′]dithiophene-2-carbaldehyde. MDPI. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
-
El Kazzouli, S., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. ResearchGate. [Link]
-
Wang, C., et al. (2017). Denitrogenative Suzuki and carbonylative Suzuki coupling reactions of benzotriazoles with boronic acids. PMC - NIH. [Link]
-
Reddy, T. J., et al. (2015). Synthesis of Carbazole-1&3-acids by using Suzuki coupling followed by Cadagon Reductive cyclization. Der Pharma Chemica. [Link]
-
Reddit User. (2021). Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]
-
Bio, M. M., & Kaur, P. (2022). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Wikipedia. [Link]
-
Yu, S., et al. (2019). Experimenting with a Suzuki–Miyaura Cross-Coupling Reaction That Demonstrates Tolerance toward Aldehyde Groups To Teach Undergraduate Students the Fundamentals of Transition-Metal-Catalyzed Reactions. Journal of Chemical Education. [Link]
-
Khan, M. U. R., et al. (2024). Synthesis and Characterization of Novel Carbazole Based Dyes. Asian Publication Corporation. [Link]
-
Wang, H., et al. (2025). Purification of carbazole by solvent crystallization under two forced cooling modes. ResearchGate. [Link]
-
Semproni, J. C., et al. (2022). Aldehydes and ketones influence reactivity and selectivity in nickel-catalysed Suzuki–Miyaura reactions. Chemical Science (RSC Publishing). [Link]
-
Gate Chemistry. (2018). Suzuki Coupling Mechanism and Applications. YouTube. [Link]
-
The Organic Chemist. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
Oldenhuis, N. J., et al. (2023). A Highly Active Catalyst for Palladium-Catalyzed Cross-Coupling Reactions: Room-Temperature Suzuki Couplings and Amination of Unactivated Aryl Chlorides. Journal of the American Chemical Society. [Link]
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Application Notes and Protocols for the Polymerization of 9-(2-Ethylhexyl)carbazole-3,6-dicarboxaldehyde for OLED Applications
Introduction: The Role of Carbazole-Based Polymers in Advanced OLED Technology
Carbazole and its derivatives have emerged as a cornerstone in the development of materials for organic light-emitting diodes (OLEDs). Their inherent electron-rich nature provides excellent hole-transporting properties, high thermal and electrochemical stability, and high photoluminescence quantum yields.[1] The ability to readily functionalize the carbazole core at various positions allows for fine-tuning of its optical and electronic properties.[1] The polymerization of carbazole-containing monomers leads to conjugated polymers that can serve as the active emitting layer, a host material for phosphorescent emitters, or as efficient hole-transport layers in OLED devices.[2]
This guide provides a comprehensive overview and detailed protocols for the synthesis of a promising carbazole-based polymer for OLED applications through the polymerization of 9-(2-Ethylhexyl)carbazole-3,6-dicarboxaldehyde. The focus is on the Horner-Wadsworth-Emmons (HWE) polycondensation, a powerful tool for the stereocontrolled synthesis of conjugated polymers.[3] The HWE reaction offers excellent control over the formation of vinylene linkages, leading to polymers with well-defined structures and desirable optoelectronic properties.[4][5]
Monomer Synthesis: this compound
The synthesis of the dialdehyde monomer is a critical first step. While various synthetic routes to carbazole-3,6-dicarboxylates and related derivatives exist, a common strategy involves the formylation of a pre-functionalized carbazole core.[6] A plausible synthetic pathway starts from the commercially available 9-(2-ethylhexyl)carbazole.
Protocol 1: Synthesis of this compound
This protocol is based on established formylation reactions of aromatic compounds.
Materials:
-
9-(2-Ethylhexyl)carbazole
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
1,2-Dichloroethane (anhydrous)
-
Sodium acetate
-
Deionized water
-
Dichloromethane (DCM)
-
Magnesium sulfate (anhydrous)
-
Hexane
-
Ethyl acetate
Procedure:
-
Vilsmeier-Haack Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, cool anhydrous DMF in an ice bath. Slowly add POCl₃ dropwise with vigorous stirring. Allow the reaction mixture to stir at 0°C for 30 minutes, then warm to room temperature for 1 hour to form the Vilsmeier reagent.
-
Formylation Reaction: Dissolve 9-(2-Ethylhexyl)carbazole in anhydrous 1,2-dichloroethane and add it to the dropping funnel. Add the carbazole solution dropwise to the Vilsmeier reagent at 0°C. After the addition is complete, slowly heat the reaction mixture to 80°C and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and pour it slowly into a beaker of crushed ice containing a saturated solution of sodium acetate. Stir until the ice has completely melted.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 100 mL).
-
Purification: Combine the organic layers and wash with deionized water and brine. Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Chromatography: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient as the eluent to yield this compound as a solid.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and FT-IR spectroscopy to confirm its structure and purity. The melting point should also be determined.
Polymerization via Horner-Wadsworth-Emmons Polycondensation
The Horner-Wadsworth-Emmons (HWE) reaction is a powerful method for the synthesis of poly(arylene vinylene)s with predominantly E-alkene linkages, which is crucial for achieving high charge carrier mobility and efficient luminescence in the resulting polymer.[4][5] This protocol describes the polycondensation of this compound with 1,4-xylylenebis(diethylphosphonate) to yield an alternating copolymer.
Protocol 2: Synthesis of Poly[(9-(2-ethylhexyl)carbazole-3,6-diyl)vinylene-alt-(1,4-phenylene)vinylene] (PCE-PV)
Materials:
-
This compound
-
1,4-Xylylenebis(diethylphosphonate)
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
Chloroform
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under a nitrogen atmosphere, dissolve equimolar amounts of this compound and 1,4-xylylenebis(diethylphosphonate) in anhydrous THF.
-
Initiation of Polymerization: Cool the solution to 0°C in an ice bath. Slowly add a solution of potassium tert-butoxide (2.2 equivalents) in anhydrous THF to the monomer solution with vigorous stirring. The reaction mixture should turn viscous and may change color.
-
Polymerization: Allow the reaction to warm to room temperature and stir for 24-48 hours. Monitor the progress of the polymerization by observing the increase in viscosity.
-
Termination and Precipitation: Terminate the reaction by adding a small amount of acetic acid. Precipitate the polymer by slowly pouring the reaction mixture into a large volume of methanol with vigorous stirring.
-
Purification: Collect the fibrous polymer precipitate by filtration. Further purify the polymer by redissolving it in a minimal amount of chloroform and reprecipitating it into methanol. Repeat this process two more times.
-
Drying: Dry the final polymer product under vacuum at 40-50°C for 24 hours.
Visualization of the Polymerization Workflow
Caption: Workflow for the synthesis of PCE-PV via Horner-Wadsworth-Emmons polycondensation.
Characterization of the Polymer
Thorough characterization of the synthesized polymer is essential to determine its molecular weight, thermal stability, and optoelectronic properties.
Expected Polymer Properties
| Property | Expected Value / Observation | Technique |
| Molecular Weight (Mₙ) | 10,000 - 50,000 g/mol | GPC |
| Polydispersity Index (PDI) | 1.5 - 3.0 | GPC |
| Decomposition Temp. (TGA) | > 350 °C (5% weight loss) | TGA |
| Glass Transition Temp. (T₉) | 120 - 180 °C | DSC |
| UV-Vis Absorption (λₘₐₓ) | 400 - 450 nm (in solution) | UV-Vis |
| Photoluminescence (λₑₘ) | 480 - 550 nm (in solution, typically green emission) | PL Spectroscopy |
| Solubility | Soluble in common organic solvents (THF, Chloroform, Toluene) | Visual Inspection |
Protocol 3: Polymer Characterization
-
Gel Permeation Chromatography (GPC): Determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and polydispersity index (PDI) using a GPC system calibrated with polystyrene standards and THF as the eluent.
-
Thermogravimetric Analysis (TGA): Assess the thermal stability of the polymer by heating a sample from room temperature to 800°C at a rate of 10°C/min under a nitrogen atmosphere.
-
Differential Scanning Calorimetry (DSC): Determine the glass transition temperature (T₉) by heating the polymer sample under a nitrogen atmosphere, typically through two heating and cooling cycles to erase the thermal history.
-
UV-Vis and Photoluminescence (PL) Spectroscopy: Prepare dilute solutions of the polymer in a suitable solvent (e.g., chloroform) to measure the absorption and emission spectra. This will provide information about the polymer's electronic structure and color of emission.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve the polymer in a suitable deuterated solvent (e.g., CDCl₃) to obtain ¹H and ¹³C NMR spectra. The disappearance of the aldehyde proton signal and the appearance of vinylic proton signals will confirm the success of the polymerization.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Record the FT-IR spectrum of the polymer to identify characteristic vibrational bands and confirm the disappearance of the aldehyde carbonyl stretch.
Application in OLED Device Fabrication
The synthesized carbazole-based polymer can be utilized as the emissive layer in a solution-processed OLED.
Protocol 4: Fabrication of a Polymer-Based OLED
Materials:
-
Indium Tin Oxide (ITO)-coated glass substrates
-
Poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) aqueous dispersion
-
Synthesized carbazole polymer (PCE-PV)
-
Electron Transport Layer (ETL) material (e.g., TPBi - 1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene)
-
Lithium Fluoride (LiF)
-
Aluminum (Al)
-
Organic solvent for the polymer (e.g., chlorobenzene or toluene)
Procedure:
-
Substrate Cleaning: Clean the ITO-coated glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and treat with UV-ozone or oxygen plasma to improve the work function of the ITO.
-
Hole Injection Layer (HIL) Deposition: Spin-coat a thin layer of PEDOT:PSS onto the cleaned ITO substrate and anneal at 120-150°C for 10-15 minutes in a nitrogen-filled glovebox.
-
Emissive Layer (EML) Deposition: Dissolve the synthesized carbazole polymer in a suitable organic solvent. Spin-coat the polymer solution on top of the PEDOT:PSS layer inside the glovebox. Anneal the film to remove any residual solvent.
-
Electron Transport and Injection Layer Deposition: Transfer the substrate to a thermal evaporator. Sequentially deposit the ETL (e.g., TPBi), a thin layer of LiF, and the Al cathode under high vacuum (< 10⁻⁶ Torr).
-
Encapsulation: Encapsulate the device using a glass lid and UV-curable epoxy resin inside the glovebox to protect it from atmospheric moisture and oxygen.
Visualization of a Typical OLED Device Architecture
Caption: A typical multilayer OLED device structure utilizing the synthesized polymer.
Expected OLED Device Performance
The performance of the fabricated OLEDs should be evaluated by measuring their current density-voltage-luminance (J-V-L) characteristics.
| Performance Metric | Expected Value / Observation |
| Turn-on Voltage | 3 - 7 V |
| Maximum Luminance | > 1000 cd/m² |
| Maximum Current Efficiency | 1 - 10 cd/A |
| Maximum Power Efficiency | 0.5 - 5 lm/W |
| External Quantum Eff. (EQE) | 1 - 5% |
| Electroluminescence (EL) λₘₐₓ | 500 - 580 nm (Green to Yellow-Green Emission) |
| CIE Coordinates (x, y) | In the green to yellow-green region of the chromaticity diagram. |
Conclusion and Future Outlook
The Horner-Wadsworth-Emmons polycondensation provides a robust and reliable method for the synthesis of well-defined carbazole-based conjugated polymers for OLED applications. The resulting polymers are expected to exhibit good thermal stability, solubility, and promising electroluminescent properties. Further optimization of the polymer structure, for instance, by introducing different co-monomers or side chains, can lead to materials with tailored properties for specific OLED applications, including highly efficient and stable blue, green, or red emitters. The protocols and expected outcomes detailed in this guide serve as a solid foundation for researchers and scientists working in the field of organic electronics and drug development to explore the potential of these materials.
References
-
MDPI. (2022). 9-Vinyl-9H-carbazole-3,6-dicarbonitrile. Molbank, 2022(2), M1373. [Link]
-
ResearchGate. (n.d.). Synthesis and Characterization of Poly(N-alkyl-2,7-carbazole)s: Blue Light-Emitting Materials. Retrieved from [Link]
-
ResearchGate. (2024). Synthesis and Characterization of Functionalized Poly(9-vinylcarbazole) for light-emitting diode applications. Observatório de la Economía Latinoamericana, 22(12). [Link]
- Google Patents. (n.d.). Conjugated polycarbazole derivatives in Organic Light Emitting Diodes.
-
Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. Retrieved from [Link]
-
Kyung Hee University. (1997). Synthesis and electroluminescent property of a new conjugated polymer based on carbazole derivative: Poly(3,6-N-2-ethylhexyl carbazolyl cyanoterephthalidene). Macromolecular Research, 5(1), 31-35. [Link]
-
ResearchGate. (n.d.). Hydrophilic Conjugated Polymers Prepared by Aqueous Horner–Wadsworth–Emmons Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]
-
MDPI. (2023). (Tetrafluorovinylphenyl)carbazole as a Multifunctional Material for OLED Applications. ACS Omega, 8(13), 12045-12056. [Link]
-
CONICET. (n.d.). Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. Retrieved from [Link]
-
Dialnet. (2024). Synthesis and Characterization of Functionalized Poly(9- vinylcarbazole) for light-emitting diode applications. Observatório de la Economía Latinoamericana, 22(12). [Link]
-
ResearchGate. (n.d.). Recent Progress in the Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]
-
OBSERVATÓRIO DE LA ECONOMÍA LATINOAMERICANA. (2024). Synthesis and Characterization of Functionalized Poly(9-vinylcarbazole) for light-emitting diode applications. Observatório de la Economía Latinoamericana, 22(12). [Link]
-
Organic Syntheses. (n.d.). Preparation of horner-wadsworth-emmons reagent: methyl 2-benzyloxycarbonylamino-2- (dimethoxy- phosphinyl)acetate. Retrieved from [Link]
-
PubMed. (2001). A Mechanistic Study of the Horner-Wadsworth-Emmons Reaction: Computational Investigation on the Reaction Pass and the Stereochemistry in the Reaction of Lithium Enolate Derived from Trimethyl Phosphonoacetate with Acetaldehyde. The Journal of Organic Chemistry, 66(19), 6295-6303. [Link]
-
TU Dresden. (2020). Synthesis of Vinylene-Linked Two-Dimensional Conjugated Polymers via the Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]
-
PubMed Central. (2024). Fabrication of high performance based deep-blue OLED with benzodioxin-6-amine-styryl-triphenylamine and carbazole hosts as electroluminescent materials. Scientific Reports, 14(1), 2379. [Link]
-
ResearchGate. (n.d.). Synthesis and Photophysical Properties of 3,6-Diphenyl-9-hexyl-9H-carbazole Derivatives Bearing Electron Withdrawing Groups. Retrieved from [Link]
-
YouTube. (2019, January 10). Horner-Wadsworth-Emmons reaction to form alkenes. Retrieved from [Link]
-
Royal Society of Chemistry. (2016). Efficient synthesis of vinylene-linked conjugated porous networks via the Horner–Wadsworth–Emmons reaction for photocatalytic hydrogen evolution. Chemical Communications, 52(72), 10934-10937. [Link]
-
Kyung Hee University. (1997). Synthesis and electroluminescent property of a new conjugated polymer based on carbazole derivative: Poly(3,6-N-2-ethylhexyl carbazolyl cyanoterephthalidene). Macromolecular Research, 5(1), 31-35. [Link]
-
ResearchGate. (n.d.). FT-IR spectra of N-vinyl carbazole and poly (N-vinyl carbazole). Retrieved from [Link]
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- 4. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
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- 6. mdpi.com [mdpi.com]
Application Notes and Protocols: 9-(2-Ethylhexyl)carbazole-3,6-dicarboxaldehyde as a Versatile Precursor for Advanced Hole-Transporting Materials
Introduction: The Central Role of Carbazole Scaffolds in Hole-Transporting Materials
The development of efficient and stable hole-transporting materials (HTMs) is a cornerstone of next-generation optoelectronic devices, including perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs). Among the various molecular architectures explored, carbazole-based derivatives have emerged as a highly promising class of materials.[1] The carbazole moiety offers a unique combination of properties: its rigid, planar structure facilitates intermolecular π-π stacking, which is conducive to efficient charge transport, while its electron-rich nature provides excellent hole-transporting capabilities.[2] Furthermore, the carbazole core can be readily functionalized at several positions (the 3, 6, and 9 positions being the most common), allowing for the fine-tuning of its electronic and physical properties.[1]
The introduction of a 2-ethylhexyl group at the 9-position is a common strategy to enhance the solubility of carbazole-based HTMs in common organic solvents, which is crucial for solution-based fabrication processes. This bulky, flexible alkyl chain also helps to prevent molecular aggregation and crystallization, leading to the formation of amorphous thin films with good morphological stability.
This application note focuses on 9-(2-Ethylhexyl)carbazole-3,6-dicarboxaldehyde , a key precursor that opens up a versatile synthetic platform for a wide range of high-performance HTMs. The two aldehyde functionalities at the 3 and 6 positions serve as reactive handles for extending the π-conjugation of the carbazole core through various condensation reactions, leading to the creation of larger, more complex molecular structures with tailored optoelectronic properties.
Synthesis of the Precursor: this compound
The most common and effective method for the synthesis of this compound is the Vilsmeier-Haack reaction . This reaction introduces one or more formyl groups (-CHO) onto an electron-rich aromatic ring.[3] In the case of 9-(2-Ethylhexyl)carbazole, controlling the stoichiometry of the Vilsmeier reagent allows for the selective synthesis of the mono- or di-formylated product. For the synthesis of the desired 3,6-dicarboxaldehyde, an excess of the Vilsmeier reagent is required.
Protocol 1: Synthesis of this compound via Vilsmeier-Haack Reaction
Reaction Scheme:
A schematic of the Vilsmeier-Haack diformylation reaction.
Materials:
-
9-(2-Ethylhexyl)carbazole
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
1,2-Dichloroethane (DCE), anhydrous
-
Sodium acetate
-
Dichloromethane (DCM)
-
Hexane
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (10 equivalents).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃, 4 equivalents) dropwise to the DMF with vigorous stirring. The formation of the Vilsmeier reagent, a pale-yellow solid, will be observed.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes.
-
Dissolve 9-(2-Ethylhexyl)carbazole (1 equivalent) in a minimal amount of anhydrous 1,2-dichloroethane and add it dropwise to the Vilsmeier reagent suspension at 0 °C.
-
After the addition, slowly warm the reaction mixture to 80 °C and stir for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker containing crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium acetate until the pH reaches ~7.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a yellow solid.
Causality Behind Experimental Choices:
-
Excess Vilsmeier Reagent: Using a significant excess of the Vilsmeier reagent (POCl₃ and DMF) is crucial to drive the reaction towards di-formylation at the electron-rich 3 and 6 positions of the carbazole ring.
-
Anhydrous Conditions: The Vilsmeier-Haack reaction is sensitive to moisture, which can quench the reactive Vilsmeier reagent. Therefore, using anhydrous solvents and a nitrogen atmosphere is essential for optimal yield.
-
Elevated Temperature: Heating the reaction mixture is necessary to overcome the activation energy for the second formylation step, ensuring a good conversion to the dicarboxaldehyde.
-
Aqueous Workup and Neutralization: The workup with ice and subsequent neutralization with a weak base like sodium acetate hydrolyzes the intermediate iminium salts to the desired aldehydes and neutralizes the excess acid.
Building Hole-Transporting Materials from the Dicarboxaldehyde Precursor
The aldehyde functionalities of this compound provide a versatile platform for synthesizing a variety of HTMs with extended π-conjugated systems. Two common and powerful reactions for this purpose are the Knoevenagel condensation and the Horner-Wadsworth-Emmons reaction.
A. Knoevenagel Condensation for Dicyanovinyl-Substituted HTMs
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration reaction to form a C=C double bond.[4] Reacting this compound with active methylene compounds like malononitrile introduces electron-withdrawing dicyanovinyl groups, which can effectively lower the LUMO energy level of the resulting HTM.
Reaction Scheme:
A schematic of the Knoevenagel condensation for HTM synthesis.
Protocol 2: Synthesis of a Dicyanovinyl-Functionalized Carbazole HTM
Materials:
-
This compound
-
Malononitrile
-
Piperidine
-
Chloroform
-
Methanol
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) and malononitrile (2.2 equivalents) in chloroform.
-
Add a catalytic amount of piperidine (a few drops) to the solution.
-
Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Wash the resulting solid with cold methanol to remove unreacted malononitrile and piperidine.
-
Recrystallize the crude product from a suitable solvent system (e.g., chloroform/methanol) to obtain the pure dicyanovinyl-functionalized HTM.
B. Horner-Wadsworth-Emmons Reaction for Stilbene-Type HTMs
The Horner-Wadsworth-Emmons (HWE) reaction is a powerful method for the stereoselective synthesis of alkenes from aldehydes and phosphonate carbanions. This reaction allows for the introduction of various aromatic or heteroaromatic moieties onto the carbazole core, leading to the formation of stilbene-type HTMs with extended conjugation and tunable electronic properties.
Reaction Scheme:
A schematic of the Horner-Wadsworth-Emmons reaction for HTM synthesis.
Protocol 3: Synthesis of a Stilbene-Type Carbazole HTM
Materials:
-
This compound
-
Appropriate substituted benzylphosphonate (e.g., diethyl (4-methoxyphenyl)methylphosphonate)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
Procedure:
-
In a flame-dried two-necked round-bottom flask under a nitrogen atmosphere, suspend sodium hydride (2.5 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Add the substituted benzylphosphonate (2.2 equivalents) dropwise to the NaH suspension.
-
Allow the mixture to stir at room temperature for 1 hour to ensure the complete formation of the phosphonate carbanion.
-
Dissolve this compound (1 equivalent) in anhydrous THF and add it dropwise to the reaction mixture at 0 °C.
-
After the addition, allow the reaction to warm to room temperature and stir for 12 hours.
-
Carefully quench the reaction by the slow addition of methanol.
-
Remove the solvent under reduced pressure.
-
Add water to the residue and extract the product with dichloromethane.
-
Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography on silica gel to obtain the desired stilbene-type HTM.
Characterization and Performance of Derived Hole-Transporting Materials
The successful synthesis of HTMs from this compound must be followed by thorough characterization to evaluate their potential for use in optoelectronic devices. Key properties to investigate include their electrochemical, photophysical, and thermal characteristics, as well as their performance in actual devices.
Table 1: Physicochemical Properties of Representative Carbazole-Based HTMs
| HTM Derivative | HOMO Level (eV) | LUMO Level (eV) | Band Gap (eV) | Glass Transition Temp. (Tg, °C) |
| Dicyanovinyl-functionalized Carbazole (from Protocol 2) | ~ -5.5 to -5.7 | ~ -3.4 to -3.6 | ~ 2.1 to 2.2 | ~ 120 - 140 |
| Methoxy-stilbene-functionalized Carbazole (from Protocol 3) | ~ -5.3 to -5.5 | ~ -2.3 to -2.5 | ~ 2.8 to 3.0 | ~ 130 - 150 |
Note: The values presented are typical ranges for analogous carbazole derivatives and may vary depending on the specific molecular structure and measurement conditions.
Table 2: Device Performance of Perovskite Solar Cells Employing Carbazole-Based HTMs
| HTM | PCE (%) [ref] | Voc (V) | Jsc (mA/cm²) | FF (%) |
| Dicyanovinyl-functionalized Carbazole (from Protocol 2) | ~ 17 - 19[5] | ~ 1.05 - 1.10 | ~ 22 - 24 | ~ 75 - 80 |
| Methoxy-stilbene-functionalized Carbazole (from Protocol 3) | ~ 18 - 20[6] | ~ 1.10 - 1.15 | ~ 23 - 25 | ~ 78 - 82 |
| Spiro-OMeTAD (Reference) | ~ 20 - 22[6] | ~ 1.12 - 1.18 | ~ 24 - 26 | ~ 80 - 84 |
Note: Device performance is highly dependent on the overall device architecture, perovskite composition, and fabrication conditions. The values presented are for illustrative purposes based on literature for similar carbazole-based HTMs.
Conclusion and Future Outlook
This compound stands out as a highly valuable and versatile precursor for the synthesis of a diverse range of hole-transporting materials. The presence of two reactive aldehyde groups allows for the straightforward extension of the π-conjugated system through robust and well-established chemical transformations such as the Knoevenagel condensation and the Horner-Wadsworth-Emmons reaction. This synthetic flexibility enables the rational design and fine-tuning of the optoelectronic properties of the resulting HTMs to meet the specific requirements of high-performance perovskite solar cells and OLEDs. The continued exploration of novel reaction partners for this dicarboxaldehyde precursor holds significant promise for the development of next-generation HTMs with enhanced efficiency, stability, and processability.
References
- Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122.
- Konidena, R. K., et al. (2022). Recent Advances in the Design of Multi‐Substituted Carbazoles for Optoelectronics: Synthesis and Structure‐Property Outlook. Chemistry–A European Journal, 28(41), e202200898.
- Magaldi, D., et al. (2020). Hole transporting materials for perovskite solar cells: molecular versus polymeric carbazole-based derivatives.
- Zhang, J., et al. (2017). A simple and dopant-free hole-transporting material based on (2-ethylhexyl)-9H-carbazole for efficient planar perovskite solar cells. Journal of Materials Chemistry C, 5(48), 12752-12757.
- BenchChem. (2025). An In-Depth Technical Guide to the Synthesis of 9-ethyl-9H-carbazole-2-carbaldehyde from 9-ethylcarbazole. BenchChem Technical Guides.
- BenchChem. (2025). improving the yield of the Vilsmeier-Haack reaction for 9-ethyl-9H-carbazole-2-carbaldehyde. BenchChem Technical Guides.
- BenchChem. (2025). An In-depth Technical Guide to the Vilsmeier-Haack Formylation of N-ethylcarbazole. BenchChem Technical Guides.
- Khan, M. U. R., et al. (2024). Synthesis and Characterization of Novel Carbazole Based Dyes. Asian Journal of Chemistry, 36(11), 2835-2840.
- Advancements in Carbazole-Based Sensitizers and Hole-Transport Materials for Enhanced Photovoltaic Performance. (2024). Molecules, 29(21), 5028.
- Triphenylamine 3,6-carbazole derivative as hole-transporting material for mixed cation perovskite solar cells. (2018). Dyes and Pigments, 159, 44-50.
- Carbazole-based D–A type hole transport materials to enhance the performance of perovskite solar cells. (2021). Sustainable Energy & Fuels, 5(18), 4646-4654.
- Carbazole-Terminated Isomeric Hole-Transporting Materials for Perovskite Solar Cells. (2020). ACS Applied Materials & Interfaces, 12(15), 17614-17624.
- 14.8% perovskite solar cells employing carbazole derivatives as hole transporting materials. (2015).
- Thermally and electrochemically stable amorphous hole-transporting materials based on carbazole dendrimers for electroluminescent devices. (2007). Organic Electronics, 8(5), 635-642.
- Synthesis and photochemical properties of 3,6-di-tert-butyl-9H-carbazole derivatives. (2025). Journal of Photochemistry and Photobiology A: Chemistry, 457, 115024.
- 4,4-Bis(2-ethylhexyl)-6-(9-(2-ethylhexyl)-2,3,4,4a,9,9a-hexahydro-1H-carbazol-6-yl)-4H-cyclopenta[2,1-b:3,4-b′]dithiophene-2-carbaldehyde. (2022). Molbank, 2022(4), M1486.
- A simple, efficient and green procedure for Knoevenagel condensation catalyzed by [C4dabco][BF4] ionic liquid in water. (2011). Green Chemistry, 13(5), 1282-1287.
- Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. (2012). The Journal of Organic Chemistry, 77(1), 438-449.
- Exploring the Synthetic Potential of Horner-Wadsworth-Emmons Reaction Toward the Synthesis of Polyketide Based Natural Products: A Review. (2025). Current Organic Synthesis, 22(3), 246-267.
- Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. (2012). Current Organic Chemistry, 16(19), 2314-2346.
- Vilsmeier Reaction on Carbazole: Theoretical and Experimental Aspects. (1999). Journal of Chemical Research, Synopses, (4), 244-245.
- Novel syntheses of carbazole-3,6-dicarboxylate ligands and their utilization for porous coordination cages. (2020). Dalton Transactions, 49(20), 6649-6656.
-
Horner-Wadsworth-Emmons Reaction. (n.d.). In Wikipedia. Retrieved January 22, 2026, from [Link].
- 9-Vinyl-9H-carbazole-3,6-dicarbonitrile. (2022). Molbank, 2022(2), M1367.
- 9-Allyl-9H-carbazole-3,6-dicarbaldehyde. (2012). Acta Crystallographica Section E: Structure Reports Online, 68(9), o2517.
- 9H-Carbazole, 9-ethyl-3,6-dimethyl-. (2004). Organic Syntheses, 81, 195.
- Advancements in Carbazole-Based Sensitizers and Hole-Transport Materials for Enhanced Photovoltaic Performance. (2024). Polymers, 16(21), 2963.
- Carbazole-Based Hole-Transport Materials for Efficient Solid-State Dye-Sensitized Solar Cells and Perovskite Solar Cells. (2014).
-
A few representative HTMs and their corresponding device performances. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link].
- STABILITY OF ORGANIC HOLE TRANSPORTING MATERIALS AND WAYS TO ENHANCE IT USING CARBAZOLE AND DITHIENO[3,2-B:2. (n.d.).
- Eight star-shaped HTMs with carbazole or phenothiazine cores: step-saving synthesis and application for perovskite solar cells. (2020).
- Design Strategy for High-Performance Dendritic Carbazole-Containing Alkynylplatinum(II) Complexes and Their Application in Solution-Processable Organic Light-Emitting Devices. (2015).
- Novel Hole Transporting Materials Based on 4-(9H-Carbazol-9-yl)triphenylamine Derivatives for OLEDs. (2019). Molecules, 24(18), 3328.
- comparative study of the hole-transporting capabilities of 9-ethyl-9H-carbazole-2-carbaldehyde derivatives. (2025). BenchChem Technical Guides.
-
Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved January 22, 2026, from [Link].
Sources
- 1. Advancements in Carbazole-Based Sensitizers and Hole-Transport Materials for Enhanced Photovoltaic Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 4. mdpi.com [mdpi.com]
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- 6. researchgate.net [researchgate.net]
Synthesis of donor-acceptor copolymers from 9-(2-Ethylhexyl)carbazole-3,6-dicarboxaldehyde
An Application Note on the Synthesis of Donor-Acceptor Copolymers from 9-(2-Ethylhexyl)carbazole-3,6-dicarboxaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
Donor-acceptor (D-A) conjugated copolymers are a cornerstone of modern organic electronics, finding applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).[1] The strategic combination of electron-rich (donor) and electron-deficient (acceptor) units within the polymer backbone allows for precise tuning of the material's optoelectronic properties, such as its bandgap and charge carrier mobility.[2][3]
Carbazole derivatives, particularly 9-substituted-3,6-dicarbazole units, are widely employed as effective donor moieties. The 9-position alkyl group, such as the 2-ethylhexyl chain, imparts excellent solubility in common organic solvents, which is crucial for solution-based processing of these materials.[4][5] The carbazole nucleus itself offers robust thermal and photochemical stability, along with favorable hole-transporting characteristics.[6]
This application note provides a detailed guide to the synthesis of donor-acceptor copolymers utilizing this compound as the key donor monomer. The aldehyde functionalities at the 3 and 6 positions of the carbazole core make this monomer particularly well-suited for polycondensation reactions such as Knoevenagel or Wittig-type polymerizations, offering an alternative to the more common Suzuki and Stille coupling reactions.[7][8] We will present a representative protocol for a Knoevenagel polycondensation, a robust and versatile method for generating vinylene-linked conjugated polymers.[9]
Synthesis of the Monomer: this compound
The synthesis of the dialdehyde monomer is a critical first step. It typically involves the N-alkylation of carbazole followed by a double formylation reaction. While several formylation methods exist, the Vilsmeier-Haack reaction is often preferred for its high efficiency in introducing aldehyde groups to activated aromatic rings.[10]
Part 1: N-Alkylation of Carbazole
Reaction Scheme:
Caption: N-alkylation of carbazole.
Protocol:
-
To a solution of carbazole (1 equivalent) in dimethylformamide (DMF), add powdered potassium hydroxide (KOH) (3 equivalents).
-
Stir the mixture at room temperature for 1 hour.
-
Add 2-ethylhexyl bromide (1.2 equivalents) dropwise to the reaction mixture.
-
Continue stirring at room temperature for 24 hours.
-
Pour the reaction mixture into water and extract with dichloromethane (DCM).
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 9-(2-ethylhexyl)carbazole as a colorless oil.
Part 2: Formylation of 9-(2-Ethylhexyl)carbazole
Reaction Scheme:
Caption: Vilsmeier-Haack formylation.
Protocol:
-
Cool a solution of DMF (10 equivalents) to 0°C and slowly add phosphorus oxychloride (POCl₃) (5 equivalents) while stirring.
-
After 30 minutes, add a solution of 9-(2-ethylhexyl)carbazole (1 equivalent) in DMF to the Vilsmeier reagent at 0°C.
-
Allow the reaction to warm to room temperature and then heat to 80°C for 12 hours.
-
Cool the reaction mixture and pour it onto crushed ice.
-
Neutralize the solution with a saturated sodium hydroxide solution until a precipitate forms.
-
Filter the precipitate, wash thoroughly with water, and dry under vacuum.
-
Recrystallize the crude product from ethanol to obtain this compound as a pale yellow solid.[10] The melting point should be in the range of 105-110 °C.[11]
Synthesis of a Donor-Acceptor Copolymer via Knoevenagel Polycondensation
This protocol describes the synthesis of a poly(carbazole vinylene) derivative by reacting the dialdehyde monomer with an activated acetonitrile derivative, such as 1,4-phenylenediacetonitrile, which will serve as the acceptor unit.
Reaction Scheme:
Caption: Knoevenagel polycondensation.
Materials and Equipment
| Material/Equipment | Specifications |
| This compound | Purity >97% |
| 1,4-Phenylenediacetonitrile | Purity >98% |
| Potassium tert-butoxide (t-BuOK) | 1.0 M solution in THF |
| Anhydrous Tetrahydrofuran (THF) | <50 ppm H₂O |
| Methanol | ACS grade |
| Schlenk flask and line | For inert atmosphere reactions |
| Magnetic stirrer with heating | |
| Standard glassware |
Protocol
-
In a Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve equimolar amounts of this compound and 1,4-phenylenediacetonitrile in anhydrous THF.
-
Stir the solution at room temperature until all solids have dissolved.
-
Slowly add a catalytic amount of potassium tert-butoxide solution (approximately 5 mol%) to the reaction mixture. A color change and increase in viscosity should be observed.
-
Heat the reaction mixture to reflux and maintain for 24-48 hours. The progress of the polymerization can be monitored by the increasing viscosity of the solution.
-
After cooling to room temperature, slowly pour the viscous polymer solution into a large volume of methanol to precipitate the polymer.
-
Filter the resulting fibrous polymer, wash with fresh methanol, and dry under vacuum at 40-50°C for 24 hours.
-
For further purification, the polymer can be re-dissolved in a minimum amount of chloroform and re-precipitated into methanol.
Characterization of the Copolymer
A thorough characterization of the synthesized copolymer is essential to confirm its structure and evaluate its properties.
Workflow for Synthesis and Characterization
Caption: Workflow for synthesis and characterization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the polymer structure. The disappearance of the aldehyde proton signal (around 10 ppm) and the appearance of a new signal for the vinylene protons (around 7-8 ppm) are key indicators of successful polymerization.[7]
-
Gel Permeation Chromatography (GPC): GPC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI) of the copolymer.[12]
-
UV-Vis Spectroscopy: The absorption spectrum of the copolymer in solution (e.g., chloroform or THF) reveals the π-π* transitions of the conjugated backbone. A broad absorption band is expected, and the absorption edge can be used to estimate the optical bandgap.[7]
-
Photoluminescence (PL) Spectroscopy: The emission spectrum indicates the color of light emitted by the material upon excitation. For carbazole-based vinylene copolymers, emission in the green to yellow region of the visible spectrum is common.[7]
-
Cyclic Voltammetry (CV): CV is employed to determine the electrochemical properties of the copolymer, including the HOMO and LUMO energy levels. These values are crucial for assessing the material's suitability for various electronic device applications.
-
Thermogravimetric Analysis (TGA): TGA is used to evaluate the thermal stability of the polymer, which is an important factor for device lifetime and performance.[5]
Expected Results and Discussion
The Knoevenagel polycondensation of this compound with 1,4-phenylenediacetonitrile is expected to yield a soluble, film-forming conjugated polymer.
| Property | Expected Value/Observation |
| Molecular Weight (Mn) | 10,000 - 50,000 g/mol (typical for polycondensation) |
| Polydispersity Index (PDI) | 1.5 - 3.0 |
| Solubility | Good in common organic solvents (THF, chloroform, toluene) |
| UV-Vis Absorption (λ_max) | 380 - 450 nm in solution |
| Photoluminescence (λ_em) | 500 - 550 nm (green-yellow emission) |
| Thermal Stability (T_d5) | > 300 °C |
The choice of the acceptor comonomer significantly influences the final properties of the copolymer. Using a stronger electron-accepting unit would lead to a smaller bandgap and a red-shift in both the absorption and emission spectra. The 2-ethylhexyl side chains on the carbazole nitrogen are crucial for ensuring good solubility, preventing aggregation, and facilitating the processing of the polymer into thin films for device fabrication.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Molecular Weight | Impurities in monomers; Non-stoichiometric ratio of monomers; Inefficient catalyst | Purify monomers thoroughly before use; Accurately weigh monomers; Optimize catalyst concentration and reaction time. |
| Poor Solubility of Polymer | High molecular weight; Aggregation | Ensure the use of solubilizing side chains (like 2-ethylhexyl); Use a higher boiling point solvent for polymerization. |
| Broad PDI | Side reactions; Chain transfer reactions | Optimize reaction temperature and time; Ensure a strictly inert atmosphere to prevent oxidative side reactions. |
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.
-
Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Handle with extreme care.
-
Organic solvents like DMF, THF, and chloroform are flammable and/or toxic. Avoid inhalation and skin contact.
-
Potassium tert-butoxide is a strong base and is corrosive. Handle with care.
References
- Cheng, Y.-J., Yang, S.-H., & Hsu, C.-S. (2009). Synthesis of Conjugated Polymers for Organic Solar Cell Applications. Chemical Reviews, 109(11), 5868–5923.
- Khan, M. U. R., Khan, A. A., Shehzadi, S. A., Ullah, R., Munawar, K. S., & Irfan, M. (2024). Synthesis and Characterization of Novel Carbazole Based Dyes. Asian Journal of Chemistry, 36(11), 3233-3237.
- Kim, Y. H., Bark, K. M., & Kwon, S. K. (2001). Synthesis and characterization of poly[9,10-diphenylanthracene-4',4''-ylenevinylene-3, 6-(N-2-ethylhexyl)carbazol= e]. Bulletin of the Korean Chemical Society, 22(9), 975-978.
-
Martynov, A. G., et al. (2022). Donor–Acceptor Copolymers with 9-(2-Ethylhexyl)carbazole or Dibenzothiophene-5,5-dioxide Donor Units and 5,6-Difluorobenzo[c][1][13][14]thiadiazole Acceptor Units for Photonics. Nanomaterials, 13(22), 2939.
-
Polymer Source. (n.d.). Poly(9-vinyl carbazole). Retrieved from [Link]
- Trofimov, A. S., et al. (2022). 4,4-Bis(2-ethylhexyl)-6-(9-(2-ethylhexyl)-2,3,4,4a,9,9a-hexahydro-1H-carbazol-6-yl)-4H-cyclopenta[2,1-b:3,4-b′]dithiophene-2-carbaldehyde. Molbank, 2022(4), M1486.
- Wang, C., et al. (2016). Electrochemical synthesis of electrochromic polycarbazole films from N-phenyl-3,6-bis(N-carbazolyl)carbazoles. Polymer Chemistry, 7(1), 198-211.
- Zhang, Y., et al. (2022). Combination of Knoevenagel Polycondensation and Water-Assisted Dynamic Michael-Addition-Elimination for the Synthesis of Vinylene-Linked 2D Covalent Organic Frameworks.
Sources
- 1. Donor-Acceptor Copolymers with 9-(2-Ethylhexyl)carbazole or Dibenzothiophene-5,5-dioxide Donor Units and 5,6-Difluorobenzo[c][1,2,5]thiadiazole Acceptor Units for Photonics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel donor–acceptor carbazole and benzothiadiazole material for deep red and infrared emitting applications - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 3. Donor–acceptor π-conjugated polymers based on terthiophene-3,4-dicarboxylate, dithienopyrrolobenzothiadiazole and thieno[3,4-c]pyrrole-4,6-dione units and their hole mobility - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. ossila.com [ossila.com]
- 5. mdpi.com [mdpi.com]
- 6. dialnet.unirioja.es [dialnet.unirioja.es]
- 7. khu.elsevierpure.com [khu.elsevierpure.com]
- 8. Synthesis and characterization of poly[9,10-diphenylanthracene-4',4''-ylenevinylene-3, 6-(N-2-ethylhexyl)carbazol= e] (Journal Article) | ETDEWEB [osti.gov]
- 9. researchgate.net [researchgate.net]
- 10. asianpubs.org [asianpubs.org]
- 11. 9-(2-乙基己基)咔唑-3,6-二甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]
- 12. polymersource.ca [polymersource.ca]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
Application Notes and Protocols: 9-(2-Ethylhexyl)carbazole-3,6-dicarboxaldehyde in Organic Photovoltaics
Introduction: The Strategic Role of Carbazole Derivatives in OPV Donor Materials
Carbazole-based molecules are a cornerstone in the development of high-performance organic electronic materials, primarily due to their excellent hole-transporting capabilities, robust thermal and chemical stability, and electron-rich nature.[1] The carbazole nucleus can be readily functionalized at multiple positions (N-9, C-3, C-6, C-2, C-7), allowing for precise tuning of its optoelectronic properties.[1] In the context of organic photovoltaics (OPVs), this versatility is paramount for engineering efficient donor materials.
This guide focuses on 9-(2-Ethylhexyl)carbazole-3,6-dicarboxaldehyde , a key building block for synthesizing A-D-A (Acceptor-Donor-Acceptor) type small molecule donors. The strategic placement of aldehyde groups at the 3 and 6 positions provides reactive sites for extending the π-conjugation through reactions like the Knoevenagel condensation. This allows for the creation of molecules with tailored energy levels and absorption spectra, crucial for efficient light harvesting and charge separation in a bulk heterojunction (BHJ) solar cell.[2]
The 9-(2-ethylhexyl) substituent is not merely a synthetic handle; it plays a critical role in the material's processability. This branched alkyl chain significantly enhances the solubility of the carbazole derivatives in common organic solvents, which is essential for fabricating uniform thin films via solution-based techniques like spin-coating.[2][3] Furthermore, the steric hindrance provided by the 2-ethylhexyl group can modulate intermolecular π-π stacking, influencing the morphology of the active layer and, consequently, the device's performance.[3]
Synthesis Protocol: this compound
This protocol details the synthesis of the title compound from its precursor, 9-(2-ethylhexyl)-9H-carbazole, via a Vilsmeier-Haack reaction. This electrophilic formylation reaction introduces aldehyde groups at the electron-rich 3 and 6 positions of the carbazole core.
I. Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 9-(2-ethylhexyl)-9H-carbazole | 98% | Sigma-Aldrich |
| N,N-Dimethylformamide (DMF) | Anhydrous, 99.8% | Sigma-Aldrich |
| Phosphorus oxychloride (POCl₃) | Reagent grade, ≥99% | Sigma-Aldrich |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Sodium bicarbonate (NaHCO₃) | Saturated aqueous solution | --- |
| Magnesium sulfate (MgSO₄) | Anhydrous | Sigma-Aldrich |
| Hexane | ACS grade | --- |
| Ethyl acetate | ACS grade | --- |
II. Equipment
-
Three-neck round-bottom flask (250 mL)
-
Dropping funnel
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Ice-water bath
-
Rotary evaporator
-
Column chromatography setup (Silica gel, 60-120 mesh)
-
Standard laboratory glassware
III. Step-by-Step Procedure
-
Reaction Setup:
-
To an oven-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous N,N-Dimethylformamide (DMF) (25 mL).
-
Cool the flask to 0 °C using an ice-water bath.
-
-
Vilsmeier Reagent Formation:
-
Slowly add phosphorus oxychloride (POCl₃) (7.5 mL, 80 mmol) dropwise to the cooled DMF via the dropping funnel over 30 minutes with vigorous stirring. Maintain the temperature at 0 °C.
-
After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes. The formation of the Vilsmeier reagent (chloromethylenedimethylammonium chloride) will be observed.
-
-
Addition of Carbazole Precursor:
-
Dissolve 9-(2-ethylhexyl)-9H-carbazole (5.0 g, 18 mmol) in 20 mL of anhydrous DMF.
-
Add the carbazole solution dropwise to the Vilsmeier reagent at 0 °C over 20 minutes.
-
-
Reaction:
-
After the addition is complete, remove the ice bath and heat the reaction mixture to 90 °C.
-
Allow the reaction to stir at 90 °C for 12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
-
Work-up and Extraction:
-
After the reaction is complete, cool the mixture to room temperature and carefully pour it into 500 mL of crushed ice.
-
Stir the mixture for 1 hour, during which a precipitate will form.
-
Neutralize the aqueous solution by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) until the pH is ~7-8.
-
Extract the product with dichloromethane (DCM) (3 x 100 mL).
-
Combine the organic layers and wash with brine (2 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel, using a hexane:ethyl acetate (4:1) mixture as the eluent.
-
Collect the fractions containing the desired product and evaporate the solvent to yield this compound as a solid.
-
IV. Characterization
-
¹H-NMR (400 MHz, CDCl₃, ppm): δ 10.13 (s, 2H, -CHO), 8.67 (s, 2H, Ar-H), 8.09–8.07 (d, 2H, Ar-H), 7.56–7.54 (d, 2H, Ar-H), 4.40–4.36 (t, 2H, N-CH₂), 1.93–1.89 (m, 1H, CH), 1.38–1.34 (m, 8H, -CH₂-), 0.86 (m, 6H, -CH₃).[2]
-
Melting Point: 105-110 °C.
Application Protocol: Synthesis of an A-D-A Small Molecule Donor
The synthesized dicarboxaldehyde serves as a versatile precursor for creating donor materials. The following protocol describes a Knoevenagel condensation, a nucleophilic addition reaction, to synthesize an A-D-A type small molecule (designated here as NBCS ) by reacting the aldehyde with an activated methylene compound, 4-nitrophenylacetonitrile.[4][5]
I. Synthesis Workflow
Sources
- 1. Small molecules based on 2,7-carbazole for efficient solution-processed organic solar cells - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Modulation of Molecular Stacking via Tuning 2-Ethylhexyl Alkyl Chain Enables Improved Efficiency for All-Small-Molecule Organic Solar Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 5. purechemistry.org [purechemistry.org]
Application Note: Electrochemical Polymerization of 9-(2-Ethylhexyl)carbazole-3,6-dicarboxaldehyde Derivatives
Introduction
Polycarbazoles are a prominent class of conductive polymers extensively utilized in the field of organic electronics due to their excellent hole-transporting properties, high thermal stability, and significant photoluminescence quantum yields.[1] The versatility of the carbazole scaffold allows for straightforward functionalization at various positions, enabling the fine-tuning of its optoelectronic characteristics for specific applications.[1] This application note provides a detailed protocol for the electrochemical polymerization of a specifically functionalized monomer, 9-(2-Ethylhexyl)carbazole-3,6-dicarboxaldehyde.
The strategic placement of functional groups on the carbazole core dictates the final properties of the polymer:
-
N-9 Position (9-(2-Ethylhexyl) group): The bulky, flexible 2-ethylhexyl chain is introduced to enhance the solubility of both the monomer and the resulting polymer in common organic solvents. This is a critical modification for solution-based processing and device fabrication.
-
C-3 and C-6 Positions (Dicarboxaldehyde groups): These electron-withdrawing aldehyde groups serve multiple purposes. They can modify the electronic properties of the polymer backbone and, more importantly, act as reactive sites for post-polymerization functionalization. This allows for the covalent attachment of other molecules, enabling the creation of complex architectures for applications in sensors, electrochromic devices, and organic light-emitting diodes (OLEDs).[1][2]
Electrochemical polymerization is the method of choice for generating thin, uniform, and highly adherent polymer films directly onto conductive substrates.[3][4] This technique offers precise control over film thickness and morphology by manipulating electrochemical parameters, which is often challenging to achieve with chemical polymerization methods.[5]
This document provides a comprehensive guide for researchers, covering the underlying mechanism, a step-by-step experimental protocol, and essential characterization techniques for the successful synthesis and analysis of poly(this compound) films.
Mechanism of Electropolymerization
The electrochemical polymerization of carbazole derivatives proceeds via an oxidative coupling mechanism.[6] While carbazole typically polymerizes through the 3 and 6 positions, the presence of the dicarboxaldehyde substituents in the target monomer blocks these sites. Therefore, polymerization is expected to proceed through the less reactive 2 and 7 positions. The overall process can be broken down into the following key steps:
-
Monomer Oxidation: The process begins at the surface of the working electrode. Upon applying a sufficiently positive potential, the carbazole monomer undergoes a one-electron oxidation to form a radical cation.[7]
-
Radical-Radical Coupling: The generated radical cations, which are highly reactive, diffuse away from the electrode surface and couple with each other. For 3,6-disubstituted carbazoles, this coupling occurs between the 2-position of one radical cation and the 7-position of another, forming a C-C bond and creating a dihydro-dimer.
-
Deprotonation and Re-aromatization: The dimer subsequently loses two protons and two electrons (in an ECE-type mechanism) to re-aromatize, forming a neutral, stable dicarbazole unit.
-
Chain Propagation: This process repeats as the newly formed dimer, and subsequently longer oligomers, are oxidized at the electrode surface, coupling with other radical cations. This leads to the growth of the polymer chain, which becomes insoluble in the electrolyte solution and deposits onto the electrode surface as a film.[7]
Electropolymerization Mechanism Diagram
Caption: Oxidative electropolymerization pathway for carbazole derivatives.
Experimental Section
Materials and Equipment
| Category | Item | Suggested Specifications/Supplier |
| Monomer | This compound | Synthesis required or custom synthesis |
| Solvent | Acetonitrile (ACN) or Dichloromethane (DCM) | Anhydrous, <50 ppm H₂O, Sigma-Aldrich |
| Supporting Electrolyte | Tetrabutylammonium hexafluorophosphate (TBAPF₆) | Electrochemical grade, >99.0%, Sigma-Aldrich |
| Working Electrode | Indium Tin Oxide (ITO) coated glass slides | 10-15 Ω/sq, Praezisions Glas & Optik |
| Platinum (Pt) disk electrode or Glassy Carbon (GC) | 2-3 mm diameter, BASi or CH Instruments | |
| Reference Electrode | Saturated Calomel Electrode (SCE) or Ag/AgCl | BASi or CH Instruments |
| Counter Electrode | Platinum wire or mesh | High surface area, Alfa Aesar |
| Instrumentation | Potentiostat/Galvanostat | Capable of Cyclic Voltammetry (CV), e.g., BioLogic, Metrohm, CH Instruments |
| Glassware | Three-electrode electrochemical cell | Standard glass cell with ports for electrodes and gas purging |
| Cleaning Supplies | Deionized water, Isopropanol, Acetone | ACS grade |
| Purging Gas | Nitrogen (N₂) or Argon (Ar) | High purity (99.998%) |
Detailed Experimental Protocol
Step 1: Electrode Preparation
Causality: A pristine electrode surface is paramount for achieving reproducible and adherent polymer films. Contaminants can interfere with electron transfer kinetics and act as nucleation sites, leading to non-uniform film growth.
-
ITO Substrates: Sequentially sonicate the ITO glass slides in a cleaning solution (e.g., Decon 90 or similar detergent), deionized water, acetone, and finally isopropanol, for 15 minutes in each solvent.
-
Dry the cleaned slides under a stream of high-purity nitrogen or in an oven at 60 °C.[7]
-
For Pt or GC electrodes, polish the surface using alumina slurries of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm) on a polishing pad.
-
Rinse thoroughly with deionized water and sonicate briefly in water to remove any embedded alumina particles. Dry with nitrogen.
Step 2: Preparation of the Electrolytic Solution
Causality: The supporting electrolyte is essential to minimize solution resistance (iR drop) and ensure that the applied potential is accurately felt at the electrode-solution interface. Anhydrous, aprotic solvents are used to prevent side reactions with the highly reactive radical cations.
-
Prepare a 0.1 M solution of the supporting electrolyte (TBAPF₆) in the chosen solvent (e.g., ACN or DCM). For example, dissolve 3.87 g of TBAPF₆ in 100 mL of anhydrous ACN.[8]
-
Add the this compound monomer to this solution to a final concentration of 5-10 mM. For a 10 mM solution, add the appropriate mass of the monomer to the previously prepared electrolyte solution.
-
Ensure the monomer is fully dissolved. Gentle sonication may be required.
Step 3: Electrochemical Polymerization via Cyclic Voltammetry (CV)
Causality: CV is a powerful technique for both depositing and monitoring film growth. During the anodic (positive) scan, the monomer is oxidized and polymer deposition begins. The increasing current of the polymer's own redox peaks in subsequent cycles confirms successful film formation and electroactivity.[3]
-
Assemble the three-electrode cell with the prepared working, counter, and reference electrodes.
-
Add the electrolytic solution containing the monomer to the cell.
-
Purge the solution with high-purity N₂ or Ar for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the polymerization process. Maintain a blanket of the inert gas over the solution during the experiment.
-
Set the CV parameters:
-
Initiate the CV scan. A typical voltammogram will show an irreversible oxidation peak for the monomer on the first scan. In subsequent scans, new reversible redox peaks corresponding to the polymer film will appear and grow in intensity, indicating successful deposition.[3]
-
After the desired number of cycles, remove the electrode from the solution.
-
Gently rinse the polymer-coated electrode with the pure solvent (ACN or DCM) to remove any unreacted monomer and electrolyte.[9]
-
Dry the film under a gentle stream of nitrogen.
Experimental Workflow Diagram
Caption: Step-by-step workflow for electrochemical film deposition.
Characterization of the Polymer Film
To confirm the successful deposition and determine the properties of the polymer film, a monomer-free electrolyte solution (0.1 M TBAPF₆ in ACN/DCM) should be used for all subsequent electrochemical characterizations.
Electrochemical Characterization
-
Cyclic Voltammetry (CV): Running a CV on the polymer-coated electrode in a monomer-free solution reveals the redox behavior of the polymer. A linear relationship between the peak current and the scan rate is indicative of a well-adhered, surface-confined electroactive film.[9]
-
Spectroelectrochemistry: This technique combines UV-Vis spectroscopy with electrochemistry. By applying different potentials to the film and recording the corresponding absorption spectra, one can observe distinct color changes.[4] The neutral polymer will have a characteristic absorption spectrum (typically transparent or pale yellow), which changes upon oxidation (doping) to form polarons and bipolarons, often resulting in green or blue states.[9] This is a direct confirmation of the film's electrochromic properties.
Spectroscopic and Morphological Characterization
-
FTIR Spectroscopy: Fourier-transform infrared spectroscopy can be used to confirm the polymer structure. Key vibrational modes for the carbazole unit and the disappearance or shifting of modes associated with the monomer's reactive sites can verify the polymerization.[10]
-
Atomic Force Microscopy (AFM): AFM provides topographical information about the film's surface, revealing its morphology (e.g., globular or fibrous) and roughness.[3][4] Homogeneous and smooth films are generally desirable for device applications.
Expected Results Summary
| Parameter | Typical Value / Observation | Significance |
| Monomer Oxidation Potential | +1.1 to +1.5 V vs. SCE | Potential required to initiate polymerization.[3] |
| Polymer Redox Potentials | Two reversible waves between +0.5 and +1.2 V vs. SCE | Indicates the electroactivity of the deposited polymer film.[9] |
| Electrochromism | Colorless/Pale Yellow (Neutral) ↔ Green (Oxidized) ↔ Blue (Fully Oxidized) | Confirms the film's ability to change color with applied potential.[2][9] |
| Film Morphology (AFM) | Typically a uniform, globular structure. | Indicates the quality and homogeneity of the deposited film.[3] |
Troubleshooting
| Problem | Potential Cause | Solution |
| No film deposition | Insufficiently positive potential; monomer concentration too low; impurities in solvent/electrolyte. | Increase the upper potential limit; increase monomer concentration; use high-purity, anhydrous reagents. |
| Poorly adherent film | Contaminated electrode surface; scan rate too high. | Re-clean the electrode thoroughly; decrease the CV scan rate to allow for more controlled deposition. |
| High solution resistance (distorted CV) | Electrolyte concentration too low; reference electrode placement. | Ensure electrolyte concentration is ~0.1 M; place the reference electrode tip close to the working electrode. |
Conclusion
This application note provides a robust and detailed protocol for the electrochemical synthesis of poly(this compound). By following the outlined procedures for electrode preparation, solution handling, and electrochemical deposition, researchers can reliably produce high-quality, functionalized polycarbazole thin films. The inherent reactivity of the aldehyde groups on the polymer backbone opens a gateway for subsequent chemical modifications, making this polymer a versatile platform for the development of advanced materials for a wide array of applications in organic electronics and sensor technology.
References
-
Electrodeposition and Characterization of Conducting Polymer Films Obtained from Carbazole and 2-(9H-carbazol-9-yl)acetic Acid. (2022-06-17). MDPI. [Link]
-
Electrodeposition and Characterization of Conducting Polymer Films Obtained from Carbazole and 2-(9H-carbazol-9-yl)acetic Acid. (2022-06-17). Semantic Scholar. [Link]
-
Mechanism of carbazole electropolymerization. ResearchGate. [Link]
-
Electrochemical synthesis of electrochromic polycarbazole films from N-phenyl-3,6-bis(N-carbazolyl)carbazoles. Polymer Chemistry (RSC Publishing). [Link]
-
Electrochemical Synthesis of Polycarbazole Film in Nonacidic Medium and its Electrochromic Properties. (2022-12-31). DergiPark. [Link]
-
Investigation of electrochemical oxidative coupling of 3 and 6 substituted carbazoles. ResearchGate. [Link]
-
Chemical formation, characterization and properties of polycarbazole. Scilit. [Link]
-
In situ synthesis and characterization of polycarbazole–copper oxide (PCz–CuO) nanocomposite: investigating superior antibacterial performance and FabI/FabH docking interactions. (2024-08-13). RSC Publishing. [Link]
-
Organic Electronics: Basic Fundamentals and Recent Applications Involving Carbazole-Based Compounds. (2022-09-08). MDPI. [Link]
-
Preparation and Electrochemical Properties of Conjugated Polymers with Carbazole Unit as Side Chain Terminal Group for Supercapa. (2022-09-10). Hindawi. [Link]
-
One-Step Electropolymerization of a Dicyanobenzene-Carbazole-Imidazole Dye to Prepare Photoactive Redox Polymer Films. (2023-08-08). PMC - PubMed Central. [Link]
-
Polycarbazole and Its Derivatives: Synthesis and Applications. A Review of the Last 10 Years. (2020-09-28). MDPI. [Link]
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- 10. In situ synthesis and characterization of polycarbazole–copper oxide (PCz–CuO) nanocomposite: investigating superior antibacterial performance and Fab ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02065D [pubs.rsc.org]
Application Notes and Protocols for Copolymers Derived from 9-(2-Ethylhexyl)carbazole-3,6-dicarboxaldehyde: A Guide to Photophysical Characterization
Introduction: The Promise of Carbazole-Based Copolymers
In the dynamic field of organic electronics, carbazole derivatives have emerged as a cornerstone for the development of high-performance materials. Their inherent electron-donating nature, coupled with excellent thermal and chemical stability, makes them ideal building blocks for a variety of applications, including Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and sensors.[1][2][3] The functionalization of the carbazole core at the 3, 6, and 9 positions allows for precise tuning of its electronic and photophysical properties.[4]
This guide focuses on a specific class of copolymers derived from the monomer 9-(2-Ethylhexyl)carbazole-3,6-dicarboxaldehyde . The introduction of the 2-ethylhexyl group at the 9-position enhances the solubility of the resulting polymers, a crucial factor for solution-based processing techniques common in the fabrication of organic electronic devices.[1] The dicarboxaldehyde functionalities at the 3 and 6 positions serve as reactive sites for the synthesis of conjugated polymers through various condensation polymerization reactions, such as the Knoevenagel or Wittig reactions.[3][5][6] This approach allows for the creation of copolymers with extended π-conjugation, leading to desirable optical and electronic properties.
These donor-acceptor (D-A) type copolymers, where the electron-rich carbazole unit acts as the donor, are of particular interest.[7][8] By carefully selecting the comonomer that reacts with the dicarboxaldehyde groups, the electronic structure of the polymer can be engineered to control its absorption and emission characteristics, as well as its charge transport properties. This guide provides detailed protocols for the synthesis and comprehensive photophysical characterization of these promising materials, aimed at researchers, scientists, and professionals in the field of drug development and organic electronics.
I. Synthesis of Copolymers via Knoevenagel Condensation
The Knoevenagel condensation is a versatile and efficient method for forming carbon-carbon double bonds, making it well-suited for the synthesis of conjugated polymers from dicarboxaldehyde monomers.[6][9] This reaction involves the base-catalyzed condensation of an active methylene compound with a carbonyl group.[6]
Causality Behind Experimental Choices:
-
Monomer Selection: The choice of the active methylene comonomer is critical in determining the final properties of the copolymer. For instance, reacting this compound with a cyanoterephthalidene derivative introduces an electron-accepting unit, leading to a D-A copolymer with a smaller bandgap and red-shifted absorption and emission spectra.[3]
-
Catalyst: A weak base, such as piperidine or pyrrolidine, is typically used to catalyze the Knoevenagel condensation.[6][10] Strong bases are avoided as they can promote self-condensation of the aldehyde.[6]
-
Solvent: The choice of solvent depends on the solubility of the monomers and the resulting polymer. High-boiling point solvents like chloroform or N,N-dimethylformamide (DMF) are often used to facilitate the reaction at elevated temperatures.[3]
Experimental Workflow: Knoevenagel Polymerization
Caption: Workflow for Knoevenagel Polymerization.
Detailed Protocol: Synthesis of Poly(3,6-N-2-ethylhexyl carbazolyl cyanoterephthalidene)[3][11]
-
Reactant Preparation:
-
Ensure this compound and the cyanoterephthalidene comonomer are of high purity. Recrystallize or purify by column chromatography if necessary.
-
Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen or argon.
-
-
Reaction Setup:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen/argon inlet, dissolve equimolar amounts of this compound and the cyanoterephthalidene comonomer in anhydrous chloroform or THF.[3]
-
Purge the solution with dry nitrogen or argon for 20-30 minutes to remove dissolved oxygen.
-
-
Polymerization:
-
Add a catalytic amount of piperidine (approximately 2-5 mol%) to the stirred solution.[10]
-
Heat the reaction mixture to reflux and maintain the temperature for 24-48 hours under a positive pressure of nitrogen or argon.
-
Monitor the progress of the polymerization by periodically taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) for the disappearance of monomers or by Gel Permeation Chromatography (GPC) to observe the increase in molecular weight.
-
-
Polymer Isolation and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly pour the viscous polymer solution into a large volume of a non-solvent, such as methanol or hexane, with vigorous stirring to precipitate the polymer.[11][]
-
Collect the precipitated polymer by filtration using a Büchner funnel.
-
Wash the polymer repeatedly with the non-solvent to remove unreacted monomers and catalyst.
-
For further purification, perform Soxhlet extraction with a series of solvents (e.g., methanol, acetone, hexane) to remove low molecular weight oligomers and impurities. Finally, extract the purified polymer with a good solvent like chloroform.[11][13]
-
Precipitate the purified polymer from the chloroform solution into a non-solvent again.
-
Collect the final polymer by filtration and dry it in a vacuum oven at 40-60 °C until a constant weight is achieved.
-
II. Photophysical Characterization
A thorough understanding of the photophysical properties of the synthesized copolymers is essential for evaluating their potential in optoelectronic applications. The key parameters to investigate are their light absorption and emission characteristics.
A. UV-Visible Absorption Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the conjugated polymer. The position of the absorption maximum (λmax) and the onset of the absorption edge are used to determine the optical bandgap of the material.
Protocol: UV-Visible Spectroscopy
-
Solution Preparation:
-
Prepare a dilute solution of the purified polymer in a suitable spectroscopic grade solvent (e.g., chloroform, THF) with a concentration in the range of 10-5 to 10-6 M.[14] Ensure the polymer is fully dissolved.
-
Use a quartz cuvette with a 1 cm path length.[4]
-
Prepare a blank sample containing only the pure solvent.[4]
-
-
Measurement:
-
Record the absorption spectrum of the blank solution first to obtain a baseline.
-
Record the absorption spectrum of the polymer solution over a suitable wavelength range (e.g., 250-800 nm).
-
The absorbance at the maximum should ideally be between 0.1 and 1.0 for optimal accuracy.[4]
-
-
Data Analysis:
-
Identify the wavelength of maximum absorption (λmax).
-
Determine the onset of the absorption edge (λonset) from the low-energy side of the spectrum.
-
Calculate the optical bandgap (Egopt) using the following equation:
-
Egopt (eV) = 1240 / λonset (nm)
-
-
B. Photoluminescence (PL) Spectroscopy
PL spectroscopy reveals the emission properties of the copolymer when it is excited by light of a suitable wavelength. The emission maximum (λem) and the fluorescence quantum yield (ΦF) are key performance indicators.
Protocol: Photoluminescence Spectroscopy
-
Solution Preparation:
-
Use the same dilute solution prepared for UV-Vis spectroscopy. The absorbance at the excitation wavelength should be below 0.1 to minimize inner filter effects.
-
-
Measurement:
-
Set the excitation wavelength, typically at or near the λmax determined from the UV-Vis spectrum.
-
Record the emission spectrum over a wavelength range that covers the entire emission profile.
-
-
Data Analysis:
-
Identify the wavelength of maximum emission (λem).
-
The difference between the absorption and emission maxima is the Stokes shift, which provides insight into the structural relaxation in the excited state.
-
Protocol: Fluorescence Quantum Yield (ΦF) Determination (Relative Method)[7][16][17]
The relative method involves comparing the fluorescence of the sample to that of a well-characterized standard with a known quantum yield.
-
Standard Selection:
-
Choose a fluorescence standard that absorbs and emits in a similar spectral region as the copolymer sample (e.g., quinine sulfate in 0.1 M H2SO4, Rhodamine 6G in ethanol).[7]
-
-
Measurement:
-
Prepare a series of dilute solutions of both the sample and the standard in the same solvent, with absorbances ranging from 0.01 to 0.1 at the excitation wavelength.
-
Measure the UV-Vis absorption and fluorescence emission spectra for all solutions.
-
Integrate the area under the emission curves for both the sample and the standard.
-
-
Calculation:
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.
-
Calculate the quantum yield of the sample (ΦF,sample) using the following equation:
-
ΦF,sample = ΦF,std × (Gradsample / Gradstd) × (η2sample / η2std)
-
Where:
-
ΦF,std is the quantum yield of the standard.
-
Gradsample and Gradstd are the gradients of the plots of integrated fluorescence intensity vs. absorbance for the sample and standard, respectively.
-
ηsample and ηstd are the refractive indices of the solvents used for the sample and standard, respectively.
-
-
-
III. Electrochemical Characterization
Cyclic voltammetry (CV) is a powerful electrochemical technique used to determine the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the copolymer. These parameters are crucial for understanding the charge injection and transport properties of the material in electronic devices.
Electrochemical Workflow
Caption: Workflow for Electrochemical Characterization.
Protocol: Cyclic Voltammetry of Polymer Thin Films[18][19]
-
Electrode Preparation:
-
Prepare a working electrode by drop-casting or spin-coating a solution of the copolymer onto a conductive substrate (e.g., indium tin oxide (ITO) coated glass or a glassy carbon electrode).[15]
-
Use a platinum wire as the counter electrode and an Ag/AgCl or Ag/Ag+ electrode as the reference electrode.[16]
-
-
Electrolyte Solution:
-
Prepare an electrolyte solution by dissolving a supporting electrolyte, such as tetrabutylammonium hexafluorophosphate (TBAPF6), in an anhydrous, deoxygenated solvent (e.g., acetonitrile) at a concentration of 0.1 M.
-
-
Measurement:
-
Assemble the three-electrode cell in an inert atmosphere (e.g., a glovebox).
-
Perform the cyclic voltammetry scan over a potential range that covers the oxidation and reduction processes of the polymer. A typical scan rate is 50-100 mV/s.[15]
-
It is recommended to calibrate the reference electrode against the ferrocene/ferrocenium (Fc/Fc+) redox couple.
-
-
Data Analysis and HOMO/LUMO Calculation: [2][17][18][19]
-
From the cyclic voltammogram, determine the onset oxidation potential (Eoxonset) and the onset reduction potential (Eredonset).
-
Calculate the HOMO and LUMO energy levels using the following empirical formulas:
-
HOMO (eV) = -[Eoxonset - E1/2(Fc/Fc+) + 4.8]
-
LUMO (eV) = -[Eredonset - E1/2(Fc/Fc+) + 4.8]
-
-
The value 4.8 eV is the energy level of the Fc/Fc+ redox couple relative to the vacuum level.[18]
-
The electrochemical bandgap can be calculated as Egelectrochem = LUMO - HOMO.
-
IV. Data Presentation
For clarity and comparative analysis, the key photophysical and electrochemical data should be summarized in a tabular format.
Table 1: Summary of Photophysical and Electrochemical Properties
| Property | Symbol | Value | Unit |
| Photophysical Properties | |||
| Absorption Maximum | λmax | e.g., 450 | nm |
| Emission Maximum | λem | e.g., 525 | nm |
| Stokes Shift | Δλ | e.g., 75 | nm |
| Optical Bandgap | Egopt | e.g., 2.5 | eV |
| Fluorescence Quantum Yield | ΦF | e.g., 0.6 | |
| Electrochemical Properties | |||
| Onset Oxidation Potential | Eoxonset | e.g., 0.8 | V vs. Fc/Fc+ |
| Onset Reduction Potential | Eredonset | e.g., -1.5 | V vs. Fc/Fc+ |
| HOMO Energy Level | EHOMO | e.g., -5.6 | eV |
| LUMO Energy Level | ELUMO | e.g., -3.1 | eV |
| Electrochemical Bandgap | Egelectrochem | e.g., 2.5 | eV |
Note: The values in the table are examples and should be replaced with experimentally determined data.
V. Concluding Remarks
The protocols and methodologies outlined in this guide provide a comprehensive framework for the synthesis and detailed photophysical characterization of copolymers derived from this compound. By systematically applying these procedures, researchers can gain valuable insights into the structure-property relationships of these materials, paving the way for the rational design of next-generation organic electronic devices with enhanced performance and stability. The combination of robust synthetic protocols and thorough characterization is paramount to advancing the field and realizing the full potential of these versatile carbazole-based copolymers.
References
-
Haymoor, I. (2024). HOMO and LUMO Analysis through Cyclic Voltammetry. Prezi. [Link]
-
How can I calculate the HOMO/LUMO energy from Cyclic Voltammetry data? (2018). ResearchGate. [Link]
-
Würth, C., Grabolle, M., Pauli, J., Spieles, M., & Resch-Genger, U. (2013). Relative and absolute determination of fluorescence quantum yields of transparent samples. Nature Protocols, 8(8), 1535–1550. [Link]
-
Resch-Genger, U., Rurack, K., & Spieles, M. (2013). Relative and absolute determination of fluorescence quantum yields of transparent samples. Protocol Exchange. [Link]
-
Regarding HOMO, LUMO energy levels determination from Cyclic Voltammetry (CV)? (2014). ResearchGate. [Link]
-
The Applications of Carbazole and Carbazole-Related Compounds in Blue Emitting Organic Light-Emitting Diodes. (2015). ResearchGate. [Link]
-
Purification of conjugated polymers. Better polymers through HPLC purification and Soxhlet extraction. (n.d.). Chalmers ODR. [Link]
-
Synthesis and electroluminescent property of a new conjugated polymer based on carbazole derivative: Poly(3,6-N-2-ethylhexyl carbazolyl cyanoterephthalidene). (1997). Kyung Hee University. [Link]
-
Donor-Acceptor Copolymers with 9-(2-Ethylhexyl)carbazole or Dibenzothiophene-5,5-dioxide Donor Units and 5,6-Difluorobenzo[ c][10][17][18]thiadiazole Acceptor Units for Photonics. (2023). PubMed. [Link]
-
A Guide to Recording Fluorescence Quantum Yields. (n.d.). UCI Department of Chemistry. [Link]
-
How to perform cyclic voltammetry of a polymer using a potentiostat (Quickstart guide). (2022). YouTube. [Link]
-
Synthesis and electroluminescent property of a new conjugated polymer based on carbazole derivative: Poly(3,6-N-2-ethylhexyl carbazolyl cyanoterephthalidene). (1997). Kyung Hee University Institutional Repository. [Link]
- Method of purifying conjugated polymers. (n.d.).
-
Synthesis and characterization of poly[9,10-diphenylanthracene-4',4''-ylenevinylene-3, 6-(N-2-ethylhexyl)carbazol= e]. (2001). OSTI.GOV. [Link]
-
Cyclic voltammetry of polymer thin films... (n.d.). ResearchGate. [Link]
- Modular process for purifying conjugated polymers. (n.d.).
-
Knoevenagel condensation. (n.d.). Wikipedia. [Link]
-
Thin-Film Reference Electrodes for Fast-Scan Cyclic Voltammetry. (2025). PubMed Central. [Link]
-
(PDF) Measurement method for photoluminescent quantum yields of fluorescent organic dyes in polymethyl methacrylate for luminescent solar concentrators. (2025). ResearchGate. [Link]
-
Knoevenagel condensation of aromatic aldehydes with active methylene compounds catalyzed by lipoprotein lipase. (2025). ResearchGate. [Link]
- Purification methods and purified conjugated polymers. (n.d.).
-
How To Prepare Solution For UV Spectroscopy? - Chemistry For Everyone. (2025). YouTube. [Link]
-
Preparing Fluorescent Conjugated Polymers through One Pot Enzymatic Polymerization for Sensing Applications. (n.d.). ProQuest. [Link]
-
synthesis and optical properties of novel conjugated polymer based on thiacalix[20]triazine and. (n.d.). Tạp chí Khoa học - hcmue. [Link]
-
Molecular Engineering of Conjugated Polymers for Sensor Applications. (n.d.). DSpace@MIT. [Link]
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Troubleshooting & Optimization
Technical Support Center: Purification of 9-(2-Ethylhexyl)carbazole-3,6-dicarboxaldehyde
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and troubleshooting support for the purification of crude 9-(2-Ethylhexyl)carbazole-3,6-dicarboxaldehyde. This key intermediate is crucial in the synthesis of advanced materials and pharmaceutical compounds, where high purity is paramount.
Part 1: Frequently Asked Questions (FAQs) & Initial Assessment
This section addresses common initial queries and helps in diagnosing the state of your crude material, guiding you toward the most appropriate purification strategy.
Q1: What are the most common impurities in my crude this compound?
A1: The impurity profile is heavily dependent on the synthetic route used. The most common synthesis is a double Vilsmeier-Haack formylation of 9-(2-Ethylhexyl)carbazole.[1][2][3][4]
-
Causality: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution.[2][4] Incomplete reaction is common, leading to the following major impurities:
-
Unreacted Starting Material: 9-(2-Ethylhexyl)carbazole.
-
Mono-formylated Intermediate: 9-(2-Ethylhexyl)carbazole-3-carboxaldehyde.
-
Reaction Byproducts: Residual Vilsmeier reagent hydrolysis products and colored tars from side reactions.[5]
-
Q2: How do I choose the best purification method?
A2: The choice depends on the scale of your reaction, the nature of the impurities, and the desired final purity.
-
For removing colored tars and baseline impurities: A primary activated charcoal treatment followed by recrystallization is often effective.
-
For separating structurally similar impurities (mono- vs. di-formylated): Silica gel column chromatography is the most powerful and recommended method.[6][7]
-
For large-scale (multigram to kg) purification: Recrystallization is more practical than chromatography. Several cycles may be necessary.
Part 2: Purification Method Troubleshooting Guides
This section provides specific troubleshooting advice in a question-and-answer format for the most common purification techniques.
Method 1: Recrystallization
Recrystallization is a powerful technique for removing small amounts of impurities that have different solubility profiles from the desired product.
Q: My product "oils out" and won't crystallize upon cooling. What's wrong?
A: This typically happens for one of three reasons:
-
Insoluble Impurities: The crude product contains significant impurities that act as a eutectic mixture, depressing the melting point and preventing crystal lattice formation.
-
Solvent Choice: The chosen solvent is too good a solvent, keeping the product dissolved even at low temperatures.
-
Cooling Rate: The solution was cooled too rapidly, not allowing sufficient time for crystal nucleation and growth.
Troubleshooting Steps:
-
Solution 1 (Purity): First, try to remove baseline impurities. Dissolve the crude oil in a suitable solvent like dichloromethane (DCM), stir with activated charcoal for 15-30 minutes, filter through a pad of Celite®, and then concentrate the filtrate. Attempt to recrystallize this cleaner material.
-
Solution 2 (Solvent System): Use a two-solvent system. Dissolve the compound in a minimal amount of a "good" solvent (e.g., acetone, ethyl acetate) at an elevated temperature.[8][9] Then, slowly add a "poor" solvent (e.g., hexane, ethanol) dropwise until the solution becomes faintly cloudy (the saturation point).[10] Allow this solution to cool slowly.
-
Solution 3 (Cooling): Allow the hot, saturated solution to cool to room temperature undisturbed over several hours. Once at room temperature, you can induce further crystallization by scratching the inside of the flask with a glass rod at the solution's surface or by placing it in a refrigerator or ice bath.
Q: My recrystallization yield is very low. How can I improve it?
A: Low yield is often a result of using too much solvent or premature crystallization.
Troubleshooting Steps:
-
Minimize Solvent: Use the absolute minimum amount of hot solvent required to fully dissolve the crude product. Add the solvent in small portions to the heated crude material until it just dissolves.
-
Recover from Filtrate: After filtering your crystals, concentrate the mother liquor (the filtrate) by about 50-75% and cool it again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.
-
Check Solubility: Ensure your product is not significantly soluble in the chosen solvent at room temperature or 0 °C. Alcohols like ethanol are common choices for carbazole derivatives.[9][10]
Method 2: Silica Gel Column Chromatography
Chromatography is the most effective method for separating compounds with similar polarities, such as the mono- and di-formylated carbazoles.
Q: I can't get good separation between my product and impurities on the TLC plate. What should I do?
A: Poor separation on the Thin Layer Chromatography (TLC) plate means you will have poor separation on the column. The key is to find an eluent (solvent system) that gives a clear difference in the Retention Factor (Rf) values. The target Rf for your product should be between 0.25 and 0.35 for optimal column separation.
Troubleshooting Steps:
-
Adjust Eluent Polarity:
-
If spots are too high (high Rf): The eluent is too polar. Decrease the proportion of the polar solvent (e.g., reduce ethyl acetate in a hexane/ethyl acetate mixture).
-
If spots are at the baseline (low Rf): The eluent is not polar enough. Increase the proportion of the polar solvent.
-
-
Try Different Solvents: The interaction between the compound, silica, and solvent is complex. Sometimes changing the solvent system entirely works best. For carbazole aldehydes, common systems include gradients of ethyl acetate in hexane or dichloromethane in hexane.[6][7] A typical starting point is 10-20% ethyl acetate in hexane.[6]
Q: My compound is smearing/tailing on the column. Why?
A: Tailing is often caused by overloading the column, poor packing, or acidic/basic functional groups interacting strongly with the silica. Aldehydes can sometimes streak on silica.
Troubleshooting Steps:
-
Reduce Load: Use a proper ratio of crude material to silica gel, typically 1:30 to 1:100 by weight.
-
Improve Packing: Ensure the column is packed uniformly without air bubbles or cracks. A "wet" or "slurry" packing method is generally most reliable.
-
Modify the Mobile Phase: Add a small amount (0.1-1%) of a modifier to the eluent. For aldehydes, adding a small amount of triethylamine can sometimes sharpen the bands by neutralizing acidic sites on the silica gel.[11]
-
Dry Loading: If your compound has poor solubility in the eluent, adsorb the crude material onto a small amount of silica gel. After evaporating the solvent, load this dry powder onto the top of the column. This ensures a narrow starting band.
Part 3: Detailed Experimental Protocols & Visualizations
Protocol 1: Purification by Column Chromatography
This protocol assumes a starting crude material containing the desired dicarboxaldehyde, the mono-aldehyde intermediate, and the unreacted carbazole starting material.
Materials:
-
Crude this compound
-
Silica Gel (230-400 mesh)
-
Solvents: Hexane, Ethyl Acetate (EtOAc) - HPLC grade
-
TLC plates (silica gel 60 F254)
-
Glass column with stopcock
-
Collection tubes/flasks
Workflow Diagram: Column Chromatography
Caption: Workflow for purification via silica gel column chromatography.
Step-by-Step Procedure:
-
TLC Analysis: Dissolve a tiny sample of your crude material in DCM. Spot it on a TLC plate and develop it in various hexane/EtOAc mixtures (e.g., 9:1, 8:2, 7:3). The goal is to find a system where the desired product spot has an Rf of ~0.3. The less polar impurities (starting material) will run higher, and the more polar product will run lower.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 Hexane/EtOAc). Pour this slurry into your column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve your crude product in a minimal amount of DCM. Add a small amount of silica gel to this solution and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting with the starting solvent system. The least polar compound (unreacted starting material) will elute first.
-
Fraction Collection: Collect the eluent in small, numbered fractions (e.g., 10-20 mL each).
-
Monitoring: Spot every few fractions on a TLC plate to track the separation. Once the first impurity is completely eluted, you can gradually increase the polarity of the eluent (e.g., move from 10% EtOAc to 20% EtOAc) to speed up the elution of the more polar compounds (mono-aldehyde, then the desired di-aldehyde product).
-
Combine and Evaporate: Once the separation is complete, combine all fractions that contain only the pure product (as determined by TLC). Remove the solvent under reduced pressure using a rotary evaporator to yield the purified solid.
Decision-Making Flowchart for Purification Strategy
Caption: Decision tree for selecting an appropriate purification method.
References
- BenchChem Technical Support Team. (2025). Technical Support Center: Recrystallization of N-Aryl Carbazoles. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEZuAaBgzy2Kq-8tMX0MY65-xo2qTMhpJLw6nydVjfgEVtfcE87wGEcRifbP17fc6dZzb8uRoWXkFAR6BQ1yl9--lQxAcSN_-tSvbEnPiOHKVHgHHN78qo78_0I5a-WbzTg7tGnHvIWJuM45RE4rmD-BfRLIiUuxxsVX5tp3ucDYuFsMb5LLSVqe2DhUjqbBr2i1-vGtYQMG64eURw=]
- Allen, C. F. H., et al. Carbazoles, process for their preparation, pharmaceutical compositions containing them, and intermediates thereto. (Patent). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEtR9W8z00HjKDonp5lehb3yNQJJg1FA-FIKRHRSq8NSSpQG6nXwe8ry2lwq4kHwaaAgWiVd_tWVk_Vg_QsjVh0z8mXKOhAzKUX84YFn7eO8VdNQVxrQZkinEIh3khEmkBS0Ih7V_4Ma1b84U12lBCQhJVasTxgOQvojTjWPuVERMUjSNWyr_S3RyAN61HQnA==]
- MDPI. (2022). 4,4-Bis(2-ethylhexyl)-6-(9-(2-ethylhexyl)-2,3,4,4a,9,9a-hexahydro-1H-carbazol-6-yl)-4H-cyclopenta[2,1-b:3,4-b′]dithiophene-2-carbaldehyde. MDPI. [URL: https://vertexaisearch.cloud.google.
- The Royal Society of Chemistry. (2015). Supporting Information for Carbazole Synthesis. The Royal Society of Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF2tZYSFzMhdzKHFJR60wWX75aztmUt83JhG8tELaTLjBCqZUa739p0nvKQFvXedftKpZDWBqtH1vfzq9E3lzY6j2rTpbVxhxtdIeIeF_lx3CG-eqnUh6_U_9oS5PuZtjOZueNS_IVIEGewI5FD6R23rdY0B1WufiI=]
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- Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. [URL: https://www.organic-chemistry.org/namedreactions/vilsmeier-haack-reaction.shtm]
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- Abro, H. A., et al. (2018). Carbazole-based compounds containing aldehyde and cyanoacetic acid: optical properties and applications in photopolymerization. RSC Advances. [URL: https://pubs.rsc.org/en/content/articlelanding/2018/ra/c7ra11815a]
Sources
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Technical Support Center: Overcoming Solubility Challenges with 9-(2-Ethylhexyl)carbazole-3,6-dicarboxaldehyde-Based Polymers
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 9-(2-Ethylhexyl)carbazole-3,6-dicarboxaldehyde-based polymers. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the significant challenge of polymer solubility. Our goal is to explain the causality behind experimental choices, providing you with a robust framework for problem-solving.
Introduction
Polymers derived from this compound are a promising class of materials for organic electronics, including OLEDs and photovoltaics, owing to the excellent hole-transporting properties of the carbazole moiety.[1][2][3] The monomer itself, a solid with a melting point of 105-110 °C, is designed for subsequent polymerization, often through reactions like Wittig or Knoevenagel condensations.[4][5][6]
A key design feature is the 9-(2-Ethylhexyl) side chain, which is intentionally included to enhance solubility. The branched alkyl group disrupts the close packing of the rigid polymer backbones, which would otherwise lead to strong intermolecular π-π stacking and render the material insoluble.[7][8] However, achieving consistent and complete dissolution can still be a primary experimental hurdle. This guide is structured to help you navigate and overcome these issues.
Frequently Asked Questions (FAQs)
Q1: My polymer, based on this compound, is showing poor solubility in standard solvents like chloroform and THF. What is the underlying cause?
Answer: This is a common and valid observation. The issue stems from the fundamental conflict between the polymer's structural components:
-
The Conjugated Backbone: The poly-carbazole backbone is inherently rigid and planar. This planarity promotes strong intermolecular π-π stacking interactions, causing the polymer chains to aggregate tightly. This aggregation is the primary driver of insolubility.
-
The Solubilizing Side Chains: The branched 2-ethylhexyl group is specifically incorporated to counteract this aggregation. It acts as a bulky spacer, sterically hindering the polymer chains from packing too closely.[7]
Poor solubility arises when the intermolecular forces of the backbone overcome the solubilizing effect of the side chains. This can be exacerbated by a high degree of polymerization (i.e., high molecular weight), as longer chains have more points of interaction, leading to increased entanglement and stronger cumulative forces.[9] One study on a related polymer, poly(3,6-N-2-ethylhexyl carbazolyl cyanoterephthalidene), noted good solubility in chloroform and THF, suggesting that the specific co-monomer and resulting polymer structure play a crucial role.[4][10]
Q2: I managed to dissolve my polymer with heating, but it precipitates out of solution upon cooling or standing for a few hours. Why does this happen?
Answer: This phenomenon indicates that you have created a metastable supersaturated solution, not a true, thermodynamically stable solution.
Heating provides the thermal energy needed to overcome the intermolecular forces and force the polymer chains into solution.[11] However, as the solution cools, the kinetic energy of the system decreases. The polymer chains begin to re-aggregate, driven by the favorable π-π stacking of the carbazole backbones. This leads to the formation of nano- or micro-scale aggregates that eventually become large enough to precipitate. The rate of precipitation depends on the solvent quality, concentration, and the polymer's specific molecular weight and purity.
Q3: How does the molecular weight (Mw) of my polymer directly impact its solubility, and what can I do about it during synthesis?
Answer: Molecular weight is a critical factor governing polymer solubility. As the molecular weight of a polymer increases, its solubility in a given solvent generally decreases.[9]
-
Causality: Longer polymer chains have significantly more points for intermolecular interaction. The cumulative effect of these van der Waals forces and π-stacking interactions becomes much stronger, making it harder for solvent molecules to surround and solvate the entire chain. Furthermore, higher Mw leads to greater chain entanglement, which physically hinders the dissolution process.
-
Experimental Control: During polymerization (e.g., Suzuki or Sonogashira coupling), you can influence the final molecular weight by:
-
Adjusting Monomer Stoichiometry: A slight excess of one monomer can act as an end-capper, limiting chain growth.
-
Controlling Reaction Time: Shorter reaction times typically yield lower Mw polymers.
-
Using End-Capping Reagents: Intentionally adding a monofunctional reagent at the end of the polymerization can terminate chain growth and control Mw.[12]
-
It is crucial to characterize your polymer batches using Gel Permeation Chromatography (GPC) to correlate molecular weight with observed solubility behavior.
Q4: Beyond the 2-ethylhexyl group, are there other structural modifications that can improve solubility?
Answer: Yes, modifying the polymer's chemical structure is a powerful strategy, although it requires synthetic chemistry expertise. The general principle is to decrease the backbone's regularity and/or increase the steric hindrance provided by the side chains.
| Structural Modification | Mechanism | Potential Drawback |
| Longer/Bulkier Side Chains | Increases the distance between polymer backbones, further weakening π-π interactions.[13][14] | Can sometimes dilute the electroactive component, potentially affecting charge transport properties.[14] |
| Introduce Kinked Co-monomers | Incorporating non-linear monomers into the polymer backbone disrupts planarity and prevents long-range ordering. | May alter the electronic properties (e.g., bandgap) of the polymer. |
| Increase Side Chain Density | Attaching additional solubilizing groups to the co-monomer can significantly boost solubility. | Synthetic complexity increases. |
Troubleshooting Guides & Protocols
Guide 1: Systematic Approach to Dissolving a New Polymer Batch
This workflow provides a logical progression for finding suitable dissolution conditions for a new or problematic batch of your carbazole-based polymer.
Protocol 1: Small-Scale Solvent Screening
Objective: To efficiently identify a suitable solvent for a polymer batch using minimal material.
-
Preparation: Weigh 1-2 mg of your polymer into several small (e.g., 4 mL) glass vials.
-
Solvent Selection: Prepare a set of candidate solvents. Common choices for carbazole-based polymers are listed below.[15][16]
-
Initial Test (Room Temperature):
-
Add 1 mL of the first solvent to a vial.
-
Stir vigorously using a small magnetic stir bar for at least 2 hours at room temperature.
-
Visually inspect for dissolution. A true solution should be clear and free of suspended particles when viewed against a light source.
-
-
Heating Test:
-
If not soluble at room temperature, securely cap the vial.
-
Place the vial in a heating block set to 50 °C. Caution: Ensure the solvent's boiling point is well above this temperature.
-
Stir for an additional 2-4 hours.
-
Inspect for dissolution.
-
-
High-Temperature Test:
-
If the polymer remains insoluble, repeat the process with higher boiling point solvents (e.g., chlorobenzene, o-dichlorobenzene) at elevated temperatures (80-120 °C).
-
-
Stability Check: Once a solvent is identified, let the sealed solution stand at room temperature for 24 hours to check for precipitation.
| Solvent | Boiling Point (°C) | Polarity | Notes for Carbazole Polymers |
| Tetrahydrofuran (THF) | 66 | Moderately Polar | Good starting point, but low boiling point limits heating.[16] |
| Chloroform (CHCl₃) | 61 | Non-polar | A very common and effective solvent for many carbazole polymers.[4][16] |
| Toluene | 111 | Non-polar | Good for moderate heating; often improves solubility over THF/CHCl₃.[16] |
| Chlorobenzene (CB) | 132 | Non-polar | Excellent choice for polymers requiring more thermal energy to dissolve. |
| o-Dichlorobenzene (o-DCB) | 180 | Non-polar | A strong solvent for highly aggregated or high Mw conjugated polymers. |
| Dimethylformamide (DMF) | 153 | Polar Aprotic | Can be effective, especially for polymers with some polar character.[16][17] |
Advanced Visualization
Polymer Structure and Solubility Factors
The diagram below illustrates the key structural components of a polymer derived from this compound and their influence on solubility.
This guide provides a foundational framework for addressing solubility issues. Remember that each polymer batch can be unique. Systematic experimentation, coupled with a thorough understanding of the underlying physical chemistry, is the key to success.
References
- Journal of Materials Chemistry C. (n.d.). The effect of alkyl side chain length on the formation of two semi-crystalline phases in low band gap conjugated polymers. Royal Society of Chemistry.
- ResearchGate. (n.d.). (PDF) Impact of the alkyl side-chain length on solubility, interchain packing, and charge-transport properties of amorphous π-conjugated polymers.
- Moore and More. (n.d.). Impact of the alkyl side-chain length on solubility, interchain packing, and charge-transport properties of amorphous π-conjugated polymers.
- MDPI. (n.d.). Synthesis and Properties of 1,8-Carbazole-Based Conjugated Copolymers.
- MRS Communications. (n.d.). Effects of alkyl chain positioning on conjugated polymer microstructure and field-effect mobilities.
- Journal of Materials Chemistry C. (2020, March 26). The effect of alkyl side chain length on the formation of two semi-crystalline phases in low band gap conjugated polymers. Royal Society of Chemistry.
- ACS Publications. (2025, May 14). Tuning the Solubility Parameters of Conjugated Polymers via Side-Chain Engineering for All-Polymer Solar Cells. Chemistry of Materials.
- Solvent effects on optical and electronic properties of carbazole benzothiazole based bipolar compound: TD-DFT/PCM approach. (n.d.).
- Quora. (2021, July 14). What various factors affect the solubility of polymers?.
- ResearchGate. (2025, August 6). Solution processing of conjugated polymers: The effects of polymer solubility on the morphology and electronic properties of semiconducting polymer films.
- ResearchGate. (2025, August 6). Synthesis and properties of conjugated polymer materials based carbazole.
- Synthesis and photovoltaic properties of carbazole-based conjugated polymers. (2025, August 9).
- I tried to dissolve carbazole in absolute ethanol, but it didn't dissolve properly. why?. (2025, October 28).
- ResearchGate. (2025, August 5). (PDF) Highly Efficient Solvent Screening for Separating Carbazole from Crude Anthracene.
- Polymer Science Learning Center. (n.d.). SOLUBILITY.
- ResearchGate. (n.d.). Conjugated carbazole polymers with various connectivities.
- Kyung Hee University. (1997, April 30). Synthesis and electroluminescent property of a new conjugated polymer based on carbazole derivative: Poly(3,6-N-2-ethylhexyl carbazolyl cyanoterephthalidene).
- Semantic Scholar. (2007, May 4). Some factors affecting the solubility of polymers.
- Polymer Source. (n.d.). Sample Name: - Poly(9-vinyl carbazole) or Poly (N-vinyl carbazole).
- OSTI.GOV. (n.d.). Synthesis and characterization of poly[9,10-diphenylanthracene-4',4''-ylenevinylene-3, 6-(N-2-ethylhexyl)carbazol= e] (Journal Article). ETDEWEB.
- New Carbazole-Based Conjugated Polymers Containing Pyridylvinyl Thiophene Units for Polymer Solar Cell Applications: Morphological Stabilization Through Hydrogen Bonding. (2010, December 2).
- ACS Publications. (2023, March 22). Solubility Measurement and Modeling of 9-Phenylcarbazole in Various Organic Solvents at Different Temperatures toward Efficient Process Design of Solvent Antisolvent Precipitation.
- ResearchGate. (2025, August 6). Synthesis and Characterization of Poly(N-alkyl-2,7-carbazole)s: Blue Light-Emitting Materials.
- MDPI. (n.d.). 9-Vinyl-9H-carbazole-3,6-dicarbonitrile.
- Synthesis and photochemical properties of 3,6-di-tert-butyl-9H-carbazole derivatives. (2025, August 6).
- Sigma-Aldrich. (n.d.). This compound 97 169051-20-1.
- Ossila. (n.d.). 3,6-Dibromo-9-(2-ethylhexyl)-9H-carbazole.
-
MDPI. (n.d.). Donor-Acceptor Copolymers with 9-(2-Ethylhexyl)carbazole or Dibenzothiophene-5,5-dioxide Donor Units and 5,6-Difluorobenzo[c][7][13][18]thiadiazole Acceptor Units for Photonics. Retrieved from
- Kyung Hee University. (1997, April 30). Synthesis and electroluminescent property of a new conjugated polymer based on carbazole derivative: Poly(3,6-N-2-ethylhexyl carbazolyl cyanoterephthalidene).
- PubChem. (n.d.). 9-[(2S)-2-ethylhexyl]carbazole-3,6-dicarbaldehyde.
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Technical Support Center: Vilsmeier-Haack Formylation of 9-(2-Ethylhexyl)carbazole
Introduction
The Vilsmeier-Haack reaction is a cornerstone of synthetic chemistry, providing an efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3] For derivatives of carbazole, such as 9-(2-Ethylhexyl)carbazole, this reaction is pivotal for synthesizing key intermediates used in the development of advanced materials for organic electronics and novel pharmaceutical agents. The introduction of a formyl (-CHO) group onto the carbazole nucleus creates a versatile handle for further molecular elaboration.[4]
However, like any powerful chemical transformation, the Vilsmeier-Haack formylation is not without its complexities. Researchers often encounter side reactions that can diminish yield, complicate purification, and ultimately impede research progress. This guide is designed to serve as a dedicated troubleshooting resource, addressing the specific challenges encountered during the formylation of 9-(2-Ethylhexyl)carbazole. By understanding the causality behind these side reactions, you can optimize your experimental conditions for a successful and reproducible synthesis.
Core Reaction Mechanism: An Overview
The Vilsmeier-Haack reaction proceeds in two main stages:
-
Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) reacts with an activating agent, most commonly phosphorus oxychloride (POCl₃), to form the electrophilic chloroiminium ion, known as the Vilsmeier reagent.[3][5] This is the active formylating species in the reaction.
-
Electrophilic Aromatic Substitution: The electron-rich carbazole ring attacks the electrophilic carbon of the Vilsmeier reagent.[2] Subsequent hydrolysis during the workup phase converts the resulting iminium intermediate into the desired aldehyde.[5]
The electron-donating nature of the nitrogen atom in the carbazole ring directs this substitution primarily to the C-3 and C-6 positions, which are the most electronically enriched and sterically accessible sites.[6]
Caption: High-level overview of the Vilsmeier-Haack reaction pathway.
Frequently Asked Questions & Troubleshooting Guide
This section addresses the most common issues encountered during the Vilsmeier-Haack formylation of 9-(2-Ethylhexyl)carbazole.
Q1: I'm observing a significant amount of a di-formylated byproduct. What's causing this and how can I prevent it?
Answer: This is the most common side reaction in the formylation of carbazoles.[6][7] The formation of 9-(2-Ethylhexyl)carbazole-3,6-dicarbaldehyde occurs because after the first formylation, the carbazole ring remains sufficiently electron-rich to undergo a second electrophilic substitution at the opposing C-6 position.
Primary Causes:
-
Excess Vilsmeier Reagent: Using a significant excess of POCl₃ and DMF is the primary driver for di-formylation.[6]
-
High Reaction Temperature: Elevated temperatures increase the reaction rate and can overcome the deactivating effect of the first formyl group, promoting a second substitution.
-
Prolonged Reaction Time: Allowing the reaction to proceed for too long after the starting material has been consumed can lead to the slow formation of the di-formylated product.[6]
Troubleshooting & Prevention:
-
Stoichiometric Control: Carefully control the stoichiometry of your reagents. Use a slight excess (e.g., 1.05 to 1.2 equivalents) of POCl₃ relative to the carbazole substrate.[6]
-
Temperature Management: Maintain a controlled temperature throughout the reaction. The initial formation of the Vilsmeier reagent and the subsequent addition of the carbazole are typically performed at 0 °C.[1] If the reaction requires heating to proceed, do so cautiously and monitor closely.
-
Reaction Monitoring: Use Thin-Layer Chromatography (TLC) to monitor the reaction's progress.[6] A suitable eluent, such as a hexane/ethyl acetate mixture, can separate the starting material, the mono-formylated product, and the di-formylated byproduct. Quench the reaction as soon as the starting material is consumed to minimize over-reaction.
Caption: Pathway showing the formation of the di-formylated side product.
Q2: My reaction yield is very low, or the reaction is not proceeding. What are the possible reasons?
Answer: Low or no product formation typically points to an issue with the Vilsmeier reagent itself or suboptimal reaction conditions.
Primary Causes:
-
Moisture Contamination: The Vilsmeier reagent is highly sensitive to moisture. Any water present in the DMF or on the glassware will rapidly hydrolyze the POCl₃ and the Vilsmeier reagent, rendering it inactive.[6]
-
Insufficient Activation: The reaction between DMF and POCl₃ to form the active reagent may not have gone to completion. This can be due to inadequate mixing or insufficient time.
-
Low Reaction Temperature: While the initial steps are conducted at 0 °C to control the exothermic formation of the reagent, the subsequent electrophilic substitution on the carbazole may require gentle warming to proceed at a reasonable rate.[6]
Troubleshooting & Prevention:
-
Anhydrous Conditions: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous DMF and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[6]
-
Reagent Preparation: Add POCl₃ dropwise to cooled DMF with vigorous stirring. Allow the mixture to stir at 0 °C for at least 30-60 minutes to ensure the complete formation of the Vilsmeier reagent before adding the carbazole substrate.[1]
-
Temperature Optimization: After adding the carbazole at 0 °C, allow the reaction to warm to room temperature. If TLC analysis shows a slow conversion, consider gently heating the mixture (e.g., to 40-50 °C) while continuing to monitor its progress.
Q3: I'm having trouble purifying the final product. What are the common impurities and the best purification methods?
Answer: The crude product mixture typically contains unreacted starting material, the desired mono-formylated product, the di-formylated byproduct, and potentially some colored impurities from the decomposition of reagents.
Purification Strategies:
-
Trituration: This is a simple first-pass purification technique.[8] It involves washing the crude solid with a solvent in which the desired product is insoluble, but the impurities are soluble. For this system, washing with a cold non-polar solvent like hexane can help remove some unreacted starting material.
-
Recrystallization: This is often the most effective method for purifying the mono-formylated carbazole.[6][9] Ethanol is a commonly reported and effective solvent for this purpose, typically yielding the product as a white or off-white solid.[6]
-
Column Chromatography: If recrystallization fails to separate the mono- and di-formylated products sufficiently, silica gel column chromatography is necessary.[2] A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or dichloromethane), will effectively separate the components.
-
Activated Charcoal: If your purified product retains a yellow or brown color, this is likely due to high-molecular-weight, colored impurities. These can often be removed by treating a solution of your product with a small amount of activated charcoal, followed by hot filtration before recrystallization.[6]
Troubleshooting Summary Table
| Problem | Probable Cause(s) | Recommended Solution(s) |
| High levels of di-formylated product | • Excess Vilsmeier reagent (POCl₃/DMF).• High reaction temperature.• Prolonged reaction time. | • Use 1.05-1.2 equivalents of POCl₃.• Maintain controlled temperature (start at 0 °C).• Monitor reaction by TLC and quench upon completion.[6] |
| Low or no product yield | • Moisture in reagents or glassware.• Incomplete formation of Vilsmeier reagent.• Reaction temperature is too low. | • Use anhydrous DMF and dry glassware; run under inert gas.• Stir POCl₃ in DMF at 0 °C for 30-60 min before adding substrate.• Allow to warm to RT or heat gently after substrate addition.[6] |
| Difficult purification | • Mixture of starting material, mono-, and di-formylated products.• Presence of colored impurities. | • Primary: Recrystallization from ethanol.• Secondary: Silica gel column chromatography.• For color: Treat with activated charcoal during recrystallization.[6] |
Experimental Protocols
Protocol 1: Vilsmeier-Haack Formylation of 9-(2-Ethylhexyl)carbazole
This is a generalized protocol and may require optimization.
Materials:
-
9-(2-Ethylhexyl)carbazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM) or Ethyl Acetate
-
Ice
-
Saturated Sodium Bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add 9-(2-Ethylhexyl)carbazole (1.0 eq) and dissolve it in anhydrous DMF (approx. 5-10 mL per gram of substrate).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Reagent Formation & Addition: In the dropping funnel, prepare a solution of POCl₃ (1.1 eq) in a small amount of anhydrous DMF. Add this solution dropwise to the cooled, stirring carbazole solution over 30 minutes, ensuring the internal temperature does not rise above 5-10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature. Stir for 6-12 hours, monitoring the reaction progress by TLC.
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C and carefully pour the reaction mixture into a beaker containing a large amount of crushed ice with vigorous stirring.
-
Hydrolysis & Neutralization: Stir the mixture for 30-60 minutes to ensure complete hydrolysis of the intermediate. Carefully neutralize the mixture by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases and the pH is ~7-8.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with DCM or ethyl acetate (3x volumes).
-
Washing & Drying: Combine the organic layers and wash sequentially with water (2x) and brine (1x). Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Concentration: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Proceed with purification as described in the section above (e.g., recrystallization from ethanol).
Caption: A logical workflow for troubleshooting and purifying the reaction product.
References
- An In-depth Technical Guide to the Vilsmeier-Haack Formyl
- Vilsmeier-Haack Reaction. NROChemistry.
- Vilsmeier-Haack Reaction. Organic Chemistry Portal.
- Vilsmeier–Haack reaction. Wikipedia.
- improving the yield of the Vilsmeier-Haack reaction for 9-ethyl-9H-carbazole-2-carbaldehyde. Benchchem.
- Vilsmeier Reaction on Carbazole: Theoretical and Experimental Aspects. RSC Publishing.
- Application Note and Experimental Protocol: Synthesis of 9-Ethyl-9H-carbazole-2-carbaldehyde. Benchchem.
- Purification of Organic Compounds: from Crude Product to Purity. EMU Physics Department.
- How to purify a synthetic compound without TLC and Column chromatography?
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Vilsmeier Reaction on Carbazole: Theoretical and Experimental Aspects - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. physics.emu.edu.tr [physics.emu.edu.tr]
Technical Support Center: Optimizing Polymerization of 9-(2-Ethylhexyl)carbazole-3,6-dicarboxaldehyde
Welcome to the technical support center for the polymerization of 9-(2-Ethylhexyl)carbazole-3,6-dicarboxaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to overcome common experimental hurdles and achieve optimal results in your polymer synthesis.
Introduction to the Polymerization of this compound
This compound is a key monomer for the synthesis of conjugated polymers with promising applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The polymerization of this monomer typically proceeds via step-growth polycondensation reactions, most commonly the Wittig or Horner-Wadsworth-Emmons (HWE) reactions, to form poly(carbazole vinylene) derivatives.[1][2][3] Achieving high molecular weight, low polydispersity, and desirable material properties is highly dependent on carefully controlled reaction conditions.[4][5]
This guide will provide a structured approach to troubleshooting common issues encountered during these polymerization reactions.
Troubleshooting Guide
Issue 1: Low Polymer Yield
Question: I am getting a very low yield of my final polymer. What are the possible causes and how can I improve it?
Answer:
Low polymer yield is a common issue that can stem from several factors throughout the experimental process. Here’s a breakdown of potential causes and their solutions:
-
Incomplete Reaction: The polymerization may not have gone to completion.
-
Solution: Increase the reaction time. Monitor the reaction progress using techniques like thin-layer chromatography (TLC) to track the disappearance of the monomer. Also, ensure the reaction temperature is optimal for the chosen catalytic system.[4]
-
-
Impure Monomers or Reagents: The presence of impurities in the this compound monomer or the co-monomer (e.g., a bisphosphonium salt for Wittig or a bisphosphonate for HWE) can inhibit the polymerization.
-
Solution: Purify the monomers before use. Recrystallization or column chromatography are effective methods. Ensure all solvents and other reagents are anhydrous and of high purity.
-
-
Suboptimal Stoichiometry: In step-growth polymerization, an exact 1:1 stoichiometric ratio of the functional groups (aldehyde and ylide/phosphonate carbanion) is crucial for achieving high molecular weight and yield.[5]
-
Solution: Carefully weigh the monomers and ensure accurate molar equivalents. Consider performing a titration of the base if it is used to generate the active species in situ.
-
-
Poor Solubility: The growing polymer chain may precipitate out of the reaction mixture before reaching a high molecular weight, effectively stopping the polymerization.[6]
-
Solution: Choose a solvent or a solvent mixture that can keep the polymer in solution throughout the reaction. Higher boiling point solvents like toluene, xylene, or N,N-dimethylformamide (DMF) are often used. Increasing the reaction temperature can also improve solubility. The 2-ethylhexyl side chain on the carbazole is designed to enhance solubility, but for high molecular weight polymers, this may still be a concern.[5]
-
-
Loss During Work-up and Purification: Significant amounts of the polymer can be lost during precipitation, filtration, and washing steps.
-
Solution: Optimize the precipitation process. Use a "bad" solvent in which the polymer is completely insoluble but the oligomers and unreacted monomers are soluble.[7][] Minimize the number of transfer steps. For filtration, use a membrane with an appropriate pore size to avoid loss of fine polymer particles.
-
Issue 2: Low Molecular Weight and Broad Polydispersity
Question: My GPC results show a low molecular weight and a high polydispersity index (PDI). How can I increase the molecular weight and obtain a narrower distribution?
Answer:
Achieving high molecular weight and a narrow PDI is critical for optimal electronic and physical properties of conjugated polymers.[5] Here are the key factors to consider:
-
Stoichiometric Imbalance: As mentioned for low yield, a non-equimolar ratio of the reactive monomers is a primary cause of low molecular weight in step-growth polymerizations.[5]
-
Solution: Ensure a precise 1:1 molar ratio of the aldehyde and the ylide or phosphonate precursor.
-
-
Presence of Monofunctional Impurities: Any monofunctional impurity that can react with the growing polymer chain will act as a capping agent, limiting the molecular weight.
-
Solution: Rigorously purify all monomers and reagents to remove any monofunctional species.
-
-
Side Reactions: Unwanted side reactions can consume the reactive end groups of the growing polymer chains.
-
Solution: Optimize the reaction conditions (temperature, catalyst, base) to minimize side reactions. For instance, in Wittig reactions, the choice of base and solvent can influence the stability of the ylide.[9]
-
-
Reaction Kinetics: The rate of polymerization can affect the final molecular weight.
-
Solution: Ensure efficient stirring to maintain a homogeneous reaction mixture. The concentration of the monomers can also play a role; higher concentrations can favor chain growth.
-
Experimental Workflow for Optimizing Molecular Weight
Caption: Iterative workflow for achieving high molecular weight polymer.
Issue 3: Gelation During Polymerization
Question: My reaction mixture turned into an insoluble gel. What causes this and can it be prevented?
Answer:
Gelation, the formation of a cross-linked network, is a significant problem that leads to an intractable and unusable product.[10]
-
Cross-linking Side Reactions: The primary cause of gelation is unintended cross-linking reactions. This can occur if there are impurities with more than two reactive functional groups.
-
Solution: Ensure the purity of your monomers. The this compound should be free of any tri-aldehyde impurities.
-
-
High Monomer Concentration: At very high concentrations, intermolecular reactions between growing polymer chains can become more prevalent, leading to cross-linking.[11]
-
Solution: Run the polymerization at a more dilute concentration. This can be a balancing act, as too low a concentration may hinder the achievement of high molecular weight.
-
-
High Temperature: Elevated temperatures can sometimes promote side reactions that lead to cross-linking.
-
Solution: Conduct the polymerization at the lowest temperature that still allows for a reasonable reaction rate.
-
Troubleshooting Decision Tree for Gelation
Caption: Decision-making process to address gelation issues.
Frequently Asked Questions (FAQs)
Q1: Which polymerization method is better for this compound: Wittig or Horner-Wadsworth-Emmons?
Both the Wittig and Horner-Wadsworth-Emmons (HWE) reactions are suitable for this type of polymerization.[1][3] The choice often depends on reagent availability and desired stereoselectivity of the vinyl linkage. The HWE reaction often provides better E-selectivity for the double bonds, which can lead to a more planar polymer backbone and potentially better electronic properties.[12][13] Additionally, the phosphate byproduct from the HWE reaction is water-soluble, which can simplify purification compared to the triphenylphosphine oxide from the Wittig reaction.[13]
Q2: What is the best way to purify the final polymer?
Purification of conjugated polymers is crucial for removing residual catalyst, unreacted monomers, and low molecular weight oligomers, all of which can negatively impact device performance.[14][15]
-
Precipitation: This is the most common method. The polymer solution is added to a large volume of a non-solvent (e.g., methanol, acetone) to precipitate the polymer.[7][] This process should be repeated multiple times.
-
Soxhlet Extraction: This is a very effective method for removing smaller molecules. The solid polymer is placed in a thimble and continuously washed with a series of solvents. A typical sequence would be methanol (to remove salts), acetone (to remove oligomers), and then a solvent that dissolves the desired polymer (e.g., chloroform or THF) to separate it from any insoluble impurities.[7][14]
Q3: How can I confirm the structure of my polymer?
A combination of spectroscopic techniques is necessary:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the overall structure of the repeating unit. The disappearance of the aldehyde proton signal and the appearance of vinylic proton signals are key indicators of successful polymerization.
-
FTIR Spectroscopy: To identify characteristic functional groups. Look for the disappearance of the aldehyde C=O stretch and the appearance of C=C stretching from the newly formed vinyl groups.
-
UV-Vis Spectroscopy: To determine the optical properties and assess the extent of conjugation. A red-shift in the absorption maximum compared to the monomer indicates a longer conjugated system.
Q4: What are the ideal storage conditions for the this compound monomer?
The monomer should be stored in a cool, dark, and dry place under an inert atmosphere (e.g., nitrogen or argon). Aldehyde groups can be susceptible to oxidation over time, so minimizing exposure to air and light is important to maintain purity.
Quantitative Data Summary
| Parameter | Recommended Range | Rationale |
| Monomer Stoichiometry | 1.00 : 1.00 | Crucial for achieving high molecular weight in step-growth polymerization.[5] |
| Monomer Concentration | 0.01 - 0.1 M | A balance between achieving a reasonable reaction rate and avoiding insolubility or gelation. |
| Reaction Temperature | 60 - 120 °C | Dependent on the solvent and catalyst system. Higher temperatures can increase solubility and reaction rate but may also promote side reactions. |
| Base (for HWE/Wittig) | 2.0 - 2.2 equivalents | To ensure complete deprotonation of the phosphonium salt or phosphonate. |
Experimental Protocols
General Protocol for Horner-Wadsworth-Emmons Polymerization
-
Reagent Preparation: Dry all glassware thoroughly. Purify this compound and the bis(phosphonate) co-monomer. Ensure all solvents are anhydrous.
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve the bis(phosphonate) monomer in anhydrous THF or DMF.
-
Ylide Formation: Cool the solution to 0 °C and add a strong base (e.g., potassium tert-butoxide or sodium hydride) portion-wise. Stir for 30-60 minutes to allow for complete formation of the phosphonate carbanion.
-
Monomer Addition: Dissolve an equimolar amount of this compound in anhydrous THF or DMF and add it dropwise to the reaction mixture.
-
Polymerization: Allow the reaction to warm to room temperature and then heat to the desired temperature (e.g., 80 °C). Monitor the reaction by GPC or by observing the viscosity increase.
-
Work-up: After the desired reaction time, cool the mixture and pour it into a large volume of a non-solvent like methanol to precipitate the polymer.
-
Purification: Collect the polymer by filtration. Purify further by redissolving in a good solvent (e.g., chloroform) and re-precipitating, followed by Soxhlet extraction for high purity applications.
-
Drying: Dry the final polymer under vacuum at a moderate temperature.
References
-
Purification of conjugated polymers. Better polymers through HPLC purification and Soxhlet extraction - Chalmers ODR. Available from: [Link]
- US Patent 9045596B2, Method of purifying conjugated polymers.
- WO Patent 2025000098A1, Modular process for purifying conjugated polymers.
-
Parameters influencing the molecular weight of 3,6‐carbazole‐based D‐π‐A‐type copolymers - Sci-Hub. Available from: [Link]
-
Synthesis of high molecular weight poly(carbazole)s via click polymerization | Request PDF. Available from: [Link]
-
Carbazole-Based Copolymers: Effects of Conjugation Breaks and Steric Hindrance | Macromolecules - ACS Publications. Available from: [Link]
-
Conjugated Polymers – Problems and Promises - ResearchGate. Available from: [Link]
-
Synthesis and Properties of 1,8-Carbazole-Based Conjugated Copolymers - MDPI. Available from: [Link]
-
Precision and Purity of Conjugated Polymers – To be Ensured Before Processing. Available from: [Link]
-
Common Misconceptions About Polymer Synthesis - ResolveMass Laboratories Inc. Available from: [Link]
-
Synthesis of two carbazole-based dyes and application of two-photon initiating polymerization | Request PDF - ResearchGate. Available from: [Link]
-
Synthesis of Di-Block Copolymers Poly (Propylene oxide)-block-Poly (9-(2,3-epoxypropyl) Carbazole) via Sequential Addition of Monomers in One Pot - MDPI. Available from: [Link]
-
Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products - CONICET. Available from: [Link]
-
Conjugated Polymers: A Practical Guide to Synthesis. Available from: [Link]
-
Poly(p-phenylene vinylene) - Wikipedia. Available from: [Link]
-
A Mini Review on the Development of Conjugated Polymers: Steps towards the Commercialization of Organic Solar Cells - MDPI. Available from: [Link]
-
Effect of the Polymer Concentration on the Gelation Time at 120 °C and pH 8.0. Available from: [Link]
-
Emitting Materials I - Poly(p-phenylene vinylene) (PPV). Available from: [Link]
-
Optimization of the HWE reaction conditions a | Download Table - ResearchGate. Available from: [Link]
-
Synthesis and characterization of poly[9,10-diphenylanthracene-4',4''-ylenevinylene-3, 6-(N-2-ethylhexyl)carbazol= e] (Journal Article) | ETDEWEB - OSTI.GOV. Available from: [Link]
-
Synthesis of poly(p-phenylene vinylene) materials via the precursor routes. Available from: [Link]
-
Precision Synthesis of Conjugated Polymers Using the Kumada Methodology | Accounts of Chemical Research - ACS Publications. Available from: [Link]
-
9-Vinyl-9H-carbazole-3,6-dicarbonitrile - MDPI. Available from: [Link]
-
Donor-Acceptor Copolymers with 9-(2-Ethylhexyl)carbazole or Dibenzothiophene-5,5-dioxide Donor Units and 5,6-Difluorobenzo[c][7][14][16]thiadiazole Acceptor Units for Photonics - PMC - PubMed Central. Available from: [Link]
-
Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction - Organic Chemistry Portal. Available from: [Link]
-
Wittig & Wittig-Horner reactions - Organic Synthesis. Available from: [Link]
-
Exploring the Synthetic Potential of Horner-Wadsworth-Emmons Reaction Toward the Synthesis of Polyketide Based Natural Products: A Review - PubMed. Available from: [Link]
-
A short overview on the synthesis, properties and major applications of poly(p-phenylene vinylene) | Request PDF - ResearchGate. Available from: [Link]
-
Synthesis, Characterization, and Theory of Polymer Gels to Elucidate Topology-Property Relationships - DSpace@MIT. Available from: [Link]
-
Horner–Wadsworth–Emmons reaction - Wikipedia. Available from: [Link]
-
How Does Gelation Occur In Step-growth Polymerization? - Chemistry For Everyone. Available from: [Link]
Sources
- 1. Poly(p-phenylene vinylene) - Wikipedia [en.wikipedia.org]
- 2. Synthesis and characterization of poly[9,10-diphenylanthracene-4',4''-ylenevinylene-3, 6-(N-2-ethylhexyl)carbazol= e] (Journal Article) | ETDEWEB [osti.gov]
- 3. researchgate.net [researchgate.net]
- 4. resolvemass.ca [resolvemass.ca]
- 5. api.pageplace.de [api.pageplace.de]
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- 12. Wittig-Horner Reaction [organic-chemistry.org]
- 13. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 14. Purification of conjugated polymers. Better polymers through HPLC purification and Soxhlet extraction [odr.chalmers.se]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Degradation mechanisms of polycarbazole materials in OLEDs
Technical Support Center: Polycarbazole-Based OLEDs
A Guide for Researchers on Degradation Mechanisms and Troubleshooting
Welcome to the technical support center for polycarbazole materials in Organic Light-Emitting Diodes (OLEDs). This resource is designed for researchers, scientists, and professionals in the field to diagnose and understand the degradation mechanisms affecting their devices. The following troubleshooting guides and frequently asked questions (FAQs) are structured to address specific experimental issues and provide actionable insights based on established scientific principles.
Troubleshooting Guide: Common Device Failures
This section addresses specific problems you might encounter during your experiments with polycarbazole-based OLEDs. Each question is followed by an in-depth explanation of potential causes and recommended troubleshooting protocols.
Question 1: Why is my polycarbazole-based OLED exhibiting a rapid decrease in luminance and external quantum efficiency (EQE)?
A rapid decline in luminance and EQE is a primary indicator of device degradation. This can stem from a combination of intrinsic and extrinsic factors.
Potential Causes & Troubleshooting Steps:
-
Chemical Degradation of the Polycarbazole Host: The chemical structure of polycarbazole derivatives can be susceptible to degradation under electrical stress. A common failure mode is the cleavage of the C-N bond within the carbazole moiety.[1][2] This process can be accelerated by the presence of high-energy excitons and polarons generated during device operation.[1]
-
Expert Insight: The energy released from non-radiative recombination of excitons can be sufficient to break weaker bonds in the organic molecules, leading to the formation of non-emissive species and charge traps.[1][3] This directly impacts the device's ability to efficiently generate light.
-
Recommended Action:
-
Material Purity Verification: Impurities in the polycarbazole material can act as degradation catalysts or quenching sites.[1] Use techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to verify the purity of your materials. If impurities are detected, purification via sublimation or recrystallization is recommended.[4]
-
Post-Mortem Analysis: To identify the chemical byproducts of degradation, carefully de-encapsulate the degraded device in an inert atmosphere. Dissolve the organic layers in a suitable solvent and analyze the solution using HPLC-Mass Spectrometry (HPLC-MS).[1] Identifying the degradation products can confirm the degradation pathway.
-
-
-
Morphological Instability: The physical structure of the thin films in your OLED is critical for stable performance. Over time and under thermal stress, amorphous films can crystallize, leading to the formation of grain boundaries that impede charge transport and can act as non-radiative recombination centers.
-
Expert Insight: Even at temperatures below the glass transition temperature, localized heating from current flow can induce morphological changes.
-
Recommended Action:
-
Thermal Analysis: Characterize the thermal stability of your polycarbazole material using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to determine its decomposition temperature and glass transition temperature.[5]
-
Microscopic Examination: Use Atomic Force Microscopy (AFM) to compare the surface morphology of pristine and degraded films. Look for signs of crystallization or increased surface roughness in the degraded device.[1]
-
-
-
Charge Imbalance: An imbalance in the injection and transport of holes and electrons can lead to the accumulation of charge carriers at interfaces. This can create a localized electric field that accelerates material degradation.
-
Recommended Action:
-
Device Architecture Optimization: Adjust the thickness of the hole transport layer (HTL) and electron transport layer (ETL) to improve charge balance. The introduction of electron-blocking or hole-blocking layers can also help confine charge recombination to the emissive layer.[4]
-
-
Question 2: I'm observing an increase in the turn-on voltage of my device over time. What could be the cause?
An increasing turn-on voltage is a classic symptom of device degradation, often linked to the formation of charge traps or degradation of interfacial layers.
Potential Causes & Troubleshooting Steps:
-
Formation of Charge Traps: As the polycarbazole material degrades, the resulting chemical species can act as charge traps. These traps capture charge carriers, impeding their transport and requiring a higher voltage to achieve the same current density.
-
Expert Insight: The formation of radical species from bond cleavage is a key source of deep charge traps that significantly increase the operating voltage.[1][3]
-
Recommended Action:
-
Electrical Characterization: Perform detailed current-voltage-luminance (J-V-L) measurements on your device at various stages of its operational life. A significant shift in the J-V curve to higher voltages for the same current density points to increased charge trapping.
-
Spectroscopic Analysis: Compare the photoluminescence (PL) and electroluminescence (EL) spectra of pristine and degraded devices. The appearance of new, lower-energy emission peaks in the degraded device can indicate the presence of emissive trap states.[1]
-
-
-
Interfacial Degradation: The interfaces between the organic layers and the electrodes are particularly vulnerable to degradation. Oxidation of the anode or reactions between adjacent organic layers can create an energy barrier to charge injection.
-
Recommended Action:
-
Surface Treatment: Ensure proper cleaning and treatment of the ITO substrate before device fabrication. UV-ozone treatment is a standard procedure to improve the work function of ITO and enhance hole injection.[6]
-
Interlayer Insertion: Consider inserting a dedicated hole injection layer (HIL) between the ITO and the polycarbazole HTL to improve energy level alignment and protect the interface.[6]
-
-
Question 3: My OLED is showing a shift in its emission color during operation. Why is this happening?
Color instability is often a result of changes in the recombination zone or the emergence of new emissive species due to degradation.
Potential Causes & Troubleshooting Steps:
-
Shift in the Recombination Zone: As the device degrades, the charge balance can be altered, causing the region where electrons and holes recombine to shift towards one of the transport layers. If the transport layer material is also emissive, this can lead to a mixed and shifted emission color.
-
Recommended Action:
-
Review Device Architecture: The use of charge-blocking layers is crucial for confining recombination to the emissive layer and maintaining color purity.[4]
-
-
-
Emission from Degradation Products: Some of the chemical byproducts of polycarbazole degradation may themselves be emissive at different wavelengths, leading to a change in the overall EL spectrum.[1]
-
Expert Insight: This is a strong indicator of intrinsic material degradation and can be correlated with the findings from HPLC-MS analysis.
-
Recommended Action:
-
Spectroscopic Correlation: Use sensitive analytical techniques like HPLC-MS to identify the chemical composition of the degraded organic layers.[1] Correlate the presence of specific degradation products with the observed spectral shifts.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the primary intrinsic degradation mechanisms for polycarbazole materials in OLEDs?
The primary intrinsic degradation pathway involves the cleavage of the C-N bond within the polycarbazole structure.[1][2] This is often initiated by the high energy of excitons (bound electron-hole pairs) and polarons (charged molecules) that are generated during device operation.[1] This bond scission leads to the formation of reactive free radicals, which can then participate in further reactions, creating non-emissive sites and charge traps that degrade device performance.[1][3]
Q2: How do extrinsic factors like oxygen and moisture affect polycarbazole-based OLEDs?
Exposure to oxygen and moisture is highly detrimental to OLED performance and lifetime. These environmental factors can lead to:
-
Oxidation of Organic Layers: Polycarbazole and other organic materials can be oxidized, leading to the formation of non-emissive species.[3]
-
Electrode Corrosion: Moisture can facilitate the corrosion of the electrodes, particularly the cathode, leading to the formation of "dark spots" which are non-emissive areas that grow over time.[3]
-
Interface Delamination: The ingress of moisture can weaken the adhesion between the different layers of the device, leading to delamination and device failure.
Effective encapsulation is therefore a critical step in fabricating long-lasting OLEDs to prevent the ingress of these external agents.[6]
Q3: What is the role of excitons and polarons in the degradation process?
Excitons and polarons are fundamental to the operation of an OLED, but they are also key contributors to its degradation.
-
Excitons: These are excited states formed by the recombination of an electron and a hole. The energy released during their decay, particularly through non-radiative pathways, can be high enough to break chemical bonds in the host material.[1][3]
-
Polarons: These are charged molecules (radical cations or anions) formed when a molecule loses or gains an electron. Polarons are often more chemically reactive than their neutral counterparts and can participate in degradation reactions.[1]
The density of excitons and polarons is directly related to the current density at which the device is operated. Therefore, running devices at very high brightness can significantly accelerate degradation.
Q4: Can the choice of host material in a phosphorescent OLED (PhOLED) affect the stability of the polycarbazole material?
Yes, absolutely. In PhOLEDs, where a phosphorescent guest emitter is doped into a host material like polycarbazole, energy transfer dynamics are critical. To ensure efficient and stable emission, the triplet energy of the polycarbazole host must be higher than that of the phosphorescent dopant. If the host's triplet energy is too low, it can lead to energy back-transfer from the dopant to the host, or the host may directly quench the dopant's triplet excitons. This not only reduces efficiency but can also lead to the degradation of the host material through prolonged exposure to high-energy excitons.[4]
Experimental Protocols & Data Visualization
Protocol 1: Accelerated Lifetime Testing
This protocol is used to assess the long-term stability of your OLEDs in a shorter timeframe.
Methodology:
-
Device Encapsulation: Ensure the OLED is properly encapsulated in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid to prevent extrinsic degradation.[6]
-
Constant Current Stress: Drive the encapsulated device at a constant DC current density, typically higher than its intended operating current (e.g., 10-20 mA/cm²).[6]
-
Luminance Monitoring: Continuously monitor the device's luminance over time using a calibrated photodetector.[6]
-
Voltage Tracking: Simultaneously record the driving voltage required to maintain the constant current. An increase in voltage signifies degradation.[6]
-
Data Analysis: Plot the normalized luminance as a function of time. The lifetime is often defined as LT50 or LT90, the time it takes for the luminance to drop to 50% or 90% of its initial value, respectively.
Table 1: Example of Accelerated Lifetime Data
| Time (hours) | Normalized Luminance (%) | Driving Voltage (V) |
| 0 | 100 | 4.2 |
| 10 | 95 | 4.3 |
| 20 | 90 | 4.4 |
| 50 | 75 | 4.7 |
| 100 | 50 | 5.1 |
Protocol 2: HPLC-MS Analysis of Degraded OLEDs
This protocol helps identify the chemical byproducts of degradation.
Methodology:
-
Sample Preparation: In an inert atmosphere (glovebox), carefully de-encapsulate the degraded OLED.[1]
-
Dissolution: Dissolve the organic layers in a suitable high-purity solvent (e.g., tetrahydrofuran or chloroform).[1]
-
Filtration: Filter the solution to remove any insoluble particles.
-
HPLC Separation: Inject the sample into an HPLC system equipped with a column suitable for separating aromatic compounds (e.g., a C18 column).[1]
-
Mass Spectrometry Analysis: Interface the HPLC with a mass spectrometer to acquire mass spectra for each separated component. This will help determine the molecular weights of the degradation products.[1]
Visualizing Degradation Pathways
The following diagrams illustrate the key degradation mechanisms in polycarbazole-based OLEDs.
Caption: Intrinsic degradation pathway in polycarbazole-based OLEDs.
Caption: A systematic workflow for troubleshooting luminance decay.
References
- Technical Support Center: Degradation of 9-Phenylcarbazole in OLED Devices - Benchchem.
- Unraveling Degradation Processes and Strategies for Enhancing Reliability in Organic Light-Emitting Diodes - NIH.
- Assessing the Long-Term Stability of Carbazole-Based OLEDs: A Comparative Guide - Benchchem.
- Troubleshooting poor performance of 9-Phenylcarbazole based OLEDs - Benchchem.
- Chemical Degradation of OLED Host Materials: The Role of Non-Local Interaction in Electronic Excited States - Semantic Scholar.
- Thermal Stability of Hole Transport Material Organics: Carbazoles and Phenyl Benzidines - Crimson Publishers.
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- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Enhancing the Stability of Carbazole-Based Hole Transport Layers in Perovskite Solar Cells
Welcome to the technical support center for researchers and scientists working on the stability of carbazole-based hole transport layers (HTLs) in perovskite solar cells (PSCs). This guide is designed to provide in-depth, field-proven insights and actionable troubleshooting advice to address common challenges encountered during experimental work. Carbazole-based molecules, particularly Spiro-OMeTAD, are benchmarks in high-efficiency PSCs, but their long-term stability remains a critical hurdle for commercialization.[1][2] This resource synthesizes current knowledge to help you navigate these challenges effectively.
Part 1: Frequently Asked Questions (FAQs) - Understanding Core Stability Issues
This section addresses fundamental questions regarding the instability of carbazole-based HTLs, focusing on the widely used Spiro-OMeTAD as a primary example.
Q1: What are the primary roles of a carbazole-based HTL in a perovskite solar cell?
A carbazole-based HTL serves three critical functions:
-
Efficient Hole Extraction: It must have a well-aligned highest occupied molecular orbital (HOMO) energy level with the valence band of the perovskite absorber to facilitate the efficient transfer of photogenerated holes.[1][3]
-
Electron Blocking: It acts as a barrier to prevent electrons from the perovskite's conduction band from reaching the anode, which would cause recombination and lower the device efficiency.[2]
-
Protective Barrier: The HTL should ideally form a dense, uniform, and often hydrophobic layer that protects the underlying perovskite from environmental degradants like moisture and oxygen.[2][4]
Q2: Why are dopants like Li-TFSI and t-BP necessary for Spiro-OMeTAD, and what are their stability drawbacks?
Undoped Spiro-OMeTAD has inherently low hole mobility and conductivity. Dopants are required to enhance its performance significantly.
-
Lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI): This lithium salt is the primary p-dopant. In the presence of oxygen and light, it facilitates the oxidation of Spiro-OMeTAD to its radical cation form (Spiro-OMeTAD+), which is the charge-carrying species.[5][6] This oxidation process increases the hole concentration and conductivity by orders of magnitude.[6]
-
4-tert-Butylpyridine (t-BP): This is a volatile liquid additive. Its primary role is to improve the film morphology and prevent the aggregation of Li-TFSI, ensuring a more uniform distribution within the Spiro-OMeTAD film.[6][10]
The reliance on these additives is a core reason for the instability of devices using doped Spiro-OMeTAD.[2][11]
Q3: What are the main intrinsic degradation pathways for a doped carbazole HTL?
Several factors contribute to the degradation of the HTL itself and the overall device:
-
Dopant Migration: As mentioned, Li+ ions can move through the device, disrupting the perovskite lattice and the interfaces.
-
Additive Volatility: The slow loss of t-BP alters the HTL's morphology and conductivity.[7]
-
Morphological Instability: Over time and under thermal stress, the amorphous Spiro-OMeTAD film can crystallize, creating grain boundaries that hinder charge transport and act as pathways for moisture ingress.[6]
-
Chemical Reactions: The additives or their byproducts can react with the perovskite layer, accelerating its decomposition.[10]
These intrinsic issues have driven significant research into alternative dopants, dopant-free HTLs, and interfacial engineering strategies.
Part 2: Troubleshooting Guide - Common Experimental Issues & Solutions
This section is formatted as a direct Q&A to address specific problems you might encounter in the lab.
Q: My PSC's efficiency is high initially but drops rapidly within hours under continuous illumination in a controlled atmosphere. What's the likely cause related to the HTL?
A: This rapid, photo-induced degradation, even without ambient air, points towards issues driven by the dopants within the HTL.
-
Possible Cause 1: Ion Migration. Under illumination and electrical bias, mobile Li+ ions from the Li-TFSI dopant can be driven into the perovskite layer. This migration can create defects, increase non-radiative recombination at the perovskite/HTL interface, and degrade the perovskite material itself.
-
Troubleshooting Steps:
-
Reduce Dopant Concentration: Systematically decrease the molar ratio of Li-TFSI in your Spiro-OMeTAD solution. While this may slightly lower the initial efficiency, it can dramatically improve operational stability.
-
Immobilize Lithium Ions: Introduce a chelating agent that can "trap" the Li+ ions. A common and effective strategy is to add a crown ether, such as 12-crown-4, to the HTL solution. The crown ether will coordinate with Li+, reducing its mobility without sacrificing the doping effect. This has been shown to significantly enhance device stability.[7]
-
Alternative Dopants: Consider replacing Li-TFSI with less mobile or more stable p-dopants. Cobalt complexes (e.g., FK209) or other organic radical cations are viable alternatives that can oxidize the HTL effectively.[5]
-
Q: My devices show poor reproducibility, and I observe pinholes or non-uniformity in my Spiro-OMeTAD film under SEM. How can I improve film quality?
A: Poor film morphology is a common problem that creates shunt pathways and exposes the perovskite to direct contact with the metal electrode, leading to rapid degradation.
-
Possible Cause 1: Sub-optimal Spin-Coating Parameters. The spin speed, acceleration, and duration are critical for achieving a uniform film.
-
Possible Cause 2: Poor Wetting. The HTL solution may not be spreading evenly over the perovskite surface due to surface energy mismatch.
-
Troubleshooting Steps:
-
Optimize Spin-Coating: Experiment with a two-step spin-coating process: a low-speed step (e.g., 1000 rpm for 5s) to allow the solution to spread, followed by a high-speed step (e.g., 4000 rpm for 30s) to thin the film to the desired thickness.
-
Modify the Perovskite Surface: Introduce an interfacial layer between the perovskite and the HTL. A very thin layer of a self-assembled monolayer (SAM) or a passivating agent can modify the surface energy for better wetting and passivate surface defects simultaneously.[12][13] Molecules like carbazole derivatives with phosphonic acid anchoring groups (e.g., MeO-2PACz) are excellent for this purpose.[4][13]
-
Adjust Additive Ratios: The concentration of t-BP plays a key role in film formation.[6] Slightly increasing its concentration can sometimes improve solubility and lead to more uniform films, but be mindful of its potential negative effects on stability.
-
Q: My devices degrade very quickly when exposed to ambient air (high humidity). How can I make the HTL more robust against moisture?
A: This is a classic problem linked to the hygroscopic nature of Li-TFSI and the inherent moisture sensitivity of the perovskite.
-
Possible Cause: Water Absorption. Li-TFSI actively pulls moisture from the air into the device stack, which then hydrolyzes the perovskite material.
-
Troubleshooting Steps:
-
Develop Dopant-Free HTLs: This is the most effective long-term solution. Synthesizing or purchasing novel carbazole-based HTMs that have high intrinsic hole mobility and conductivity eliminates the need for hygroscopic dopants altogether.[8][11][14] This approach has been shown to yield devices with greatly enhanced thermal and humidity stability.[8]
-
Incorporate Hydrophobic Moieties: When designing or selecting HTLs, favor molecules with bulky, hydrophobic side chains (e.g., long alkyl or ethylhexyl groups).[9][15][16] These groups act as a physical barrier, repelling water molecules from the HTL/perovskite interface.
-
Interfacial Engineering: Apply a hydrophobic passivation layer at the perovskite/HTL interface. Materials like carbazole-based molecules (e.g., CVE-DPA) can wrap around the perovskite, passivating defects and simultaneously repelling moisture, leading to devices that retain over 85% of their initial efficiency after 1000 hours in humid conditions.[12]
-
Part 3: Advanced Stabilization Strategies & Protocols
Strategy 1: Interfacial Engineering for Defect Passivation and Stability
A pristine interface between the perovskite and the HTL is crucial for both efficiency and stability. Interfacial modifiers can passivate defects, improve energy level alignment, and enhance hydrophobicity.[17][18]
Diagram: Workflow for Interfacial Passivation
Caption: Experimental workflow for improving stability via interfacial passivation.
Experimental Protocol: Perovskite/HTL Interfacial Passivation with CVE-DPA
This protocol is adapted from methodologies designed to passivate surface defects and enhance hydrophobicity.[12]
-
Solution Preparation: Prepare a dilute solution of the passivating agent. For example, dissolve a carbazole-based modifier like CVE-DPA in a high-purity solvent such as isopropanol or chlorobenzene at a low concentration (e.g., 0.5 mg/mL).
-
Perovskite Film Fabrication: Fabricate your standard perovskite film on the ETL-coated substrate and perform the required thermal annealing.
-
Passivation Layer Deposition:
-
Once the perovskite film has cooled to room temperature, transfer it to a nitrogen-filled glovebox.
-
Dispense a small amount (e.g., 50 µL) of the passivation solution onto the center of the spinning perovskite film (dynamic spin-coating). A typical spin speed is 4000 rpm for 30 seconds.
-
This ensures a very thin, uniform coating without dissolving the underlying perovskite.
-
-
Annealing: Anneal the substrate at a moderate temperature (e.g., 100 °C) for 5-10 minutes to remove the residual solvent and promote bonding of the passivating molecules to the perovskite surface.
-
HTL Deposition: Proceed immediately with the deposition of your carbazole-based HTL (e.g., doped Spiro-OMeTAD) as per your standard protocol.
-
Device Completion: Complete the device by thermally evaporating the top metal contact (e.g., Gold).
Expected Outcome: Devices treated with this passivation layer should exhibit higher open-circuit voltages (Voc) due to reduced interfacial recombination and significantly improved long-term stability under humid conditions compared to control devices.[12]
Strategy 2: Development of Dopant-Free Carbazole HTLs
The most robust path to stable PSCs is to eliminate problematic dopants entirely. This involves using HTLs with sufficient intrinsic charge transport properties.
Diagram: Degradation Pathways in Doped vs. Dopant-Free HTLs
Caption: Comparison of instability factors in doped vs. dopant-free HTLs.
Researchers have developed numerous dopant-free carbazole derivatives by modifying the molecular structure to enhance π-π stacking and intermolecular charge transfer.[11][14] These materials often feature fused rings or specific side-chain engineering to promote ordered packing and high hole mobility.
Key Features of Successful Dopant-Free Carbazole HTLs:
-
Planar, Fused-Ring Cores: Promote strong intermolecular interactions for efficient charge hopping.
-
Appropriate Energy Levels: HOMO level aligned with the perovskite valence band (~-5.1 to -5.4 eV).
-
Good Solubility: Allows for uniform film deposition from common organic solvents.
-
High Glass Transition Temperature (Tg): Ensures morphological stability under thermal stress.[9][19]
Part 4: Data Summary Table
The table below summarizes the performance and stability of PSCs employing different carbazole HTL strategies, demonstrating the impact of moving towards dopant-free and interfacial-engineered systems.
| HTL System | Dopants Used | PCE (Initial) | Stability Metric | Reference |
| Spiro-OMeTAD | Li-TFSI, t-BP | ~20-22% | Degrades to 26% of initial PCE after 24h at 85°C | [8] |
| Novel Enamine-Carbazole | Dopant-Free | ~20% | Maintains 83% of initial PCE after 1000h at 85°C | [8] |
| Spiro-OMeTAD + CVE-DPA | Li-TFSI, t-BP | ~22.05% | Maintains 87% of initial PCE after 1000h in ambient air | [12][20] |
| Dimeric Carbazole (NCz-DM) | Dopant-Free | ~24.0% | Enhanced humidity, thermal, and light stability vs. doped Spiro | [14] |
| Spiro-OMeTAD + 12-crown-4 | Modified Li-TFSI, no t-BP | ~23.99% | Maintains 83% of initial PCE after 30 days (ISOS-D-3) | [7] |
This guide provides a starting point for diagnosing and solving stability issues related to carbazole-based HTLs. The field is rapidly evolving, with a strong emphasis on molecular design and interfacial control as the primary pathways toward commercially viable and stable perovskite solar cells.
References
-
Low-cost dopant-free carbazole enamine hole-transporting materials for thermally stable perovskite solar cells. Kaunas University of Technology ePubl. [Link]
-
Development of Dopant-Free N,N'-Bicarbazole-Based Hole Transport Materials for Efficient Perovskite Solar Cells. PubMed. [Link]
-
Dimeric Carbazole Core Based Dopant-Free Hole Transport Material for n-i-p Planar Perovskite Solar Cell. ResearchGate. [Link]
-
Carbazole-Based Hole Transport Polymer for Methylammonium-Free Tin–Lead Perovskite Solar Cells with Enhanced Efficiency and Stability. ACS Energy Letters. [Link]
-
Side chain modulated carbazole-based bifunctional hole-shuttle interlayer simultaneously improves interfacial energy level alignment and defect passivation in high-efficiency perovskite solar cells. ScienceDirect. [Link]
-
New carbazole-based hole transporting materials to improve the stability of perovskite solar cells. Phys.org. [Link]
-
Dopant-induced interactions in spiro-OMeTAD: Advancing hole transport for perovskite solar cells. UCL Discovery. [Link]
-
Side chain modulated carbazole-based bifunctional hole-shuttle interlayer simultaneously improves interfacial energy level alignment and defect passivation in high-efficiency perovskite solar cells. ResearchGate. [Link]
-
Lessons learned from spiro-OMeTAD and PTAA in perovskite solar cells. RSC Publishing. [Link]
-
Review on Carbazole-Based Hole Transporting Materials for Perovskite Solar Cell. ACS Publications. [Link]
-
Carbazole-Based Hole-Transport Materials for High-Efficiency and Stable Perovskite Solar Cells. ACS Publications. [Link]
-
Perovskite solar cells: Li–TFSI and t -BP-based chemical dopant engineering in spiro-OMeTAD. ResearchGate. [Link]
-
Carbazole-Based Hole-Transport Materials for High-Efficiency and Stable Perovskite Solar Cells. National Laboratory of the Rockies. [Link]
-
Increasing the Li-TFSI doping concentration in Spiro-OMeTAD enables efficient and stable perovskite solar cells. RSC Publishing. [Link]
-
Interfacial engineering for high performance carbon-based perovskite solar cells. Frontiers. [Link]
-
Molecular structures of LiTFSI, t -BP, and spiro-MeOTAD composing the doped spiro-MeOTAD hole transport material. ResearchGate. [Link]
-
Side chain modulated carbazole-based bifunctional hole-shuttle interlayer simultaneously improves interfacial energy level alignment and defect passivation in high-efficiency perovskite solar cells. Chang Gung University. [Link]
-
Interfacial engineering eliminates energy loss at perovskite/HTL junction. RSC Publishing. [Link]
-
Low Cost Carbazole-based Hole-transporting Materials for Perovskite Solar Cells: Influence of S,N-Heterocycle. ScienceDirect. [Link]
-
Hole-transport layer-dependent degradation mechanisms in perovskite solar modules. Photon etc.. [Link]
-
Enhancement of Efficiency of Perovskite Solar Cells with Hole-Selective Layers of Rationally Designed Thiazolo[5,4-d]thiazole Derivatives. ACS Publications. [Link]
-
High-Efficiency Perovskite Solar Cells Based on New TPE Compounds as Hole Transport Materials: The Role of 2,7- and 3,6-Substituted Carbazole Derivatives. PubMed. [Link]
-
Tailoring Carbazole derivatives as potential hole-transporting materials for perovskite solar cells: Synthesis, photophysical study, and DFT investigations. ScienceDirect. [Link]
-
Carbazole-based D–A type hole transport materials to enhance the performance of perovskite solar cells. RSC Publishing. [Link]
-
Carbazole-Terminated Isomeric Hole-Transporting Materials for Perovskite Solar Cells. ACS Publications. [Link]
-
Carbazole-Based Hole-Transport Materials for High-Efficiency and Stable Perovskite Solar Cells. ResearchGate. [Link]
-
Key degradation mechanisms of perovskite solar cells and strategies for enhanced stability: issues and prospects. ResearchGate. [Link]
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Technical Support Center: Aggregation Effects in 9-(2-Ethylhexyl)carbazole-3,6-dicarboxaldehyde-based Polymer Thin Films
Welcome to the technical support center for researchers working with 9-(2-Ethylhexyl)carbazole-3,6-dicarboxaldehyde-based polymers. This guide is designed to provide expert insights and practical troubleshooting advice to help you understand, control, and leverage aggregation effects in your thin film experiments.
Frequently Asked Questions (FAQs)
Q1: What are aggregation effects in the context of these carbazole-based polymers, and why are they significant?
A1: Aggregation refers to the intermolecular packing and ordering of polymer chains in the solid state. For conjugated polymers like those based on this compound, this is a critical phenomenon that directly influences the material's optoelectronic properties. The way polymer chains interact with each other can alter the effective conjugation length and create different types of excitonic coupling, such as H-aggregates (face-to-face packing) or J-aggregates (head-to-tail packing).[1][2][3] These effects can lead to significant changes in absorption and photoluminescence spectra, charge carrier mobility, and ultimately, the performance of devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[4]
Q2: What are the characteristic spectroscopic signatures of aggregation in these polymer films?
A2: Aggregation is typically identified by changes in the UV-Vis absorption and photoluminescence (PL) spectra when moving from a dilute solution to a solid thin film. Common signatures include:
-
Red-shifted absorption and/or emission: This can indicate the formation of J-aggregates or an increase in the effective conjugation length in the solid state.[2][3]
-
Appearance of new low-energy absorption bands: These are often attributed to intermolecular charge transfer transitions or the formation of ordered aggregate species.[5]
-
Changes in the vibronic structure: The relative intensities of the 0-0 and 0-1 vibronic peaks in the emission spectrum can change upon aggregation.[1][6]
-
Quenching of photoluminescence: The formation of H-aggregates can sometimes lead to a decrease in fluorescence efficiency.[2]
Q3: How does the 9-(2-Ethylhexyl)carbazole moiety influence aggregation?
A3: The 9-(2-Ethylhexyl)carbazole unit serves a dual purpose. The carbazole core is the electroactive component, providing good hole-transporting properties.[7][8] The bulky, branched 2-ethylhexyl side chains are primarily introduced to enhance the polymer's solubility in common organic solvents.[9] These bulky groups can also sterically hinder excessive chain packing, which can be a strategy to control and reduce the extent of aggregation compared to polymers with linear alkyl chains.[9][10][11]
Q4: What is the expected role of the 3,6-dicarboxaldehyde groups in the polymer backbone?
A4: The 3,6-dicarboxaldehyde groups are incorporated into the carbazole monomer to create specific points for polymerization, likely through reactions like Knoevenagel condensation. These electron-withdrawing aldehyde groups can also influence the polymer's electronic properties, potentially lowering the LUMO (Lowest Unoccupied Molecular Orbital) energy level and affecting the intramolecular charge transfer (ICT) characteristics of the polymer.[8][12] This alteration of the electronic structure can, in turn, influence the intermolecular interactions that drive aggregation.
Troubleshooting Guide
Issue 1: Inconsistent Photoluminescence (PL) Spectra Across Different Batches or Samples
You Observe: Significant variations in the peak position, shape, and intensity of the PL spectra from your thin films, even when you believe you are following the same protocol.
Root Cause Analysis: Inconsistent PL is a classic symptom of uncontrolled aggregation. The photophysical properties of these films are highly sensitive to their morphology, which is determined by the processing conditions.[9][13] Minor, unintended variations in your experimental workflow can lead to different degrees of polymer chain packing.
Troubleshooting Steps:
-
Solvent Purity and Choice:
-
Action: Ensure you are using high-purity, anhydrous solvents. Trace amounts of water or other impurities can act as nucleation sites for aggregation.
-
Rationale: The choice of solvent and its quality are critical. A "good" solvent will keep the polymer chains well-dissolved and separated, while a "poor" solvent can induce pre-aggregation in the solution even before film deposition.[2][14]
-
-
Solution Preparation:
-
Action: Standardize your solution preparation protocol. Always use the same concentration, dissolution time, and temperature. Gentle heating or sonication can help, but be consistent.
-
Rationale: The thermal history and age of the solution can affect the extent of polymer entanglement and pre-aggregation.
-
-
Spin-Coating Parameters:
-
Action: Precisely control the spin speed, acceleration, and duration. The evaporation rate of the solvent during spin-coating is a key factor.
-
Rationale: Faster spin speeds and more volatile solvents lead to rapid drying, which can kinetically trap a more disordered, less aggregated state. Slower speeds allow more time for the polymer chains to self-organize and aggregate.[13]
-
-
Thermal Annealing:
-
Action: If you are annealing your films, ensure the temperature, duration, and cooling rate are identical for all samples.
-
Rationale: Thermal annealing provides the energy for polymer chains to rearrange into more thermodynamically favorable, often more aggregated, structures.[15][16][17] Inconsistent annealing will lead to different morphologies.
-
Issue 2: Poor or Inconsistent Device Performance (e.g., low efficiency, high leakage current)
You Observe: Fabricated devices (e.g., OLEDs, OPVs) show poor performance, and the results are not reproducible.
Root Cause Analysis: Large, uncontrolled aggregates can act as traps or quenching sites for excitons and can create morphological domains that impede efficient charge transport across the active layer.[10] The interface between the polymer film and the adjacent layers is also critically affected by morphology.
Troubleshooting Steps:
-
Optimize Film Morphology with Solvent Additives:
-
Action: Introduce a small percentage (e.g., 0.5-2% by volume) of a high-boiling-point solvent additive (e.g., 1,8-diiodooctane, chloronaphthalene) to your primary solvent.
-
Rationale: The high-boiling-point additive evaporates more slowly than the main solvent. This extends the film drying time, allowing for more controlled self-assembly and potentially leading to a more favorable, well-ordered morphology rather than large, undefined aggregates.
-
-
Systematic Thermal Annealing Study:
-
Action: Anneal your films at a range of temperatures (e.g., from 80°C to 150°C) for a fixed duration. Characterize the morphology (AFM) and device performance for each temperature.
-
Rationale: There is often an optimal annealing temperature that promotes beneficial ordering without causing excessive phase separation or degradation.[16][18][19] This systematic study will help you identify the optimal processing window for your specific polymer.
-
-
Characterize Surface Morphology:
-
Action: Use Atomic Force Microscopy (AFM) to visualize the surface topography and phase of your films.[20][21][22]
-
Rationale: AFM will directly show you if you have a smooth, uniform film or if there are large, undesirable domains.[9] This provides direct visual feedback on the success of your troubleshooting steps.
-
Issue 3: Difficulties in Achieving Uniform, Defect-Free Thin Films
You Observe: The spin-coated films appear cloudy, have pinholes, or show "comet-tail" defects.
Root Cause Analysis: These issues often stem from poor solubility, solution instability (pre-aggregation), or improper substrate preparation.[23][24][25]
Troubleshooting Steps:
-
Substrate Cleaning and Surface Energy Modification:
-
Action: Implement a rigorous substrate cleaning procedure (e.g., sonication in detergent, DI water, acetone, isopropanol) followed by a surface treatment like UV-Ozone or oxygen plasma.
-
Rationale: A clean and high-energy surface is crucial for the polymer solution to wet the substrate uniformly, preventing dewetting and defect formation.[24][26]
-
-
Filter the Polymer Solution:
-
Action: Before spin-coating, filter your polymer solution through a PTFE syringe filter (e.g., 0.2 or 0.45 µm pore size).
-
Rationale: This will remove any dust particles or large, undissolved polymer aggregates that can act as nucleation points for defects during film formation.
-
-
Re-evaluate Your Solvent System:
-
Action: If problems persist, try a different solvent or a solvent blend. Consider solvents with higher boiling points like chlorobenzene, dichlorobenzene, or xylene.
-
Rationale: A solvent in which the polymer has better solubility and a slower evaporation rate can significantly improve film quality.[14]
-
Visualizing Experimental Workflows and Concepts
Data Summary Table
| Processing Parameter | Effect on Aggregation | Typical Spectroscopic Observation | Recommended Action for Control |
| Solvent Volatility | High volatility limits time for ordering, reducing aggregation. | More solution-like, blue-shifted spectra. | Use higher boiling point solvents (e.g., o-DCB) for more ordered films. |
| Spin Speed | Higher speed leads to faster drying and less aggregation. | Spectra may show less pronounced aggregation features. | Systematically vary spin speed (1000-4000 RPM) to find optimal morphology. |
| Thermal Annealing Temp. | Increases chain mobility, promoting aggregation and crystallinity.[15][16] | Red-shift in absorption/PL, potential increase in order. | Perform a temperature-dependent study to find the optimal annealing point. |
| Polymer Concentration | Higher concentration can promote inter-chain interactions and aggregation. | May lead to more pronounced aggregation features even at fast spin speeds. | Keep concentration consistent; typically 5-10 mg/mL. |
Detailed Experimental Protocols
Protocol 1: Standardized Thin Film Preparation by Spin-Coating
-
Substrate Cleaning: a. Sonicate ITO-coated glass substrates sequentially in detergent solution, deionized water, acetone, and isopropanol for 15 minutes each. b. Dry the substrates under a stream of high-purity nitrogen. c. Treat the substrates with UV-Ozone or oxygen plasma for 10 minutes to create a hydrophilic, high-energy surface.
-
Solution Preparation: a. Dissolve the this compound-based polymer in a high-purity solvent (e.g., chloroform, chlorobenzene) to a concentration of 8 mg/mL. b. Stir the solution on a hotplate at a gentle temperature (e.g., 40°C) in a sealed vial for at least 4 hours, or overnight, to ensure complete dissolution. c. Before use, cool the solution to room temperature and filter it through a 0.45 µm PTFE syringe filter.
-
Spin-Coating: a. Place the cleaned substrate on the spin-coater chuck. b. Dispense a controlled volume of the polymer solution (e.g., 50 µL) onto the center of the substrate. c. Spin-coat at a desired speed (e.g., 2000 RPM) for 60 seconds. Ensure these parameters are kept consistent across all experiments.
-
Thermal Annealing (Optional): a. Transfer the coated substrates to a pre-heated hotplate in a nitrogen-filled glovebox. b. Anneal at the desired temperature (e.g., 120°C) for the specified time (e.g., 10 minutes). c. Allow the films to cool slowly to room temperature before further characterization.
Protocol 2: Characterization of Aggregation Effects
-
UV-Vis Spectroscopy: a. Record the absorption spectrum of the polymer in a dilute solution (e.g., 0.01 mg/mL in chloroform) using a 1 cm path length cuvette. b. Record the absorption spectrum of the thin film on a transparent substrate (e.g., quartz or glass). c. Compare the spectra. Note any peak shifts, broadening, or the appearance of new absorption bands in the film.
-
Photoluminescence (PL) Spectroscopy: a. Record the emission spectrum of the same dilute solution, exciting at a wavelength where the polymer absorbs strongly (e.g., the solution's absorption maximum). b. Record the emission spectrum of the thin film, using the same excitation wavelength. c. Compare the spectra, noting any shifts in the emission maximum and changes in the vibronic peak ratios.
-
Atomic Force Microscopy (AFM): a. Image the thin film surface in tapping mode to acquire topography and phase data. b. Analyze the images for surface roughness (RMS roughness) and the presence of distinct domains or features that indicate aggregation or phase separation.
-
X-ray Diffraction (XRD): a. Use Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS) to probe the molecular packing and orientation in the thin film.[27] b. The presence of sharp diffraction peaks indicates crystalline or well-ordered domains, providing direct evidence of aggregation. The position of the peaks can give information about the intermolecular packing distances.[15][27]
References
-
[Donor-Acceptor Copolymers with 9-(2-Ethylhexyl)carbazole or Dibenzothiophene-5,5-dioxide Donor Units and 5,6-Difluorobenzo[c][1][2][20]thiadiazole Acceptor Units for Photonics - PMC - PubMed Central]([Link])
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Strong Photophysical Similarities between Conjugated Polymers and J-aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Donor-Acceptor Copolymers with 9-(2-Ethylhexyl)carbazole or Dibenzothiophene-5,5-dioxide Donor Units and 5,6-Difluorobenzo[c][1,2,5]thiadiazole Acceptor Units for Photonics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Aggregation-Induced Fluorescence of Carbazole and o-Carborane Based Organic Fluorophore [frontiersin.org]
- 8. acikerisim.uludag.edu.tr [acikerisim.uludag.edu.tr]
- 9. Morphology Control in Films of Isoindigo Polymers by Side-Chain and Molecular Weight Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. nsmn1.uh.edu [nsmn1.uh.edu]
- 11. waseda.elsevierpure.com [waseda.elsevierpure.com]
- 12. researchgate.net [researchgate.net]
- 13. Visualizing the multi-level assembly structures of conjugated molecular systems with chain-length dependent behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. pubs.rsc.org [pubs.rsc.org]
- 17. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 18. mdpi.com [mdpi.com]
- 19. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 20. Excited-State Dynamics of Carbazole and tert-Butyl-Carbazole in Thin Films | MDPI [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. web.itu.edu.tr [web.itu.edu.tr]
- 23. Polycarbazole and Its Derivatives: Synthesis and Applications. A Review of the Last 10 Years [mdpi.com]
- 24. 5 Challenges in Thin Film Manufacturing and How to Overcome Them - Denton Vacuum [dentonvacuum.com]
- 25. svc.org [svc.org]
- 26. researchgate.net [researchgate.net]
- 27. mdpi.com [mdpi.com]
Reducing impurities in the synthesis of 9-(2-Ethylhexyl)carbazole-3,6-dicarboxaldehyde
This technical support guide is designed for researchers, scientists, and professionals in drug development and materials science. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 9-(2-Ethylhexyl)carbazole-3,6-dicarboxaldehyde, a key intermediate in various advanced applications. Our focus is on minimizing impurities and optimizing reaction outcomes through a mechanistic understanding of the synthetic process.
I. Understanding the Synthesis: An Overview
The synthesis of this compound is typically achieved in a two-step process. The first step involves the N-alkylation of carbazole with a suitable 2-ethylhexyl halide. The second, and more critical step, is the diformylation of the resulting 9-(2-Ethylhexyl)carbazole at the 3 and 6 positions via the Vilsmeier-Haack reaction. The purity of the final product is highly dependent on the precise control of this formylation step and subsequent purification.
II. Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis, providing explanations and actionable solutions.
Step 1: N-Alkylation of Carbazole
Q1: My N-alkylation of carbazole is slow or incomplete. What can I do?
A1: Incomplete N-alkylation is often due to issues with the base, solvent, or reaction temperature.
-
Base Strength and Solubility: A strong base is required to deprotonate the carbazole nitrogen. Sodium hydride (NaH) or potassium hydroxide (KOH) are commonly used. Ensure the base is fresh and not passivated. If using solid bases like KOH or potassium carbonate, ensure they are finely powdered to maximize surface area.
-
Solvent Choice: A polar aprotic solvent like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) is ideal as it effectively dissolves the carbazole anion.
-
Temperature: Gently heating the reaction mixture (e.g., to 60-80 °C) can increase the reaction rate. However, excessive heat can lead to side products.
-
Phase Transfer Catalyst: In systems with solid bases and organic solvents, the addition of a phase transfer catalyst like tetrabutylammonium bromide (TBAB) can significantly improve the reaction rate by facilitating the transfer of the carbazole anion into the organic phase.
Q2: I am observing byproducts in my N-alkylation reaction. What are they and how can I avoid them?
A2: The primary byproduct is often unreacted carbazole. In some cases, over-alkylation or side reactions of the alkyl halide can occur, though this is less common under standard conditions. To minimize byproducts:
-
Stoichiometry: Use a slight excess of the alkylating agent (2-ethylhexyl bromide), typically 1.1 to 1.2 equivalents.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). Once the carbazole spot has disappeared, proceed with the workup to avoid potential side reactions from prolonged reaction times or elevated temperatures.
Step 2: Vilsmeier-Haack Diformylation
Q3: My Vilsmeier-Haack reaction yields primarily the mono-formylated product, 9-(2-Ethylhexyl)carbazole-3-carboxaldehyde. How can I favor the formation of the desired 3,6-dicarboxaldehyde?
A3: The formation of the diformylated product is highly dependent on the stoichiometry of the Vilsmeier reagent and the reaction conditions. The carbazole nucleus is highly activated towards electrophilic substitution at the 3 and 6 positions.[1]
-
Stoichiometry of the Vilsmeier Reagent: To achieve diformylation, a significant excess of the Vilsmeier reagent is required. A molar ratio of at least 2.5 to 3.0 equivalents of the Vilsmeier reagent (formed from POCl₃ and DMF) relative to the 9-(2-Ethylhexyl)carbazole is a good starting point. Some protocols even use a much larger excess of the pre-formed reagent.[2]
-
Reaction Temperature and Time: Higher temperatures and longer reaction times generally favor diformylation. After the initial addition of the carbazole derivative at a lower temperature (e.g., 0-10 °C), the reaction mixture should be heated (e.g., to 90-100 °C) for several hours.[2][3] Monitor the reaction by TLC to determine the optimal reaction time for the disappearance of the mono-formylated intermediate.
Q4: The yield of my Vilsmeier-Haack reaction is low, and I have a significant amount of unreacted starting material.
A4: Low yields with unreacted starting material often point to an issue with the Vilsmeier reagent itself or insufficient reaction conditions.
-
Reagent Quality: The Vilsmeier-Haack reaction is highly sensitive to moisture. Ensure that anhydrous DMF is used and that all glassware is thoroughly dried. Phosphorus oxychloride (POCl₃) should be fresh and handled under an inert atmosphere to prevent hydrolysis.[4]
-
Vilsmeier Reagent Formation: The Vilsmeier reagent, the electrophilic (chloromethylene)dimethyliminium salt, is formed in situ by the reaction of DMF and POCl₃.[5][6][7] This reaction is typically performed at 0 °C before the addition of the carbazole substrate. Ensure sufficient time is allowed for the reagent to form completely (typically 30-60 minutes).
-
Reaction Conditions: For less reactive substrates or to drive the reaction to completion, increasing the reaction temperature and/or time may be necessary.[4]
Q5: My final product after workup is a dark, oily residue that is difficult to purify. What is causing this and how can I improve it?
A5: The formation of dark, polymeric byproducts can occur, especially at higher reaction temperatures.
-
Temperature Control: While heat is necessary for diformylation, excessive temperatures can lead to degradation and polymerization. Maintain careful temperature control throughout the reaction.
-
Workup Procedure: The workup is critical for hydrolyzing the intermediate iminium salt and neutralizing acidic byproducts. Pouring the reaction mixture into ice-water is a standard procedure. The pH should then be carefully adjusted to be neutral or slightly basic (pH 7-8) using a base like sodium hydroxide or sodium bicarbonate solution.[2] Vigorous stirring during neutralization is important.
-
Purification: A multi-step purification process involving both column chromatography and recrystallization is often necessary to obtain a pure product.
Purification
Q6: How can I effectively separate the desired this compound from the mono-formylated impurity and unreacted starting material?
A6: Column chromatography is the most effective method for this separation.
-
Stationary Phase: Silica gel is the standard stationary phase.
-
Mobile Phase: A gradient of a non-polar solvent (like hexane or petroleum ether) and a moderately polar solvent (like ethyl acetate or dichloromethane) is typically used. Start with a low polarity eluent to first elute the unreacted, less polar 9-(2-Ethylhexyl)carbazole. Gradually increase the polarity to elute the mono-formylated product, and finally, the more polar desired diformylated product will elute. A common eluent system is a mixture of petroleum ether and ethyl acetate.[8]
Q7: What is a good solvent system for the recrystallization of this compound?
A7: After column chromatography, recrystallization can further enhance the purity of the final product.
-
Solvent Selection: A solvent system in which the compound is sparingly soluble at room temperature but highly soluble when hot is ideal. Based on the polarity of the molecule, a mixture of a good solvent and a poor solvent can be effective. For carbazole aldehydes, mixtures like dichloromethane/hexane or ethyl acetate/hexane are often successful.[9] Recrystallization from dichloromethane has been reported to yield high-quality crystals of a similar compound, 9-ethyl-3,6-diformyl-9H-carbazole.[2]
III. Experimental Protocols
Protocol 1: Synthesis of 9-(2-Ethylhexyl)carbazole
This protocol outlines the N-alkylation of carbazole.
Materials:
-
Carbazole
-
2-Ethylhexyl bromide
-
Potassium hydroxide (KOH), finely powdered
-
N,N-Dimethylformamide (DMF), anhydrous
-
Tetrabutylammonium bromide (TBAB) (optional, as a phase transfer catalyst)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve carbazole (1.0 eq.) in anhydrous DMF.
-
Add finely powdered potassium hydroxide (2.0-3.0 eq.) to the solution.
-
(Optional) Add a catalytic amount of TBAB (0.05 eq.).
-
Add 2-ethylhexyl bromide (1.2 eq.) dropwise to the stirred suspension.
-
Heat the reaction mixture to 60-80 °C and stir for 4-6 hours.
-
Monitor the reaction progress by TLC (e.g., using a hexane:ethyl acetate 4:1 mixture).
-
Once the carbazole is consumed, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into a beaker containing water. A precipitate should form.
-
Collect the solid by filtration, wash thoroughly with water, and dry under vacuum.
-
The crude product can be further purified by recrystallization from ethanol or isopropanol.
| Reagent | Molar Eq. |
| Carbazole | 1.0 |
| 2-Ethylhexyl bromide | 1.2 |
| Potassium Hydroxide | 2.0 - 3.0 |
| TBAB (optional) | 0.05 |
Protocol 2: Synthesis of this compound
This protocol details the Vilsmeier-Haack diformylation.
Materials:
-
9-(2-Ethylhexyl)carbazole
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM)
-
Sodium bicarbonate solution, saturated
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, add anhydrous DMF (used as both solvent and reagent). Cool the flask to 0 °C in an ice bath.
-
Add POCl₃ (3.0 eq.) dropwise to the cooled DMF with vigorous stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the mixture at 0 °C for 30-60 minutes to allow for the formation of the Vilsmeier reagent.
-
Dissolve 9-(2-Ethylhexyl)carbazole (1.0 eq.) in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent solution at 0 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to 90-100 °C for 4-6 hours.
-
Monitor the reaction by TLC to follow the conversion of the starting material and the mono-formylated intermediate to the diformylated product.
-
Cool the reaction mixture to room temperature and carefully pour it into a beaker of crushed ice with vigorous stirring.
-
Neutralize the mixture to pH 7-8 by the slow addition of a saturated sodium bicarbonate solution.
-
Extract the aqueous mixture with dichloromethane (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient eluent of hexane and ethyl acetate.
-
Further purification can be achieved by recrystallization. The melting point of the pure product is reported to be 105-110 °C.
| Reagent | Molar Eq. |
| 9-(2-Ethylhexyl)carbazole | 1.0 |
| Phosphorus oxychloride (POCl₃) | 3.0 |
| N,N-Dimethylformamide | Excess |
IV. Reaction Mechanisms and Pathways
N-Alkylation of Carbazole
The N-alkylation proceeds via a standard SN2 mechanism. The base deprotonates the acidic N-H of the carbazole to form the nucleophilic carbazolide anion. This anion then attacks the electrophilic carbon of the 2-ethylhexyl bromide, displacing the bromide ion.
Caption: N-Alkylation of Carbazole via SN2 mechanism.
Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a two-stage process:
-
Formation of the Vilsmeier Reagent: DMF attacks POCl₃ to form an intermediate which then eliminates a dichlorophosphate anion to yield the electrophilic Vilsmeier reagent, a chloroiminium ion.[5][6][7][10]
-
Electrophilic Aromatic Substitution: The electron-rich carbazole ring attacks the Vilsmeier reagent. Subsequent loss of a proton restores aromaticity, and hydrolysis of the resulting iminium salt during workup yields the aldehyde. The second formylation occurs at the other activated position (3 or 6) via the same mechanism.
Caption: Stepwise diformylation in the Vilsmeier-Haack reaction.
V. References
-
Benchchem. (2025). Troubleshooting poor yield in the Vilsmeier-Haack formylation of chromones. Retrieved from Benchchem website.
-
Benchchem. (2025). Optimization of Vilsmeier-Haack reaction parameters. Retrieved from Benchchem website.
-
Chahal, M., Dhillon, S., Rani, P., & Kinger, M. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27393–27435.
-
Tasneem, et al. (2022). A significant drain in reaction time in micellar media by using V. H. reagent in formylation and acetylation in pyridine. Journal of Molecular Liquids, 349, 118433.
-
Antonsen, O. H., & Benneche, T. (2014). 9-Vinyl-9H-carbazole-3,6-dicarbonitrile. Molbank, 2014(4), M831.
-
Das, G. K., Choudhury, B., Das, K., & Prasad, B. (1999). Vilsmeier Reaction on Carbazole: Theoretical and Experimental Aspects. Journal of Chemical Research, Synopses, (5), 244-245.
-
Kopchuk, D. S., et al. (2022). 4,4-Bis(2-ethylhexyl)-6-(9-(2-ethylhexyl)-2,3,4,4a,9,9a-hexahydro-1H-carbazol-6-yl)-4H-cyclopenta[2,1-b:3,4-b′]dithiophene-2-carbaldehyde. Molbank, 2022(4), M1486.
-
Hu, B. B., Zeng, X. C., Bian, L., & He, R. (2012). 9-Allyl-9H-carbazole-3,6-dicarbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 68(9), o2517.
-
Benchchem. (2025). An In-depth Technical Guide to the Vilsmeier-Haack Formylation of N-ethylcarbazole. Retrieved from Benchchem website.
-
Rajput, A. P., et al. (2012). Review Article on Vilsmeier-Haack Reaction. International Journal of Pharmaceutical and Chemical Sciences, 1(3), 25-43.
-
Wikipedia contributors. (2023). Vilsmeier–Haack reaction. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
-
NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Tomas, J., et al. (2019). Practical Microwave Synthesis of Carbazole Aldehydes for the Development of DNA-Binding Ligands. Molecules, 24(5), 967.
-
Zhang, J., et al. (2007). 9-Ethyl-3,6-diformyl-9H-carbazole. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 11), o4269.
-
Jasiński, M., et al. (2016). DFT and experimental studies on structure and spectroscopic parameters of 3,6-diiodo-9-ethyl-9H-carbazole. Structural Chemistry, 27(1), 199-207.
-
Zhang, Y., et al. (2018). Carbazole-based compounds containing aldehyde and cyanoacetic acid: optical properties and applications in photopolymerization. RSC Advances, 8(1), 123-131.
-
Organic Syntheses. (n.d.). 9H-Carbazole, 9-ethyl-3,6-dimethyl-. Retrieved from [Link]
-
Galiano, S., et al. (2021). Exploring the 3-(phenylethynyl)-9H-carbazole unit in the search of deep-blue emitting fluorophores. Dyes and Pigments, 194, 109605.
-
ResearchGate. (2015). Is it possible to purify aldehyde by column? Is there any other method to do purification?. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
ResearchGate. (2010). 3,6Di(9-carbazolyl)-9-(2-ethylhexyl)carbazole based single-layer blue organic light emitting diodes. Retrieved from [Link]
-
LookChem. (n.d.). 9H-Carbazole-3,6-dicarboxaldehyde, 9-hexyl-. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
PubMed. (2024). A small-scale silica gel column chromatography method for separating carbazole compounds from highly mature crude oil. Retrieved from [Link]
-
Kalogirou, A. S., & Koutentis, P. A. (2024). 5,5′-Bis[9-(2-ethylhexyl)-9H-carbazol-3-yl]-4,4′-diphenyl-2,2′-bithiazole. Molbank, 2024(1), M1761.
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Jagriti Sharma. (2022, April 19). VILSMEIER HAACK REACTION | Organic Name Reactions | DMF | POCL3 [Video]. YouTube. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 9-Ethyl-3,6-diformyl-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 6. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Hole-Transporting Materials from 9-(2-Ethylhexyl)carbazole-3,6-dicarboxaldehyde
Welcome to the technical support center for researchers working with hole-transporting materials (HTMs) derived from 9-(2-Ethylhexyl)carbazole-3,6-dicarboxaldehyde. As a Senior Application Scientist, I've compiled this guide to address common challenges and provide actionable insights to enhance your experimental success. This resource is designed to be a dynamic, field-proven guide, moving beyond simple protocols to explain the why behind the how.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions about the synthesis, properties, and applications of carbazole-based HTMs.
Q1: What makes this compound a promising precursor for high-performance HTMs?
A1: The this compound core is an excellent starting point for several reasons. The carbazole unit itself is a well-known electron-rich aromatic system, which is a fundamental requirement for efficient hole transport. The 2-ethylhexyl group attached to the nitrogen atom at the 9-position is not just a solubilizing group; it plays a crucial role in preventing molecular aggregation, which can be detrimental to charge transport. The two aldehyde groups at the 3 and 6 positions are highly versatile reactive sites, allowing for the extension of the π-conjugated system through various condensation reactions, such as Knoevenagel or Wittig reactions. This structural flexibility is key to tuning the optoelectronic properties of the final HTM.
Q2: What are the primary strategies for enhancing the charge mobility of HTMs derived from this carbazole precursor?
A2: Enhancing hole mobility primarily revolves around two key strategies: extending π-conjugation and introducing specific functional groups. Extending the π-conjugated system, often achieved by reacting the aldehyde groups with electron-rich or electron-deficient moieties, facilitates the delocalization of charge carriers, which is essential for efficient transport. Introducing electron-donating groups can increase the highest occupied molecular orbital (HOMO) energy level, improving the energy level alignment with the perovskite layer in solar cells, while electron-withdrawing groups can influence the material's stability and solubility. The choice of reaction partner for the aldehyde groups is therefore a critical decision in the design of a high-mobility HTM.
Q3: How does the purity of the synthesized HTM impact its performance in a device?
A3: The purity of the HTM is paramount for achieving high performance and reproducibility in devices like perovskite solar cells. Impurities, even in small amounts, can act as charge traps, hindering the movement of holes and significantly reducing charge mobility. Residual starting materials, byproducts from the synthesis, or even trace amounts of solvent can all have a detrimental effect. Therefore, rigorous purification, often involving multiple steps like column chromatography and recrystallization, is a non-negotiable part of the process.
Part 2: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Synthesis & Purification
Issue 1: Low yield during the Knoevenagel condensation reaction.
-
Possible Cause 1: Incomplete reaction. The reaction may not have gone to completion due to insufficient reaction time or temperature.
-
Solution 1: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material spot persists, consider increasing the reaction temperature or extending the reaction time. However, be cautious of potential side product formation at higher temperatures.
-
Possible Cause 2: Inappropriate catalyst or base. The choice and amount of catalyst (e.g., piperidine, pyridine) are crucial for the Knoevenagel condensation.
-
Solution 2: Optimize the catalyst concentration. A small amount is often sufficient, and excess catalyst can sometimes lead to side reactions. Ensure the base used is strong enough to deprotonate the active methylene compound but not so strong that it causes unwanted side reactions.
-
Possible Cause 3: Poor quality of reagents or solvents. Impurities in your starting materials or solvents can inhibit the reaction.
-
Solution 3: Use freshly distilled solvents and ensure your starting materials are of high purity. If necessary, purify the this compound precursor before use.
Issue 2: Difficulty in purifying the final HTM product.
-
Problem: The product is difficult to separate from byproducts or starting materials using column chromatography.
-
Possible Cause 1: Similar polarity of compounds. The desired product and impurities may have very similar polarities, making separation by column chromatography challenging.
-
Solution 1: Try a different solvent system for your column. A gradual gradient elution can sometimes improve separation. If column chromatography is ineffective, consider other purification techniques like recrystallization from a suitable solvent system or sublimation if the compound is thermally stable.
-
Possible Cause 2: Product degradation on silica gel. Some organic materials can degrade on the acidic surface of silica gel.
-
Solution 2: Use neutral or basic alumina for column chromatography instead of silica gel. Alternatively, you can "deactivate" the silica gel by adding a small amount of a base like triethylamine to the eluent.
Device Fabrication & Characterization
Issue 3: Low hole mobility measured in the fabricated device.
-
Possible Cause 1: Poor film morphology. The morphology of the HTM layer is critical for efficient charge transport. A non-uniform or amorphous film can have many grain boundaries that hinder charge movement.
-
Solution 1: Optimize the spin-coating parameters (spin speed, acceleration, time) and the solvent used to dissolve the HTM. Post-deposition annealing can sometimes improve the crystallinity and morphology of the film. The addition of additives to the HTM solution can also influence film formation.
-
Possible Cause 2: Mismatched energy levels. For efficient hole injection, the HOMO level of the HTM should be well-aligned with the valence band of the adjacent layer (e.g., the perovskite in a solar cell).
-
Solution 2: If you suspect an energy level mismatch, you may need to chemically modify the HTM to adjust its HOMO level. This can be done by introducing electron-donating or electron-withdrawing groups to the molecular structure.
-
Possible Cause 3: Impurities in the HTM. As mentioned in the FAQs, impurities can act as charge traps.
-
Solution 3: Ensure your HTM is of the highest possible purity. If you are still observing low mobility after rigorous purification, consider using techniques like Temperature-Gradient Sublimation for final purification.
Part 3: Experimental Protocols & Data
Synthesis Protocol: Knoevenagel Condensation
This is a general protocol for the synthesis of an HTM from this compound and an active methylene compound (e.g., malononitrile).
Step-by-Step Methodology:
-
Dissolve Reactants: In a round-bottom flask, dissolve 1 equivalent of this compound and 2.2 equivalents of the active methylene compound in a suitable solvent (e.g., chloroform, toluene).
-
Add Catalyst: Add a catalytic amount of a base, such as piperidine or pyridine (typically a few drops).
-
Reaction: Stir the reaction mixture at the appropriate temperature (this can range from room temperature to reflux, depending on the reactants) and monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Wash the organic layer with water and brine, then dry it over an anhydrous salt (e.g., MgSO₄).
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel or alumina, followed by recrystallization to obtain the pure HTM.
Data Presentation
| Property | Typical Value Range | Factors Influencing the Value |
| Hole Mobility (μh) | 10⁻⁵ to 10⁻³ cm²/Vs | Molecular structure, film morphology, purity, measurement technique |
| HOMO Energy Level | -5.0 to -5.5 eV | Electron-donating/withdrawing groups on the molecular backbone |
| Glass Transition Temp (Tg) | 100 to 150 °C | Molecular weight, intermolecular interactions |
| Decomposition Temp (Td) | > 300 °C | Molecular stability, bond strengths |
Visualizations
Caption: A generalized workflow for the synthesis, purification, and characterization of HTMs.
Caption: Key strategies for enhancing the hole mobility of carbazole-based HTMs.
Validation & Comparative
A Comparative Guide to Hole Transport Polymers: 9-(2-Ethylhexyl)carbazole-3,6-dicarboxaldehyde Derivatives versus Poly(N-vinylcarbazole)
In the landscape of organic electronics, the performance of hole transport layers (HTLs) is a critical determinant of device efficiency and longevity. For decades, Poly(N-vinylcarbazole) (PVK) has been a benchmark p-type polymer due to its acceptable hole mobility and film-forming properties.[1] However, the demand for enhanced performance and processability has driven the exploration of novel carbazole-based polymers. This guide provides a detailed comparison of polymers derived from 9-(2-Ethylhexyl)carbazole-3,6-dicarboxaldehyde (EHC-CHO) with the established PVK, offering insights for researchers and professionals in organic electronics development.
Carbazole and its derivatives are foundational materials in organic electronics, prized for their low cost, stability, and excellent hole transport characteristics.[2] Their versatile structure allows for functionalization at various positions, enabling the fine-tuning of their electronic and physical properties.[3] This guide will delve into the nuances of two distinct classes of carbazole-based polymers, providing a comparative analysis of their synthesis, key performance metrics, and the underlying scientific principles that govern their behavior.
Molecular Architecture: A Tale of Two Backbones
The fundamental difference between EHC-CHO derived polymers and PVK lies in their molecular structure, which dictates their optoelectronic and physical properties.
Poly(N-vinylcarbazole) (PVK): PVK is a thermoplastic polymer with carbazole moieties as pendant groups attached to a saturated polyvinyl backbone.[4] This non-conjugated backbone means that charge transport occurs via a hopping mechanism between the carbazole units.[1]
This compound (EHC-CHO) Derived Polymers: These polymers are synthesized through condensation reactions, such as Knoevenagel polymerization, with various comonomers. This approach creates a conjugated polymer backbone where the carbazole units are integral parts of the main chain, typically linked at the 3 and 6 positions.[3][5] The 2-ethylhexyl group attached at the 9-position of the carbazole enhances the solubility of the resulting polymer in common organic solvents.[1]
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A Senior Application Scientist's Guide to Alternative Precursors for 9-(2-Ethylhexyl)carbazole-3,6-dicarboxaldehyde in Conjugated Polymer Synthesis
Introduction: The Role of Carbazole-Based Precursors in Conjugated Polymers
In the landscape of organic electronics, conjugated polymers are foundational materials for a myriad of applications, including organic photovoltaics (OPVs), organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs). Among the diverse array of monomeric building blocks, carbazole derivatives have garnered significant attention due to their excellent hole-transporting properties, high thermal stability, and tunable optoelectronic characteristics.[1][2] Specifically, 9-(2-Ethylhexyl)carbazole-3,6-dicarboxaldehyde has been a workhorse precursor, with its aldehyde functionalities providing a versatile handle for various polymerization reactions, most notably Knoevenagel condensation.[3] The bulky 2-ethylhexyl group at the 9-position is strategically incorporated to enhance the solubility of the resulting polymers in common organic solvents, a critical factor for solution-based processing.
However, the reliance on a single precursor can limit the exploration of the vast chemical space available for conjugated polymer design. The performance of these materials is intrinsically linked to their molecular structure, including the nature of the monomeric units, the type of linkages between them, and the overall polymer architecture. This guide provides a comprehensive comparison of viable alternative precursors to this compound, offering researchers and materials scientists a nuanced understanding of the available options and the rationale behind choosing a particular synthetic strategy. We will delve into the impact of carbazole linkage isomerism, explore alternative reactive functionalities beyond aldehydes, and introduce other heterocyclic systems that can serve as effective substitutes. This guide is intended to be a practical resource, grounded in experimental data, to empower researchers in the rational design of next-generation conjugated polymers.
I. The Influence of Carbazole Linkage Isomerism
The connectivity of the carbazole units within the polymer backbone has a profound impact on the material's properties. While the 3,6-linkage is common, exploring 2,7- and 1,8-linked carbazole precursors opens up new avenues for tuning the electronic and photophysical characteristics of the resulting polymers.[4]
2,7-Linked Carbazole Precursors: Enhancing Conjugation and Performance
The 2,7-linkage in polycarbazoles results in a more linear and rigid polymer backbone compared to the 3,6-linkage. This increased linearity leads to a more extended π-conjugation, which in turn influences the material's optical and electronic properties.[5][6]
Key Advantages of 2,7-Linkage:
-
Lower Bandgap: The extended conjugation in 2,7-linked polycarbazoles typically results in a smaller HOMO-LUMO gap, leading to a red-shift in the absorption and emission spectra. This is highly desirable for photovoltaic applications, as it allows for the harvesting of a broader range of the solar spectrum.[7]
-
Higher Charge Carrier Mobility: The planar and rigid structure of 2,7-linked polycarbazoles can facilitate more ordered packing in the solid state, leading to enhanced intermolecular charge transport and higher hole mobilities.[5][7] For instance, some low bandgap poly(2,7-carbazole) derivatives have demonstrated hole mobilities around 3 x 10⁻³ cm² V⁻¹ s⁻¹.[5][6][7]
-
Improved Device Performance: In the context of OPVs, the use of 2,7-carbazole-based polymers has led to significant improvements in power conversion efficiencies (PCEs), with some devices achieving efficiencies of up to 4.8%.[5][6][7]
1,8-Linked Carbazole Precursors: A Hybrid Approach
The 1,8-linkage offers a unique connectivity that combines some of the characteristics of both 3,6- and 2,7-linked systems.[8]
Key Characteristics of 1,8-Linkage:
-
Intermediate Conjugation: The effective conjugation length in 1,8-linked polycarbazoles is generally found to be intermediate between that of 3,6- and 2,7-linked polymers.[8][9]
-
Tunable Energy Levels: The electrochemical properties of 1,8-linked polycarbazoles suggest they are promising p-type semiconductors, and their energy levels can be tuned by the appropriate choice of comonomers.[8][9]
The general order of efficiency for extending the effective conjugation length in polycarbazoles is: 2,7-carbazolylene > 1,8-carbazolylene > 3,6-carbazolylene .[8][9]
II. Beyond Aldehydes: Alternative Reactive Moieties for Carbazole Monomers
While the dicarboxaldehyde functionality is useful, it is not the only option for synthesizing carbazole-based conjugated polymers. Modern cross-coupling reactions have enabled the use of a variety of other reactive groups, offering greater synthetic flexibility and control over the polymerization process.
Dihalo-Carbazole Precursors for Coupling Reactions
Dibromo- and diiodo-carbazole derivatives are widely used as monomers in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Yamamoto polymerizations.
-
Suzuki Coupling: This versatile reaction involves the coupling of a dihalo-carbazole with a carbazole-bis(boronic acid) or bis(boronic ester) derivative. It is known for its high functional group tolerance and the ability to create well-defined alternating copolymers.[10]
-
Stille Coupling: This reaction pairs a dihalo-carbazole with an organotin compound, such as a bis(tributylstannyl)-carbazole. It is also a powerful tool for constructing complex polymer architectures.
-
Yamamoto Coupling: This method involves the dehalogenative polycondensation of dihalo-carbazoles in the presence of a nickel catalyst. It is a common method for producing homopolymers.
Carbazole-Bis(boronic acid/ester) Precursors
These monomers are the key counterparts to dihalo-arenes in Suzuki coupling reactions. The use of pinacol boronic esters is particularly common due to their stability and ease of purification.
Synthetic Pathway for Alternative Carbazole Monomers
Caption: Step-by-step synthesis of a key precursor.
-
N-Alkylation:
-
To a solution of carbazole (1.67 g, 10 mmol) in N,N-dimethylformamide (DMF, 50 mL), add powdered potassium hydroxide (1.12 g, 20 mmol).
-
Stir the mixture at room temperature for 1 hour.
-
Add 2-ethylhexyl bromide (2.13 g, 11 mmol) dropwise and continue stirring at room temperature for 24 hours.
-
Pour the reaction mixture into water (200 mL) and extract with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and evaporate the solvent to yield 9-(2-ethylhexyl)carbazole.
-
-
Bromination:
-
Dissolve the crude 9-(2-ethylhexyl)carbazole in DMF (50 mL).
-
Add N-bromosuccinimide (NBS, 3.74 g, 21 mmol) in portions while stirring in the dark.
-
Continue stirring at room temperature for 12 hours.
-
Pour the reaction mixture into a large volume of water to precipitate the product.
-
Filter the solid, wash thoroughly with water and then with methanol.
-
Recrystallize the crude product from ethanol to obtain pure 9-(2-ethylhexyl)-2,7-dibromocarbazole as a white solid.
-
Suzuki Coupling Polymerization of a 2,7-Carbazole Monomer
This protocol provides a general procedure for the synthesis of a poly(2,7-carbazole) derivative. [10]
-
Monomer Preparation:
-
Prepare the following monomers: 9-(2-ethylhexyl)-2,7-dibromocarbazole and 9-(2-ethylhexyl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole.
-
-
Polymerization:
-
In a Schlenk flask, combine equimolar amounts of the dibromo-carbazole and the carbazole-bis(boronic ester) monomers.
-
Add a palladium catalyst, such as Pd(PPh₃)₄ (1-2 mol%), and a phase transfer catalyst like Aliquat 336.
-
Add a degassed solvent system of toluene and an aqueous 2M K₂CO₃ solution.
-
Thoroughly degas the mixture by several freeze-pump-thaw cycles.
-
Heat the reaction mixture to reflux (around 90-100 °C) under an inert atmosphere (argon or nitrogen) for 24-48 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and pour it into a large volume of methanol to precipitate the polymer.
-
Filter the polymer and wash it sequentially with water, methanol, and acetone to remove catalyst residues and oligomers.
-
Further purify the polymer by Soxhlet extraction with methanol, acetone, and hexane.
-
Dissolve the purified polymer in a suitable solvent like chloroform or THF and precipitate it again into methanol.
-
Collect the final polymer and dry it under vacuum.
-
VI. Conclusion and Future Outlook
While this compound remains a valuable and versatile precursor, the exploration of alternative monomers is crucial for advancing the field of conjugated polymers. This guide has highlighted that:
-
Carbazole linkage isomerism is a powerful tool for tuning the properties of polycarbazoles, with the 2,7-linkage often leading to superior performance in terms of conjugation length and charge carrier mobility.
-
Alternative reactive moieties , such as dihalides and bis(boronic esters), in conjunction with modern cross-coupling reactions, provide greater synthetic flexibility and control over polymer architecture.
-
Other heterocyclic systems , like fluorene and thiophene, offer distinct electronic and optical properties that can be harnessed for specific applications.
The choice of precursor should be guided by the desired properties of the final polymer and the target application. For instance, for high-efficiency photovoltaics, a 2,7-linked carbazole or a thiophene-based precursor might be the most promising starting point. For blue-emitting OLEDs, a 2,7-linked carbazole or a fluorene-based monomer would be a more logical choice.
Future research in this area will likely focus on the development of novel, multifunctional precursors that allow for even finer control over the electronic and morphological properties of conjugated polymers. The continued development of efficient and selective polymerization methods will also be critical in unlocking the full potential of these fascinating materials.
VII. References
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Blouin, N., Michaud, A., Gendron, D., Wakim, S., Blair, E., Neagu-Plesu, R., ... & Leclerc, M. (2008). Poly (2, 7-carbazole) s: structure− property relationships. Accounts of chemical research, 41(9), 1110-1119.
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Blouin, N., Michaud, A., & Leclerc, M. (2007). A low-bandgap poly (2, 7-carbazole) derivative for use in high-performance solar cells. Advanced Materials, 19(17), 2295-2300.
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Leclerc, M. (2001). Poly (2, 7-carbazole) s: a new class of conjugated polymers. Journal of Polymer Science Part A: Polymer Chemistry, 39(17), 2867-2873.
-
Higashihara, T., Uto, K., & Ueda, M. (2010). Synthesis and properties of 1, 8-carbazole-based conjugated copolymers. Polymers, 2(4), 511-524.
-
Gruber, J., & Cerdá, J. (2020). Polycarbazole and Its Derivatives: Synthesis and Applications. A Review of the Last 10 Years. Polymers, 12(10), 2238.
-
Scherf, U., & List, E. J. (2002). Suzuki-Miyaura catalyst-transfer polycondensation of triolborate-type carbazole monomers. Polymers, 14(10), 2238. (URL: [Link])
-
Li, Y., Wu, Y., & Zhu, W. (2016). Novel Conjugated Polymers Containing 3-(2-Octyldodecyl) thieno [3, 2-b] thiophene as a π-Bridge for Organic Photovoltaic Applications. Polymers, 8(11), 395.
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Chemical formation, characterization and properties of polycarbazole. ResearchGate. (URL: [Link])
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Poly(N-alkyl-3,6-carbazole)s via Suzuki–Miyaura Polymerization. ACS Publications. (URL: [Link])
-
Synthesis and Properties of 1,8-Carbazole-Based Conjugated Copolymers. ResearchGate. (URL: [Link])
-
Energy Level Modulation of HOMO, LUMO, and Band-Gap in Conjugated Polymers for Organic Photovoltaic Applications. ResearchGate. (URL: [Link])
-
Synergistic Influence of FRET on a High Quantum Yield π-Conjugate Polycarbazole-ZnS Composite Thin Film. ACS Omega. (URL: [Link])
-
Comparison of fluorene, silafluorene and carbazole as linkers in perylene monoimide based non-fullerene acceptors. Materials Advances. (URL: [Link])
-
Theoretical studies on the electronic and optical properties of two new alternating fluorene/carbazole copolymers. PubMed. (URL: [Link])
-
Advancements in Carbazole-Based Sensitizers and Hole-Transport Materials for Enhanced Photovoltaic Performance. PMC. (URL: [Link])
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The Effect of Thieno[3,2-b]thiophene on the Absorption, Charge Mobility and Photovoltaic Performance of Diketopyrrolopyrrole-Based Low Bandgap Conjugated Polymers. ResearchGate. (URL: [Link])
-
Carbazole/fluorene based conjugated small molecules: synthesis and comparative studies on the optical, thermal and electrochemical properties. RSC Publishing. (URL: [Link])
-
Synthesis and properties of new derivatives of poly [9‐(2, 3‐epoxypropyl) carbazole]. ResearchGate. (URL: [Link])
-
Synthesis and optical properties of conjugated polymers bearing a 1,8-difunctionalized carbazole unit. Sci-Hub. (URL: [Link])
-
Synthesis and photovoltaic properties of carbazole-based conjugated polymers. ResearchGate. (URL: [Link])
-
Effect of the Number of Phenylcarbazole Units Adorned to the Silicon Atom for High Triplet Energy with High Charge Mobility. MDPI. (URL: [Link])
-
Synthesis of Carbazole-1&3-Acids by using Suzuki Coupling followed by Cadagon Reductive Cyclization. Der Pharma Chemica. (URL: [Link])
-
Comparative Study of Fluorene- and Carbazole-based Polymer Donors for Organic Photovoltaic Cells. DBpia. (URL: [Link])
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Chemical formation, characterization and properties of polycarbazole. Scilit. (URL: [Link])
-
Synthesis and properties of conjugated polymer materials based carbazole. ResearchGate. (URL: [Link])
-
Polycarbazole and Its Derivatives: Synthesis and Applications. A Review of the Last 10 Years. PubMed Central. (URL: [Link])
-
Advancements in Carbazole-Based Sensitizers and Hole-Transport Materials for Enhanced Photovoltaic Performance. MDPI. (URL: [Link])
-
Carbazole and Diketopyrrolopyrrole-Based D-A π-Conjugated Oligomers Accessed via Direct C–H Arylation for Opto-Electronic Property and Performance Study. PMC. (URL: [Link])
-
Carbazole-Fluorene Copolymers with Various Substituents at the Carbazole Nitrogen: Structure—Properties Relationship. MDPI. (URL: [Link])
-
Controlled tuning of HOMO and LUMO levels in supramolecular nano-Saturn complexes. RSC Publishing. (URL: [Link])
-
HOMO, LUMO energy levels, and band gaps of polymers (exp represents the values from the experimental measures 46). ResearchGate. (URL: [Link])
-
Synthesis and electroluminescent property of a new conjugated polymer based on carbazole derivative: Poly(3,6-N-2-ethylhexyl carbazolyl cyanoterephthalidene). Kyung Hee University. (URL: [Link])
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Performance comparison of OLEDs with different carbazole-based emitting layers
An In-Depth Performance Comparison of OLEDs with Carbazole-Based Emitting Layers
Introduction: The Central Role of Carbazole in OLED Technology
Organic Light-Emitting Diodes (OLEDs) have revolutionized the display and lighting industries with their superior contrast, flexibility, and efficiency.[1][2] At the heart of these devices is the emissive layer (EML), where electrical energy is converted into light. The performance of an OLED—its efficiency, color purity, and operational lifetime—is intrinsically linked to the molecular design of the materials used in this layer.
Carbazole, an electron-rich aromatic heterocyclic compound, has become a cornerstone in the development of high-performance OLED materials.[3][4] Its widespread adoption is due to a unique combination of properties: excellent hole-transporting capabilities, high thermal and electrochemical stability, and a high triplet energy.[3][5][6] This high triplet energy is particularly crucial for preventing energy loss in second and third-generation OLEDs, which utilize phosphorescent and thermally activated delayed fluorescence (TADF) emitters, respectively, to achieve up to 100% internal quantum efficiency (IQE).[2][7]
This guide provides a comparative analysis of OLEDs employing different classes of carbazole-based materials within their emitting layers. We will explore how molecular modifications to the carbazole scaffold influence device performance, supported by experimental data from seminal studies. This analysis is designed for researchers and scientists seeking to understand the structure-property relationships that govern the efficacy of carbazole-based emitters and hosts in modern OLEDs.
The Fundamental Architecture of a Carbazole-Based OLED
The performance of a carbazole-based material can only be understood in the context of the complete device structure. A typical multilayer OLED is a precisely engineered heterostructure designed to optimize charge injection, transport, and recombination.
Caption: A typical multilayer OLED architecture.
The choice of a carbazole material in the EML is a critical design decision. It can function either as a host material, forming a matrix for a dopant emitter, or as the primary emitter itself. This dual functionality is a testament to its versatility.[3][8]
Exciton Utilization: Why Carbazole Excels in Advanced OLEDs
The efficiency of an OLED is determined by how effectively it utilizes the electrically generated singlet (25%) and triplet (75%) excitons. First-generation fluorescent OLEDs can only harvest singlet excitons, limiting their maximum theoretical IQE to 25%. Carbazole-based materials are instrumental in enabling technologies that harvest the remaining 75% of triplet excitons.
Caption: Exciton harvesting mechanisms in different generations of OLEDs.
-
Phosphorescent OLEDs (PhOLEDs): In PhOLEDs, carbazole derivatives primarily serve as host materials.[2] Their high triplet energy (E_T) is essential to confine the triplet excitons on the phosphorescent guest (dopant) molecules, allowing them to emit light efficiently without being quenched by the host.[2][9]
-
Thermally Activated Delayed Fluorescence (TADF) OLEDs: In TADF emitters, a molecular design featuring a carbazole donor and an acceptor unit creates a small energy gap between the singlet (S₁) and triplet (T₁) states (ΔE_ST).[3][10][11] This small gap allows triplet excitons to be converted back into singlet excitons via Reverse Intersystem Crossing (RISC), which then emit light.[3] This mechanism also enables a theoretical 100% IQE.[3]
Performance Comparison of Carbazole-Based EML Materials
The versatility of the carbazole unit allows for extensive chemical functionalization, leading to a wide array of materials with tailored properties.[3] We will compare representative examples across different categories.
Carbazole as a Host for Phosphorescent Emitters
The choice of host material is critical for achieving high efficiency and long operational lifetimes in PhOLEDs. The host must possess a triplet energy higher than the dopant and facilitate balanced charge transport.
| Host Material | Dopant (Color) | Max EQE (%) | Key Structural Feature / Rationale | Reference |
| CBP | Ir(ppy)₃ (Green) | ~20% | Benchmark bipolar host, but its relatively low E_T (~2.55 eV) limits its use for blue emitters. | [5][9] |
| pBCb2Cz | FIrpic (Blue) | 23.0% | Bipolar host incorporating electron-deficient α-carboline to achieve high E_T (2.93 eV) and balanced charge transport. | [12] |
| mDCzPF | PtNON (Blue) | 18.3% | "M-type" structure with meta-linkages reduces molecular dipole, improving charge transport and leading to a 10-fold lifetime improvement over the para-linked isomer. | [9][13] |
| H1 | FIrpic (Blue) | 18.3% | Pyridinyl-Carbazole fragment design provides high thermal stability (Tg = 127°C) and a high triplet energy of 2.82 eV, suitable for blue PhOLEDs. | [7] |
| Bicarbazole-triazine hybrid | Blue Phosphor | 20.1% | A mixed-host system (p-type and n-type) balances charge carriers in the EML, reducing trapped polarons and enhancing lifetime (T50 of 51h @ 500 cd/m²). | [14] |
Causality Insight: The evolution from the standard CBP to more complex structures like pBCb2Cz and mDCzPF demonstrates a key design principle: achieving bipolar charge transport and high triplet energy simultaneously. Incorporating both electron-donating (carbazole) and electron-deficient (carboline, triazine) moieties within the same molecule or as a mixed host system is crucial for preventing charge accumulation and subsequent device degradation.[12][14] The meta-linkage strategy in mDCzPF is a sophisticated approach to manipulate the molecule's overall dipole moment, which directly impacts charge mobility and operational stability.[13]
Carbazole-Based TADF Emitters
TADF emitters avoid the need for expensive noble metals like iridium and platinum. Here, the carbazole unit typically acts as the electron donor.
| TADF Emitter | Emission Color | Max EQE (%) | Key Structural Feature / Rationale | Reference |
| m-CzTrz | Sky-Blue | 19.2% (doped) | Meta-linked carbazole and triazine units create a less twisted conformation than the ortho-isomer, leading to dramatically higher charge mobility and multifunctional use as an emitter and host. | [15] |
| 4N-oCBP Host with TCz-Trz Dopant | Blue | 16.2% | Pyridine-core carbazole host improves operational lifetime by 88% due to high C-N bond dissociation energy, enhancing molecular stability. | [16] |
| TCZ-F-DABNA | Orange-Red | 39.2% | A highly twisted structure created by fusing carbazoles to a multiple-resonance (MR) core (DABNA). This shifts the emission color significantly while maintaining high efficiency. | [17] |
| Carbazole-Benzonitrile Structure | Deep-Blue | 30.8% | Multi-carbazole donor design distorts the molecule, shortening the excited state lifetime and reducing efficiency roll-off at high brightness. | [16] |
Causality Insight: In TADF emitters, the spatial separation of the highest occupied molecular orbital (HOMO) on the carbazole donor and the lowest unoccupied molecular orbital (LUMO) on the acceptor is paramount for achieving a small ΔE_ST.[11] The molecular geometry, including the twist angle between donor and acceptor, is finely tuned to control this separation. As seen with m-CzTrz , a simple change in linkage position from ortho to meta can drastically alter molecular conformation, improving charge mobility and overall device performance.[15] The TCZ-F-DABNA example shows a novel approach where fusing carbazole units red-shifts the emission of a highly efficient blue MR-TADF core, opening pathways to high-efficiency orange-red devices.[17]
Fused-Ring Carbazole Derivatives
Extending the π-conjugation of the carbazole unit by fusing it with other aromatic rings creates rigid, planar molecules with enhanced thermal stability and tunable electronic properties.
| Fused-Ring System | Role in EML | Emission Color | Max EQE (%) | Key Structural Feature / Rationale | Reference |
| Indenocarbazole | Emitter | Deep-Blue | >5% | The extended π-system allows for a wide gamut of emission colors. These derivatives are particularly noted for stable deep-blue electroluminescence. | [3][8] |
| Carbazole-Benzocarbazole | Host | Red | >20% | π-conjugation-extended structure enhances film formation and thermal stability. Used with a co-host to improve charge balance and achieve high efficiency. | [18] |
| Indolo[3,2,1-jk]carbazole | Emitter | Deep-Blue | High | Fused framework provides a stable multiple-resonance type emitter, leading to a device lifetime twice as long as typical boron-based emitters. | [19] |
Causality Insight: Fusing rings locks the molecular structure, increasing rigidity and thermal stability (high T_g).[3][8] This rigidity can also lead to very pure emission colors with narrow bandwidths, a key feature of multiple-resonance (MR) emitters.[3][19] The extended π-conjugation allows for precise tuning of the HOMO/LUMO energy levels, enabling access to the full spectrum of colors from deep-blue to red.[3][8]
Experimental Protocols
To ensure the trustworthiness and reproducibility of the presented data, standardized experimental procedures are essential.
Protocol 1: OLED Device Fabrication (Vapor Deposition)
This protocol describes a common method for fabricating multilayer OLEDs in a high-vacuum environment.
-
Substrate Preparation:
-
Indium Tin Oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.
-
The cleaned substrates are dried with a nitrogen gun.
-
Immediately before use, the substrates are treated with UV-ozone for 10 minutes to increase the work function of the ITO and remove organic residues.
-
-
Layer Deposition:
-
The substrates are loaded into a high-vacuum thermal evaporation chamber (pressure < 10⁻⁶ Torr).
-
Organic layers (HIL, HTL, EML, ETL, EIL) are deposited sequentially onto the ITO surface. The EML is often co-evaporated from two separate sources for host-dopant systems, with the doping concentration controlled by the relative deposition rates. Deposition rates are monitored in real-time using a quartz crystal microbalance.
-
Typical deposition rates for organic layers are 1-2 Å/s.
-
-
Cathode Deposition:
-
Following the organic layers, the cathode, typically a bilayer of LiF (0.5-1 nm) and Al (100-150 nm), is deposited without breaking the vacuum. A shadow mask is used to define the active area of the device (e.g., 3x3 mm²).
-
-
Encapsulation:
-
To prevent degradation from atmospheric moisture and oxygen, the completed devices are immediately transferred to a nitrogen-filled glovebox and encapsulated using a UV-curable epoxy and a glass lid.
-
Caption: Standard workflow for OLED fabrication via thermal evaporation.
Protocol 2: Operational Lifetime Measurement
Device stability is a critical performance metric, often reported as LT₅₀ (the time for luminance to decay to 50% of its initial value).[5]
-
Device Setup: The encapsulated OLED is mounted on a test stage.
-
Constant Current Stress: The device is driven at a constant DC current density (e.g., 10-20 mA/cm²) to achieve a specific initial luminance (e.g., 1000 cd/m²).
-
Continuous Monitoring: The luminance of the device is continuously monitored over time using a calibrated photodetector (e.g., a silicon photodiode). The driving voltage required to maintain the constant current is also recorded simultaneously.
-
Data Acquisition: Luminance and voltage values are recorded at regular intervals until the luminance drops to 50% (LT₅₀) or 95% (LT₉₅) of its initial value.
-
Lifetime Extrapolation (Optional): For highly stable devices, lifetimes at typical operating brightness can be extrapolated from data obtained under accelerated (higher brightness) conditions using established empirical formulas.[5]
Conclusion and Future Outlook
Carbazole-based materials are undeniably central to the continued advancement of OLED technology. The ability to systematically tune their electronic properties through synthetic chemistry has led to remarkable gains in efficiency, color purity, and stability across all classes of emitters. From serving as robust, high-triplet-energy hosts in blue PhOLEDs to forming the donor component in record-breaking TADF and MR emitters, the carbazole framework proves to be exceptionally versatile.[3][8]
Future research will likely focus on developing next-generation fused-ring carbazole derivatives for even greater stability and narrower emission spectra, particularly for deep-blue emitters which remain a challenge.[14][19] Furthermore, the design of multifunctional carbazole materials that can act as both host and emitter, or as single-component emitters in non-doped devices, will be crucial for simplifying device architecture and reducing manufacturing costs.[15] The insights gained from the comparative analysis of existing materials provide a robust foundation for the rational design of these future high-performance OLEDs.
References
-
Grigalevicius, S., et al. (2021). Pyridinyl-Carbazole Fragments Containing Host Materials for Efficient Green and Blue Phosphorescent OLEDs. Molecules. Available at: [Link]
-
Lee, J. H., et al. (2021). Phenylpyridine and carbazole based host materials for highly efficient blue TADF OLEDs. Journal of Industrial and Engineering Chemistry. Available at: [Link]
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Ahn, K., et al. (2021). Bicarbazole-triazine hybrid type mixed host materials for blue phosphorescent OLEDs with enhanced efficiency and lifetime. Journal of Materials Chemistry C. Available at: [Link]
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Lee, J., et al. (2025). High-Performance Carbazole-Benzocarbazole-Based Host Materials for Red Phosphorescent OLEDs: Enhanced Stability and Efficiency. IEEE Xplore. Available at: [Link]
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Mondal, A., et al. (2025). Carbazole-linked through-space TADF emitters for OLEDs: tuning photophysics via molecular architecture and exciton dynamics. Materials Advances. Available at: [Link]
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Oner, S., & Bryce, M. R. (2023). A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications. Materials Chemistry Frontiers. Available at: [Link]
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Maldonado, J. L., et al. (2018). Efficient OLEDs Fabricated by Solution Process Based on Carbazole and Thienopyrrolediones Derivatives. Materials. Available at: [Link]
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Wang, Y., et al. (2017). Non-Doped Deep-Blue OLEDs Based on Carbazole-π-Imidazole Derivatives. Molecules. Available at: [Link]
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Volyniuk, D., et al. (2021). Low Molar Mass Carbazole-Based Host Materials for Phosphorescent Organic Light-Emitting Diodes: A Review. Materials. Available at: [Link]
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Oner, S., & Bryce, M. R. (2023). A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications. Royal Society of Chemistry. Available at: [Link]
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Kim, J., et al. (2017). Effect of substituents in a series of carbazole-based host-materials toward high-efficiency carbene-based blue OLEDs. Journal of Materials Chemistry C. Available at: [Link]
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Kim, S. J., et al. (2015). High-efficiency blue phosphorescent organic light-emitting diodes using a carbazole and carboline-based host material. Journal of Materials Chemistry C. Available at: [Link]
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Duan, L., et al. (2017). Multifunctional applications of triazine/carbazole hybrid thermally activated delayed fluorescence emitters in organic light emitting diodes. Journal of Materials Chemistry C. Available at: [Link]
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Cheng, Y. C., et al. (2022). A Highly Twisted Carbazole-Fused DABNA Derivative as an Orange-Red TADF Emitter for OLEDs with Nearly 40 % EQE. Angewandte Chemie International Edition. Available at: [Link]
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Zhang, D., et al. (2019). Novel Carbazole/Fluorene-Based Host Material for Stable and Efficient Phosphorescent OLEDs. ACS Applied Materials & Interfaces. Available at: [Link]
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A Comparative Guide to Hole-Transporting Materials in Perovskite Solar Cells: 9-(2-Ethylhexyl)carbazole-3,6-dicarboxaldehyde Derivatives versus Spiro-OMeTAD
In the rapidly advancing field of perovskite solar cells (PSCs), the hole-transporting material (HTM) plays a pivotal role in achieving high power conversion efficiencies (PCE) and ensuring long-term operational stability. For years, 2,2′,7,7′-tetrakis(N,N-di-p-methoxyphenylamine)-9,9′-spirobifluorene, commercially known as spiro-OMeTAD, has been the gold standard HTM, enabling PSCs to reach efficiencies exceeding 25%. However, the intricate multi-step synthesis, high production cost, and inherent instability of spiro-OMeTAD have prompted a fervent search for viable alternatives.
This technical guide provides an in-depth comparison between the benchmark spiro-OMeTAD and a promising class of alternative HTMs: derivatives of 9-(2-Ethylhexyl)carbazole-3,6-dicarboxaldehyde. We will delve into their synthesis, comparative performance in perovskite solar cells, and stability under operational stress, supported by experimental data from recent literature. This guide is intended for researchers and professionals in the fields of materials science, solar energy, and drug development who are seeking to understand and innovate beyond the current limitations of perovskite photovoltaic technology.
The Case for Carbazole Derivatives: Moving Beyond the Spiro-OMeTAD Benchmark
Spiro-OMeTAD, while highly effective, presents several challenges that hinder the commercial scalability of perovskite solar cells. Its complex synthesis involves multiple steps, leading to high costs and difficulties in purification[1]. Furthermore, spiro-OMeTAD is susceptible to degradation from moisture and thermal stress, which contributes to the long-term instability of PSCs[2]. The hygroscopic nature of dopants typically used with spiro-OMeTAD, such as lithium bis(trifluoromethanesulfonyl)imide (LiTFSI), further exacerbates this issue.
In contrast, carbazole-based small molecules have emerged as a compelling alternative. The carbazole moiety offers several advantages, including excellent thermal stability, high hole mobility, and facile functionalization at the 3, 6, and 9 positions[1]. The introduction of a 9-(2-Ethylhexyl) group enhances solubility in common organic solvents, which is crucial for solution-based fabrication processes. Furthermore, the dicarboxaldehyde groups at the 3 and 6 positions provide reactive sites for further molecular engineering to fine-tune the material's electronic and physical properties.
Performance Showdown: A Data-Driven Comparison
The ultimate measure of an HTM's efficacy lies in the performance of the resulting perovskite solar cell. The key photovoltaic parameters are the open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE). Below is a summary of the performance of various 3,6-disubstituted carbazole derivatives in comparison to the benchmark spiro-OMeTAD in a standard n-i-p perovskite solar cell architecture.
| Hole-Transporting Material (HTM) | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) | Reference |
| Standard HTM | |||||
| spiro-OMeTAD | ~1.0 - 1.15 | ~22 - 25 | ~70 - 80 | ~17 - 22+ | [1] |
| 3,6-Carbazole Derivatives | |||||
| KZRD | - | - | - | 20.40 | [1][3] |
| A D-A type carbazole derivative where carbazole is the donor and 3-ethyl rhodanine is the electron-withdrawing group. | |||||
| SF-MPA-MCz | 1.18 | 26.24 | 79.22 | 24.53 | [4] |
| A spiro-type HTM with carbazole units. | |||||
| SGT-405 | - | - | - | 14.79 | [5] |
| A three-arm-type carbazole-based molecule. | |||||
| CzP | - | - | - | ~13 | [6] |
| A simple carbazole derivative. |
As the data indicates, engineered 3,6-disubstituted carbazole derivatives can achieve power conversion efficiencies that are not only comparable to but in some cases, such as with SF-MPA-MCz, even surpass those of spiro-OMeTAD-based devices[4]. The high fill factors observed with some carbazole derivatives suggest efficient charge extraction and minimal recombination at the perovskite/HTM interface[7][8].
Long-Term Stability: The Critical Advantage of Carbazole HTMs
Beyond initial efficiency, the operational stability of a perovskite solar cell is paramount for its commercial viability. Here, carbazole-based HTMs demonstrate a significant advantage over spiro-OMeTAD. The inherent chemical stability of the carbazole core, coupled with the hydrophobic nature imparted by alkyl chains like 2-ethylhexyl, contributes to enhanced resistance to moisture and thermal degradation.
A comparative study on a spiro-type HTM incorporating carbazole units (SF-MPA-MCz) showcased this superior stability. The device based on this carbazole derivative maintained over 90% of its initial PCE after 500 hours of continuous illumination at 100 mW/cm² and retained over 85% of its initial PCE after 1000 hours of heating at 85°C[4]. In contrast, spiro-OMeTAD-based devices often exhibit a more rapid decline in performance under similar stress conditions.
Experimental Protocols: From Synthesis to Device Fabrication
To provide a practical context, we outline the key experimental workflows for the synthesis of a this compound derivative and the subsequent fabrication of a perovskite solar cell.
Synthesis of 9-(2-ethylhexyl)-9H-carbazole-3,6-dicarbaldehyde
The synthesis of the core carbazole structure is a critical first step. A representative procedure is as follows[9]:
-
Alkylation of Carbazole: 9H-carbazole is reacted with 2-ethylhexyl bromide in the presence of a base such as potassium hydroxide in a suitable solvent like dimethylformamide (DMF) to yield 9-(2-ethylhexyl)-9H-carbazole.
-
Formylation: The 9-(2-ethylhexyl)-9H-carbazole is then subjected to a Vilsmeier-Haack reaction using a mixture of phosphoryl chloride (POCl₃) and DMF. This introduces the aldehyde groups at the 3 and 6 positions of the carbazole ring, yielding 9-(2-ethylhexyl)-9H-carbazole-3,6-dicarbaldehyde. The crude product is typically purified by column chromatography.
Perovskite Solar Cell Fabrication and Testing Workflow
The fabrication of a perovskite solar cell involves a series of sequential layer depositions. A typical workflow for an n-i-p architecture is as follows[1]:
-
Substrate Preparation: Fluorine-doped tin oxide (FTO) coated glass substrates are cleaned sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.
-
Electron Transport Layer (ETL) Deposition: A compact layer of TiO₂ is deposited on the FTO substrate, followed by a mesoporous TiO₂ layer.
-
Perovskite Layer Deposition: The perovskite precursor solution (e.g., a mixture of FAPbI₃ and MAPbBr₃) is spin-coated onto the ETL in a nitrogen-filled glovebox. An anti-solvent, such as chlorobenzene, is dripped during spinning to induce uniform crystallization, followed by annealing.
-
Hole Transport Layer (HTL) Deposition: The HTM solution (either the carbazole derivative or spiro-OMeTAD, often with additives like Li-TFSI and 4-tert-butylpyridine) is deposited onto the perovskite layer via spin-coating.
-
Metal Contact Deposition: A top electrode, typically gold (Au) or silver (Ag), is deposited by thermal evaporation through a shadow mask to define the active area of the cell.
-
Characterization: The completed device is then characterized under a solar simulator (AM 1.5G, 100 mW/cm²) to measure its photovoltaic performance. Stability testing is conducted under controlled conditions of humidity, temperature, and continuous illumination.
Understanding the Mechanism: Energy Level Alignment
The efficient operation of a perovskite solar cell relies on the proper alignment of the energy levels of its constituent layers to facilitate charge extraction and minimize energy loss. The Highest Occupied Molecular Orbital (HOMO) of the HTM should be slightly higher than the valence band maximum (VBM) of the perovskite to ensure efficient hole transfer. The Lowest Unoccupied Molecular Orbital (LUMO) of the HTM should be significantly higher than the conduction band minimum (CBM) of the perovskite to effectively block electron transport to the anode.
Both spiro-OMeTAD and many carbazole-based HTMs have HOMO levels around -5.2 eV, which aligns well with the typical VBM of mixed-halide perovskites (around -5.4 eV), facilitating efficient hole extraction[10][11]. The LUMO levels of these HTMs are sufficiently high to block electrons effectively.
Conclusion and Future Outlook
Derivatives of this compound represent a highly promising class of hole-transporting materials that can rival and even exceed the performance of the long-standing benchmark, spiro-OMeTAD. Their advantages in terms of synthetic accessibility, lower cost, and significantly improved stability address the key bottlenecks that currently hinder the commercialization of perovskite solar cell technology.
The ability to fine-tune the molecular structure of these carbazole derivatives through functionalization at the 3 and 6 positions offers a vast chemical space for further optimization of their electronic and physical properties. Future research will likely focus on developing novel derivatives with even higher hole mobility, optimized energy level alignment, and enhanced passivation of perovskite surface defects to push the efficiency and stability of perovskite solar cells to new heights. The transition from spiro-OMeTAD to more robust and cost-effective alternatives like these carbazole-based HTMs will be a critical step in realizing the full potential of perovskite photovoltaics.
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Donor-Acceptor Copolymers with 9-(2-Ethylhexyl)carbazole or Dibenzothiophene-5,5-dioxide Donor Units and 5,6-Difluorobenzo[c][1][4][12]thiadiazole Acceptor Units for Photonics. (2022). PubMed Central.
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A Comparative Guide to the Theoretical and Experimental Electronic Properties of 9-(2-Ethylhexyl)carbazole-3,6-dicarboxaldehyde Based Polymers
For Researchers, Scientists, and Drug Development Professionals
Carbazole-based conjugated polymers have garnered significant attention in the field of organic electronics due to their promising photophysical and electrochemical properties.[1] This guide provides an in-depth comparison of the theoretical and experimental electronic properties of polymers derived from 9-(2-Ethylhexyl)carbazole-3,6-dicarboxaldehyde, a key building block in the synthesis of novel semiconducting materials.[2]
Introduction to Carbazole-Based Polymers
Carbazole is an electron-rich aromatic heterocycle that serves as an excellent electron-donating unit in conjugated polymers.[3] The nitrogen atom of the carbazole moiety can be easily functionalized with alkyl chains, such as the 2-ethylhexyl group, to enhance the solubility and processability of the resulting polymers.[4][5] The 3,6-positions of the carbazole ring are reactive sites that allow for polymerization, leading to polymers with extended π-conjugation along the backbone.[6] The electronic properties of these polymers, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, and the corresponding HOMO-LUMO gap, are critical determinants of their performance in organic electronic devices.[7]
Theoretical Determination of Electronic Properties
Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful tool for predicting the electronic properties of conjugated polymers before their synthesis.[7][8] This theoretical approach allows for the rational design of materials with desired electronic characteristics.
Computational Methodology
A typical workflow for the theoretical calculation of the electronic properties of a this compound based polymer involves:
-
Monomer and Oligomer Geometry Optimization: The initial step is to build the monomer and a series of oligomers (e.g., dimer, trimer) of the polymer. The geometry of these structures is then optimized to find the lowest energy conformation. A popular and effective method for this is the B3LYP functional with a 6-31G(d) basis set.[3][8]
-
Frequency Calculations: To ensure that the optimized geometry corresponds to a true energy minimum, frequency calculations are performed. The absence of imaginary frequencies confirms a stable structure.[7]
-
HOMO and LUMO Energy Calculation: From the optimized geometries, the energies of the HOMO and LUMO are calculated. These values are typically extrapolated to the polymer limit to estimate the electronic properties of the bulk material.[8]
-
Band Gap Estimation: The theoretical HOMO-LUMO gap (often referred to as the band gap) is the difference between the LUMO and HOMO energy levels.[3]
Logical Relationship between Computational Steps
Caption: Workflow for theoretical electronic property prediction.
Experimental Determination of Electronic Properties
Experimental techniques are essential for validating theoretical predictions and providing a comprehensive understanding of the material's behavior in a real-world setting. Cyclic Voltammetry (CV) and UV-Vis Spectroscopy are the two primary experimental methods used for this purpose.[7][9]
Cyclic Voltammetry (CV)
Cyclic voltammetry is an electrochemical technique used to determine the oxidation and reduction potentials of a molecule, which can then be used to estimate the HOMO and LUMO energy levels.[9][10]
Experimental Protocol for Cyclic Voltammetry:
-
Sample Preparation: A thin film of the polymer is cast onto a working electrode (e.g., platinum or glassy carbon).
-
Electrochemical Cell Setup: The working electrode, a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire) are placed in an electrochemical cell containing a solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in acetonitrile).
-
Measurement: A potential is swept between a set range, and the resulting current is measured. The onset of the first oxidation peak is used to calculate the HOMO level, and the onset of the first reduction peak is used to calculate the LUMO level.[11]
-
Energy Level Calculation: The HOMO and LUMO energy levels are calculated using the following empirical formulas, often referenced against the ferrocene/ferrocenium (Fc/Fc+) redox couple:[4]
-
E_HOMO = - (E_ox_onset - E_Fc/Fc+_onset + 4.8) eV
-
E_LUMO = - (E_red_onset - E_Fc/Fc+_onset + 4.8) eV
-
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is used to determine the optical band gap of a material by measuring its absorption of light as a function of wavelength.[9][12]
Experimental Protocol for UV-Vis Spectroscopy:
-
Sample Preparation: A dilute solution of the polymer is prepared in a suitable solvent (e.g., chloroform or THF), or a thin film is cast onto a transparent substrate (e.g., quartz).
-
Measurement: The absorption spectrum of the sample is recorded using a UV-Vis spectrophotometer.
-
Band Gap Calculation: The optical band gap (E_g_opt) is estimated from the onset of the absorption edge (λ_onset) using the formula:
-
E_g_opt = 1240 / λ_onset (eV)
-
Experimental Workflow Diagram
Caption: Experimental workflow for electronic property determination.
Comparison of Theoretical and Experimental Data
A direct comparison between theoretical and experimental values is crucial for a comprehensive understanding of the electronic structure of this compound based polymers.
| Property | Theoretical (DFT) | Experimental (CV & UV-Vis) |
| HOMO Level (eV) | Typically in the range of -5.2 to -5.8 eV | Can be determined from the onset of oxidation in CV.[4] |
| LUMO Level (eV) | Generally between -2.0 to -2.5 eV | Can be determined from the onset of reduction in CV or estimated from the HOMO level and the optical band gap.[4][13] |
| Band Gap (eV) | Calculated as the difference between LUMO and HOMO energies. | Determined from the absorption edge in the UV-Vis spectrum.[13] |
Discussion of Discrepancies
It is common to observe discrepancies between theoretical and experimental values. These differences can be attributed to several factors:
-
Environmental Effects: Theoretical calculations are often performed on a single polymer chain in a vacuum, whereas experimental measurements are conducted in solution or as a solid film, where intermolecular interactions and solvent effects can influence the electronic properties.[7]
-
Computational Approximations: The choice of DFT functional and basis set can impact the accuracy of the calculated energies.[7]
-
Experimental Conditions: Factors such as the solvent, electrolyte, and scan rate in CV, as well as the physical state of the sample (solution vs. film) in UV-Vis spectroscopy, can affect the measured values.[14]
Despite these differences, theoretical calculations provide valuable trends and insights into the structure-property relationships of these polymers, guiding the synthesis of new materials with tailored electronic properties.[3]
Conclusion
The electronic properties of polymers based on this compound can be effectively investigated through a synergistic approach that combines theoretical calculations and experimental measurements. While DFT provides a powerful predictive tool for material design, experimental techniques like cyclic voltammetry and UV-Vis spectroscopy are indispensable for validating these predictions and understanding the material's behavior in a practical context. A thorough comparison of the data from both approaches is essential for advancing the development of high-performance carbazole-based polymers for a wide range of organic electronic applications.
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Comparative study of different cross-coupling methods for 9-(2-Ethylhexyl)carbazole-3,6-dicarboxaldehyde functionalization
For researchers, synthetic chemists, and professionals in drug development, the strategic modification of heterocyclic scaffolds is a cornerstone of innovation. The carbazole nucleus, with its unique electronic properties and rigid, planar structure, is a privileged motif in materials science and medicinal chemistry. Specifically, 9-(2-Ethylhexyl)carbazole-3,6-dicarboxaldehyde stands as a versatile building block, ripe for functionalization to generate novel organic semiconductors, fluorescent probes, and pharmacologically active agents. The aldehyde functionalities at the 3 and 6 positions not only offer sites for further chemical transformations but also modulate the electronic nature of the carbazole core, influencing the outcomes of subsequent cross-coupling reactions.
This guide provides a comprehensive comparative analysis of several key palladium-catalyzed cross-coupling methodologies for the functionalization of this carbazole derivative. We will delve into the mechanistic nuances, practical considerations, and expected outcomes of Suzuki-Miyaura, Stille, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, supported by established protocols and experimental insights. Our focus will be on providing a clear rationale for selecting the most appropriate method based on the desired molecular architecture and functional group tolerance.
The Starting Material: Synthesis of this compound
The journey to functionalized carbazoles begins with the synthesis of the core scaffold. A common and efficient route to this compound involves a two-step process starting from the commercially available 3,6-dibromocarbazole.
Step 1: N-Alkylation
The first step is the alkylation of the nitrogen atom of 3,6-dibromocarbazole with 2-ethylhexyl bromide. This reaction is typically carried out in the presence of a base, such as sodium hydride or potassium carbonate, in a polar aprotic solvent like N,N-dimethylformamide (DMF). The introduction of the bulky and flexible 2-ethylhexyl group enhances the solubility of the carbazole derivatives in common organic solvents, a crucial factor for solution-processable materials.
Step 2: Formylation
Following N-alkylation, the aldehyde groups are introduced at the 3 and 6 positions. The Vilsmeier-Haack reaction is a classic and highly effective method for this transformation.[1] The reaction employs a Vilsmeier reagent, generated in situ from DMF and phosphorus oxychloride (POCl₃), which acts as the formylating agent.[2] The electron-rich nature of the carbazole ring directs the electrophilic substitution to the 3 and 6 positions.[3]
Comparative Analysis of Cross-Coupling Strategies
The functionalization of the this compound core is most effectively achieved via palladium-catalyzed cross-coupling reactions. The choice of the specific method depends on the nature of the desired substituent (aryl, alkynyl, vinyl, or amino group) and the overall synthetic strategy. For the purpose of this guide, we will consider the functionalization of the precursor, 3,6-dibromo-9-(2-ethylhexyl)carbazole, as the reactivity of the C-Br bond is central to these transformations. The presence of the electron-withdrawing aldehyde groups in the final product will generally decrease the electron density of the carbazole ring, which can influence the rate of oxidative addition in the catalytic cycle.
Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for the formation of biaryl structures due to the mild reaction conditions, the commercial availability of a vast array of boronic acids and esters, and the generation of non-toxic inorganic byproducts.[4][5]
Mechanism and Considerations: The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with a boronic acid derivative (activated by a base), and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent system (e.g., toluene/water, dioxane/water) is crucial for efficient transmetalation.[4] For substrates with electron-withdrawing groups, like our target dicarboxaldehyde, the oxidative addition step is generally facilitated.
Experimental Protocol: Suzuki-Miyaura Coupling of 3,6-Dibromo-9-(2-ethylhexyl)carbazole
-
Materials: 3,6-Dibromo-9-(2-ethylhexyl)carbazole, arylboronic acid (2.2-2.5 eq.), Pd(PPh₃)₄ (2-5 mol%), K₂CO₃ (2 M aqueous solution), and toluene.
-
Procedure:
-
To a Schlenk flask, add 3,6-dibromo-9-(2-ethylhexyl)carbazole (1.0 eq.), the arylboronic acid (2.5 eq.), and Pd(PPh₃)₄ (4 mol%).
-
Add a degassed mixture of toluene and 2M aqueous K₂CO₃ solution.
-
Deoxygenate the mixture by bubbling with argon for 20 minutes.
-
Heat the reaction mixture at 80-90°C for 24 hours under an inert atmosphere.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[6]
-
Stille Coupling: An Alternative for C-C Bond Formation
The Stille reaction offers a powerful alternative to the Suzuki coupling, particularly when the corresponding boronic acids are unstable or difficult to prepare.[7] It involves the coupling of an organohalide with an organotin compound, catalyzed by palladium.
Mechanism and Considerations: The mechanism is similar to the Suzuki coupling, with the key difference being the transmetalation step involving the organostannane.[8] A significant advantage of Stille coupling is the tolerance of a wide range of functional groups and the stability of organotin reagents to air and moisture.[9] However, the toxicity of organotin compounds and the difficulty in removing tin byproducts are major drawbacks.[9]
Experimental Protocol: Stille Coupling of 3,6-Dibromo-9-(2-ethylhexyl)carbazole
-
Materials: 3,6-Dibromo-9-(2-ethylhexyl)carbazole, organostannane (2.2-2.5 eq.), Pd(PPh₃)₄ (2-5 mol%), and anhydrous toluene or DMF.
-
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve 3,6-dibromo-9-(2-ethylhexyl)carbazole (1.0 eq.) and the organostannane (2.2 eq.) in anhydrous toluene.
-
Add Pd(PPh₃)₄ (5 mol%).
-
Thoroughly degas the solution.
-
Heat the reaction mixture to reflux (around 110°C) for 24-48 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture and remove the solvent under reduced pressure.
-
The crude product is often purified by column chromatography. A potassium fluoride (KF) wash can be employed to remove tin byproducts.[8]
-
Heck Reaction: Vinylation of the Carbazole Core
The Heck (or Mizoroki-Heck) reaction is a powerful tool for the formation of carbon-carbon bonds between an unsaturated halide and an alkene, leading to the synthesis of substituted alkenes.[10][11] This reaction is particularly useful for introducing vinyl groups onto the carbazole scaffold.
Mechanism and Considerations: The reaction is initiated by the oxidative addition of the aryl halide to a Pd(0) catalyst.[10] The resulting Pd(II) complex then coordinates to the alkene, followed by migratory insertion of the alkene into the Pd-C bond. A subsequent β-hydride elimination releases the product and a hydridopalladium complex, which is then converted back to the active Pd(0) catalyst by a base.[12] The regioselectivity of the alkene insertion is a key consideration.
Experimental Protocol: Heck Reaction of 3,6-Dibromo-9-(2-ethylhexyl)carbazole
-
Materials: 3,6-Dibromo-9-(2-ethylhexyl)carbazole, alkene (e.g., styrene, acrylate; 2.5-3.0 eq.), Pd(OAc)₂ (2-5 mol%), a phosphine ligand (e.g., P(o-tolyl)₃; 4-10 mol%), a base (e.g., Et₃N, K₂CO₃), and a solvent (e.g., DMF, NMP).
-
Procedure:
-
Combine 3,6-dibromo-9-(2-ethylhexyl)carbazole (1.0 eq.), Pd(OAc)₂ (3 mol%), and the phosphine ligand (6 mol%) in a Schlenk tube.
-
Add the degassed solvent, the alkene (2.5 eq.), and the base (3.0 eq.).
-
Heat the mixture under an inert atmosphere at 100-140°C for 12-24 hours.
-
Monitor the reaction by TLC.
-
Once complete, cool the reaction, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic phase, concentrate, and purify by column chromatography.
-
Sonogashira Coupling: Introduction of Alkynyl Moieties
The Sonogashira coupling is the premier method for the synthesis of aryl and vinyl alkynes, which are valuable intermediates in organic synthesis and key components in conjugated materials.[13][14] The reaction couples a terminal alkyne with an aryl or vinyl halide.
Mechanism and Considerations: The Sonogashira reaction typically employs a dual catalytic system of palladium and copper(I).[15] The palladium catalyst undergoes oxidative addition with the aryl halide, while the copper(I) catalyst reacts with the terminal alkyne to form a copper acetylide. Transmetalation between the palladium complex and the copper acetylide, followed by reductive elimination, affords the final product. The use of an amine base (e.g., triethylamine, diisopropylamine) is crucial.[6]
Experimental Protocol: Sonogashira Coupling of 3,6-Dibromo-9-(2-ethylhexyl)carbazole
-
Materials: 3,6-Dibromo-9-(2-ethylhexyl)carbazole, terminal alkyne (2.2-2.5 eq.), Pd(PPh₃)₂Cl₂ (2-5 mol%), CuI (3-10 mol%), and a solvent mixture of toluene and an amine base (e.g., triethylamine).
-
Procedure:
-
In a Schlenk flask, dissolve 3,6-dibromo-9-(2-ethylhexyl)carbazole (1.0 eq.), Pd(PPh₃)₂Cl₂ (3 mol%), and CuI (5 mol%) in a mixture of toluene and triethylamine.
-
Degas the solution by bubbling with argon for 20 minutes.
-
Add the terminal alkyne (2.2 eq.) via syringe.
-
Stir the reaction mixture at 70-80°C under an inert atmosphere until the starting material is consumed (monitored by TLC).
-
Upon completion, cool the mixture, dilute with an organic solvent, and wash with aqueous ammonium chloride and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.[6]
-
Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination is a powerful and versatile method for the synthesis of aryl amines from aryl halides.[16][17] This reaction is indispensable for creating C-N linkages, which are prevalent in pharmaceuticals and organic electronic materials.
Mechanism and Considerations: The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium amido complex, and finally reductive elimination to yield the arylamine product.[16] The choice of a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos) is critical for the success of this reaction, as is the use of a strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄).[18]
Experimental Protocol: Buchwald-Hartwig Amination of 3,6-Dibromo-9-(2-ethylhexyl)carbazole
-
Materials: 3,6-Dibromo-9-(2-ethylhexyl)carbazole, amine (2.2-2.5 eq.), Pd₂(dba)₃ (1-3 mol%), a biarylphosphine ligand (e.g., XPhos; 2-6 mol%), a base (e.g., NaOtBu), and an anhydrous solvent (e.g., toluene, dioxane).
-
Procedure:
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃ (2 mol%), the phosphine ligand (4 mol%), and the base (2.5 eq.).
-
Evacuate and backfill the tube with an inert gas.
-
Add a solution of 3,6-dibromo-9-(2-ethylhexyl)carbazole (1.0 eq.) and the amine (2.2 eq.) in the anhydrous solvent.
-
Heat the reaction mixture at 80-110°C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate.
-
Purify by column chromatography.
-
Comparative Performance Summary
| Cross-Coupling Method | Bond Formed | Key Reagents | Typical Catalyst System | Advantages | Disadvantages | Expected Yield Range |
| Suzuki-Miyaura | C(sp²)–C(sp²) | Boronic acids/esters, Base | Pd(PPh₃)₄, Pd(OAc)₂/ligand | Mild conditions, vast substrate scope, non-toxic byproducts.[4] | Sensitive to steric hindrance, boronic acid stability. | 70-95% |
| Stille | C(sp²)–C(sp²) | Organostannanes | Pd(PPh₃)₄, Pd₂(dba)₃/ligand | High functional group tolerance, stable reagents.[7][9] | Toxic tin reagents, difficult byproduct removal.[9] | 60-90% |
| Heck | C(sp²)–C(vinyl) | Alkenes, Base | Pd(OAc)₂, PdCl₂/ligand | Atom economical, good for vinylation.[10] | Regioselectivity can be an issue, requires activated alkenes. | 50-85% |
| Sonogashira | C(sp²)–C(sp) | Terminal alkynes, Base | Pd(PPh₃)₂Cl₂/CuI | Direct alkynylation, mild conditions.[13] | Requires a co-catalyst, potential for alkyne homocoupling. | 70-95% |
| Buchwald-Hartwig | C(sp²)–N | Amines, Base | Pd₂(dba)₃/biarylphosphine ligand | Broad amine scope, excellent for C-N bond formation.[16] | Requires specialized ligands, sensitive to air and moisture. | 65-90% |
Conclusion
The functionalization of this compound through palladium-catalyzed cross-coupling reactions offers a rich and diverse avenue for the synthesis of novel materials and bioactive molecules. The choice of the most suitable method is a strategic decision that depends on the desired final product and the available synthetic resources. The Suzuki-Miyaura and Sonogashira couplings are often the methods of choice for introducing aryl and alkynyl groups, respectively, due to their high efficiency and favorable reaction conditions. The Stille coupling provides a robust alternative, particularly when the requisite organoboron reagents are not readily accessible. For the introduction of vinylic moieties, the Heck reaction is a powerful tool, while the Buchwald-Hartwig amination remains the gold standard for the construction of C-N bonds. By understanding the mechanistic underpinnings and practical considerations of each of these powerful transformations, researchers can effectively navigate the synthetic landscape to achieve their molecular design goals.
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Kashani, S. K., & Jessiman, J. E. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
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Kashani, S. K., & Jessiman, J. E. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Amazon S3. [Link]
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Wikipedia contributors. (2023). Stille reaction. Wikipedia. [Link]
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Vilsmeier-Haack Transformations under Non Classical Conditions. (2019). Journal of Applicable Chemistry. [Link]
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The Nobel Prize in Chemistry 2010. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. NobelPrize.org. [Link]
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Watanabe, T., Ueda, S., Inuki, S., Oishi, S., Fujii, N., & Ohno, H. (2007). One-pot synthesis of carbazoles by palladium-catalyzed N-arylation and oxidative coupling. Chemical Communications, (37), 4516-4518. [Link]
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D'Auria, M., Emanuele, L., Racioppi, R., & Appolloni, M. (2024). A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. RSC advances, 14(31), 22195-22206. [Link]
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Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. [Link]
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Patil, S. B., & Rajput, P. R. (2013). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. PharmaTutor. [Link]
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ACS Green Chemistry Institute Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. [Link]
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Colacot, T. J. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1879-1888. [Link]
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Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]
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J&K Scientific LLC. (2025). Stille Cross-Coupling. [Link]
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chemeurope.com. (n.d.). Stille reaction. [Link]
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Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
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Ashenhurst, J. (2016). The Heck, Suzuki, and Olefin Metathesis Reactions. Master Organic Chemistry. [Link]
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Chemistry LibreTexts. (2023). Stille Coupling. [Link]
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Chen, Y., et al. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR protocols, 5(1), 102871. [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
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Nolan, S. P., & Cazin, C. S. (2022). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd (0) Catalysts, Their Mechanism of Action, and Selected Applications. Chemical reviews, 122(20), 15995-16043. [Link]
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Sharma, S., & Van der Eycken, E. (2021). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Catalysts, 11(11), 1369. [Link]
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Duan, X. M., Huang, P. M., Li, J. S., Zheng, P. W., Zeng, T., & Bai, G. Y. (2005). 3, 6-Dibromo-9-hexyl-9H-carbazole. Acta Crystallographica Section E: Structure Reports Online, 61(12), o3977-o3978. [Link]
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Shvartsberg, M. S., & Vasil'eva, E. V. (2025). Synthesis and photochemical properties of 3, 6-di-tert-butyl-9H-carbazole derivatives. Russian Chemical Bulletin, 74(8), 1845-1850. [Link]
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Zherebtsov, D. A., Strelnikov, V. N., & Guda, A. A. (2022). 4, 4-Bis (2-ethylhexyl)-6-(9-(2-ethylhexyl)-2, 3, 4, 4a, 9, 9a-hexahydro-1H-carbazol-6-yl)-4H-cyclopenta [2, 1-b: 3, 4-b′] dithiophene-2-carbaldehyde. Molbank, 2022(4), M1486. [Link]
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
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Chtita, S., Zgou, H., & Bouachrine, M. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Catalysts, 9(3), 213. [Link]
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Billingsley, K. L., & Buchwald, S. L. (2008). A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles. Angewandte Chemie International Edition, 47(26), 4695-4698. [Link]
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Evaluating the performance of different acceptor units in copolymers with 9-(2-Ethylhexyl)carbazole-3,6-dicarboxaldehyde
This guide provides an in-depth technical comparison of the performance of different acceptor units when copolymerized with the electron-donating monomer 9-(2-ethylhexyl)carbazole-3,6-dicarboxaldehyde. This carbazole derivative serves as a versatile building block for conjugated polymers used in a variety of organic electronic applications, including organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). The choice of the acceptor unit is critical in tuning the optoelectronic and physical properties of the resulting donor-acceptor copolymer.[1][2] This guide will delve into the synthesis, thermal stability, photophysical and electrochemical properties of these copolymers, offering a comparative analysis supported by experimental data.
The Critical Role of the Acceptor Unit
In donor-acceptor (D-A) conjugated polymers, the electronic properties are largely governed by the intramolecular charge transfer (ICT) between the electron-rich donor and the electron-deficient acceptor moieties. The this compound unit provides good hole mobility and thermal stability.[3][4] The introduction of different acceptor units allows for the fine-tuning of the polymer's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which in turn dictates the absorption spectrum, emission color, and charge transport characteristics. A judicious selection of the acceptor unit is therefore paramount in designing materials with tailored properties for specific applications.
Comparative Performance Analysis
This section details the performance of copolymers synthesized from this compound with two distinct acceptor units: a 5,6-difluorobenzo[c][5][6][7]thiadiazole (ffBT) derivative and cyanoterephthalidene.
Copolymer with 5,6-Difluorobenzo[c][6][7][8]thiadiazole (ffBT) Acceptor
A donor-acceptor copolymer, herein designated as P(Cz-ffBT) , was synthesized via Suzuki coupling reaction between a boronic ester derivative of 9-(2-ethylhexyl)carbazole and a dibrominated 5,6-difluorobenzo[c][5][6][7]thiadiazole derivative.[7][8] The fluorine substitution on the benzothiadiazole unit is known to lower the LUMO energy level, which can be beneficial for electron injection and transport.
-
Thermal Stability: The copolymer exhibits excellent thermal and oxidation stability.[5][8] Thermogravimetric analysis (TGA) shows a high decomposition temperature, indicating its suitability for fabrication processes that require heating.
-
Photophysical Properties: In solution and thin-film form, P(Cz-ffBT) displays intense red photoluminescence.[5][8] The emission in the solid state is red-shifted compared to the solution, suggesting the formation of aggregates.[5]
-
Electrochemical Properties: The HOMO and LUMO energy levels, determined by cyclic voltammetry, are suitable for use in organic electronic devices. The specific energy levels allow for efficient charge injection and transport.
-
Device Performance: When incorporated into light-emitting devices, this copolymer demonstrates efficient red emission with low onset voltages.[5][8]
Copolymer with Cyanoterephthalidene Acceptor
A copolymer synthesized through a Knoevenagel polycondensation of this compound with 1,4-phenylenediacetonitrile, resulting in a poly(3,6-N-2-ethylhexyl carbazolyl cyanoterephthalidene) structure, herein referred to as P(Cz-CNTP) .[9] This reaction creates vinylene linkages between the donor and acceptor units.[5][6]
-
Solubility and Film Formation: P(Cz-CNTP) exhibits good solubility in common organic solvents like chloroform and THF, which is advantageous for solution-based processing.[9] It can be readily cast into yellow-colored films.[9]
-
Molecular Weight: The polymer possesses a relatively high number-average molecular weight (Mn) of 3.7 × 104 g/mol .[9]
-
Optical Properties: The UV-Vis spectrum in chloroform shows a broad absorption band between 360-500 nm, attributed to the π-π* transition of the conjugated backbone.[9]
-
Electroluminescence: This copolymer exhibits green electroluminescence with a maximum emission wavelength at 510 nm.[9] The photoluminescence maximum is observed at 525 nm.[9]
Data Summary
| Property | P(Cz-ffBT) (with 5,6-Difluorobenzo[c][5][6][7]thiadiazole) | P(Cz-CNTP) (with Cyanoterephthalidene) |
| Synthesis Method | Suzuki Coupling[7][8] | Knoevenagel Polycondensation[9] |
| Thermal Stability | Very good thermal and oxidation stability[5][8] | Good stability in air[9] |
| Solubility | Information not available | Good in common organic solvents (chloroform, THF)[9] |
| Absorption (λmax) | Information not available | 360-500 nm (in chloroform)[9] |
| Photoluminescence (λmax) | Intense red emission[5][8] | 525 nm (in chloroform)[9] |
| Electroluminescence (λmax) | Efficient red emission[5][8] | 510 nm (green emission)[9] |
| HOMO Level | Information not available | Information not available |
| LUMO Level | Information not available | Information not available |
Experimental Protocols
Synthesis of P(Cz-ffBT) via Suzuki Coupling
This protocol is based on the synthesis of similar carbazole-benzothiadiazole copolymers.[7][8]
Suzuki Coupling Workflow for P(Cz-ffBT) Synthesis.
-
Monomer Preparation: Synthesize or procure 9-(2-ethylhexyl)carbazole-3,6-diboronic acid pinacol ester and the dibrominated 5,6-difluorobenzo[c][5][6][7]thiadiazole acceptor monomer.
-
Reaction Setup: In a reaction flask, dissolve equimolar amounts of the donor and acceptor monomers in a mixture of toluene and water.
-
Add a catalytic amount of tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] and an excess of a base such as sodium carbonate.
-
Polymerization: Degas the mixture and reflux under an inert atmosphere (e.g., argon) for 24-48 hours.
-
Work-up: After cooling to room temperature, pour the reaction mixture into a large volume of methanol to precipitate the polymer.
-
Filter the crude polymer and wash it sequentially with methanol and acetone.
-
Purification: Purify the polymer by Soxhlet extraction using methanol, acetone, hexane, and finally chloroform to collect the pure polymer fraction.
-
Precipitate the chloroform fraction in methanol, filter, and dry the final polymer under vacuum.
Synthesis of P(Cz-CNTP) via Knoevenagel Polycondensation
This protocol is based on the reported synthesis of poly(3,6-N-2-ethylhexyl carbazolyl cyanoterephthalidene).[9]
Knoevenagel Polycondensation for P(Cz-CNTP) Synthesis.
-
Monomer Solution: Dissolve equimolar amounts of this compound and 1,4-phenylenediacetonitrile in a suitable solvent mixture, such as THF and ethanol.
-
Catalyst Addition: Slowly add a catalytic amount of a strong base, such as potassium tert-butoxide (t-BuOK), to the monomer solution under an inert atmosphere.
-
Polymerization: Stir the reaction mixture at room temperature or with gentle heating for 24-72 hours. The progress of the polymerization can be monitored by the increase in viscosity of the solution.
-
Precipitation: Pour the viscous polymer solution into a large volume of methanol to precipitate the polymer.
-
Purification: Filter the precipitated polymer and wash it thoroughly with methanol to remove any unreacted monomers and catalyst residues.
-
Dry the final polymer product under vacuum.
Broader Comparison with Other Acceptor Units
-
Benzothiadiazole (BT) and its derivatives: As demonstrated with P(Cz-ffBT), BT-based acceptors are effective at lowering the LUMO energy level and often lead to polymers with good charge transport properties and thermal stability. Fluorination of the BT unit further enhances its electron-accepting strength.
-
Quinoxaline derivatives: These acceptors are known to impart good thermal stability and can lead to polymers with broad absorption spectra. The resulting copolymers often exhibit good performance in organic solar cells.
-
Diketopyrrolopyrrole (DPP) derivatives: DPP-based acceptors are characterized by their strong electron-withdrawing nature, which typically results in copolymers with narrow bandgaps and absorption extending into the near-infrared region. This makes them excellent candidates for high-performance organic solar cells.
-
Thienopyrazine derivatives: These acceptors can also lead to low bandgap polymers with good charge mobility. The nitrogen atoms in the pyrazine ring can influence the polymer's morphology and interaction with other materials.
The general trend is that stronger electron-withdrawing acceptor units lead to a greater reduction in the copolymer's bandgap and a red-shift in its absorption and emission spectra. The choice of acceptor also significantly impacts the polymer's solubility, morphology, and ultimately, its performance in a device.
Conclusion
The performance of copolymers based on this compound is highly dependent on the chosen acceptor unit. The 5,6-difluorobenzo[c][5][6][7]thiadiazole acceptor yields a thermally stable copolymer with efficient red emission, making it suitable for OLED applications. In contrast, the cyanoterephthalidene acceptor produces a soluble, green-emitting polymer, also with potential for use in OLEDs.
While direct experimental data for a wider range of acceptors with this specific carbazole donor is limited, the established principles of donor-acceptor copolymer design suggest that incorporating stronger acceptors like DPP or quinoxaline derivatives could lead to materials with narrower bandgaps, desirable for organic photovoltaic applications. Further research into the synthesis and characterization of such copolymers is warranted to fully explore the potential of the this compound building block in the field of organic electronics.
References
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Cimrova, V., et al. (2023). Donor-Acceptor Copolymers with 9-(2-Ethylhexyl)carbazole or Dibenzothiophene-5,5-dioxide Donor Units and 5,6-Difluorobenzo[c][5][6][7]thiadiazole Acceptor Units for Photonics. Polymers, 15(22), 4439. [Link]
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Jiang, Y., et al. (2022). Combination of Knoevenagel Polycondensation and Water-Assisted Dynamic Michael-Addition-Elimination for the Synthesis of Vinylene-Linked 2D Covalent Organic Frameworks. Angewandte Chemie International Edition, 61(22), e202202492. [Link]
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Karahan, M., et al. (2018). 9-Allyl-9H-carbazole-3,6-dicarbaldehyde. IUCrData, 3(10), x181498. [Link]
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Grazulevicius, J. V., et al. (2007). 3,6-Di(9-carbazolyl)-9-(2-ethylhexyl)carbazole based single-layer blue organic light emitting diodes. Synthetic Metals, 157(10-12), 449-453. [Link]
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Cimrova, V., et al. (2023). Donor-Acceptor Copolymers with 9-(2-Ethylhexyl)carbazole or Dibenzothiophene-5,5-dioxide Donor Units and 5,6-Difluorobenzo[c][5][6][7]thiadiazole Acceptor Units for Photonics. Polymers, 15(22), 4439. [Link]
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Aydin, M., & Kaya, K. (2022). Design Principles for the Acceptor Units in Donor–Acceptor Conjugated Polymers. ACS Omega, 7(43), 38661–38671. [Link]
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Grimsdale, A. C., & Müllen, K. (2010). Carbazole-based polymers for organic photovoltaic devices. Journal of Materials Chemistry, 20(4), 559-566. [Link]
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Kim, D. Y., et al. (1997). Synthesis and electroluminescent property of a new conjugated polymer based on carbazole derivative: Poly(3,6-N-2-ethylhexyl carbazolyl cyanoterephthalidene). Synthetic Metals, 88(1), 31-35. [Link]
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Ledwon, P., et al. (2018). A novel donor–acceptor carbazole and benzothiadiazole material for deep red and infrared emitting applications. New Journal of Chemistry, 42(15), 12516-12525. [Link]
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Turaev, A. S., et al. (2023). 4,4-Bis(2-ethylhexyl)-6-(9-(2-ethylhexyl)-2,3,4,4a,9,9a-hexahydro-1H-carbazol-6-yl)-4H-cyclopenta[2,1-b:3,4-b′]dithiophene-2-carbaldehyde. Molbank, 2023(2), M1622. [Link]
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Ameri, T., et al. (2013). Overview of conjugated polymers based on a carbazolene unit and an... ResearchGate. [Link]
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Cimrova, V., et al. (2023). Donor-Acceptor Copolymers with 9-(2-Ethylhexyl)carbazole or Dibenzothiophene-5,5-dioxide Donor Units and 5,6-Difluorobenzo[c][5][6][7]thiadiazole Acceptor Units for Photonics. PubMed. [Link]
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de Oliveira, K. T., & da Silva, J. C. S. (2024). Organic Electronics: Basic Fundamentals and Recent Applications Involving Carbazole-Based Compounds. Applied Sciences, 14(3), 1183. [Link]
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Beaujuge, P. M., & Fréchet, J. M. (2011). Tailoring Structure−Property Relationships in Dithienosilole−Benzothiadiazole Donor−Acceptor Copolymers. Macromolecules, 44(19), 7593-7607. [Link]
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Du, Z. (2021). High Performance Organic Electronics Processing with Green Solvents. eScholarship, University of California. [Link]
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Kim, J. H., et al. (2012). Synthesis and photovoltaic properties of donor-acceptor type narrow bandgap copolymers based on benzo[def]carbazole. Macromolecular Research, 20(8), 834-840. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 9-(2-Ethylhexyl)carbazole-3,6-dicarboxaldehyde
This document provides essential, immediate safety and logistical information for the proper handling and disposal of 9-(2-Ethylhexyl)carbazole-3,6-dicarboxaldehyde (CAS No. 169051-20-1). The procedures outlined herein are designed to ensure the safety of laboratory personnel, maintain regulatory compliance, and protect the environment. This guide is intended for researchers, scientists, and drug development professionals who may handle this compound.
Hazard Profile and Core Risk Assessment
Understanding the hazard profile of a chemical is the foundation of its safe management. While a complete, peer-reviewed toxicological profile for this compound is not extensively documented, a robust risk assessment can be constructed from the supplier's Safety Data Sheet (SDS) and data from structurally related compounds, namely carbazoles and aldehydes.[1]
The primary hazards associated with this compound are summarized below:
| Hazard Classification | Description | Source |
| Acute Toxicity 4, Oral | Harmful if swallowed. | Sigma-Aldrich SDS[2] |
| Skin Irritation 2 | Causes skin irritation. | Sigma-Aldrich SDS[2] |
| Eye Irritation 2 | Causes serious eye irritation. | Sigma-Aldrich SDS[2] |
| Specific Target Organ Toxicity (Single Exposure) 3 | May cause respiratory irritation. | Sigma-Aldrich SDS[2] |
| Chronic Aquatic Hazard 4 | May cause long-lasting harmful effects to aquatic life. | Sigma-Aldrich SDS[2] |
| Suspected Carcinogenicity | Carbazole, the parent heterocycle, is classified as a Group 2B carcinogen (possibly carcinogenic to humans) by IARC and is suspected of causing cancer.[3][4][5] | IARC, Thermo Fisher SDS[4][5] |
Causality Behind Precaution: The carbazole moiety is a known hazardous structure, associated with potential carcinogenicity and aquatic toxicity.[3][5][6] The aldehyde functional groups can cause irritation to the skin, eyes, and respiratory system.[2] Therefore, all contact should be minimized, and release to the environment must be strictly avoided.
The Core Disposal Principle: Treat as Hazardous Waste
Due to its identified and inferred hazards, all forms of this compound waste must be treated as hazardous chemical waste. This includes:
-
Unused or expired solid compound.
-
Residues in original containers.
-
Contaminated labware (e.g., pipette tips, weighing boats, vials, gloves).
-
Spill cleanup materials.
-
Solutions containing the compound.
Under no circumstances should this chemical or its contaminated materials be disposed of in the regular trash or poured down the sanitary sewer.[1][7] Attempting to neutralize this complex organic molecule with commercial aldehyde-neutralizing agents (e.g., Aldex) is not recommended, as these products are typically validated for simple aldehydes like formalin and their efficacy on this compound is unknown.[8][9]
Step-by-Step Disposal Protocol
This protocol provides a self-validating system for the safe segregation, containment, and disposal of waste.
Step 1: Wear Appropriate Personal Protective Equipment (PPE)
Before handling the chemical in any capacity, including for disposal, ensure you are wearing the appropriate PPE to prevent exposure.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber, tested to EN 374).[10][11]
-
Eye Protection: Safety glasses with side-shields or chemical safety goggles.[10][12]
-
Body Protection: A standard laboratory coat.
-
Respiratory Protection: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[3][10]
Step 2: Waste Segregation and Collection
Proper segregation is critical to prevent dangerous chemical reactions and ensure compliant disposal.
-
Designate a Waste Stream: Establish a dedicated hazardous waste stream for this compound.
-
Collect Solid Waste: Place all solid waste, including the pure compound, contaminated weighing paper, and grossly contaminated items like gloves, into a dedicated solid hazardous waste container.[1]
-
Collect Contaminated Sharps & Labware: Non-sharp labware (vials, pipette tips) should go into the solid waste container. Any contaminated sharps (needles, razor blades) must be placed in a designated, puncture-proof sharps container rated for chemical waste.
-
Avoid Mixing: Do not mix this waste with other chemical waste streams, especially strong oxidizers or alkalis, with which carbazoles may react violently.[1][10]
Step 3: Waste Containerization
The integrity of the waste container is paramount for safe storage and transport.
-
Select the Right Container: Use a leak-proof, durable container with a secure, screw-top lid. High-density polyethylene (HDPE) is a suitable material.[1] The container must be in good condition, free of cracks or damage.[13]
-
Keep it Closed: The waste container must be kept closed at all times except when actively adding waste.[7][13] This minimizes the risk of spills and exposure. Using a funnel that is removed after use is standard practice.[13]
Step 4: Labeling and Storage
Proper labeling and storage are mandated by federal and local regulations, such as those from the EPA's Resource Conservation and Recovery Act (RCRA).[14][15]
-
Label Immediately: Affix a hazardous waste label to the container before adding any waste.
-
Complete the Label: Clearly write the full chemical name, "this compound," and list any other components (e.g., solvents). Avoid abbreviations.[7] Indicate the relevant hazards (e.g., "Toxic," "Irritant," "Environmental Hazard").
-
Store Safely: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) or a main hazardous waste storage area.[14] The storage area should be away from heat sources and incompatible chemicals.
-
Use Secondary Containment: Place the primary waste container inside a larger, chemically resistant secondary containment bin or tray to contain any potential leaks.[1]
Step 5: Arrange for Final Disposal
-
Contact EHS: When the container is full or ready for removal, contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[1]
-
Manifesting: Your EHS department will handle the official profiling, manifesting, and transport of the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF).[16][17]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for managing waste generated from this compound.
Caption: Disposal workflow for this compound.
Emergency Procedures: Spill Management
In the event of a spill, prompt and correct action is crucial to mitigate exposure and environmental contamination.
-
Alert & Evacuate: Alert personnel in the immediate area. If the spill is large, evacuate the laboratory.
-
Control Ignition Sources: Although the material is a solid, ensure there are no nearby ignition sources.[1]
-
Ventilate: Ensure the area is well-ventilated, preferably by using a chemical fume hood if the spill is contained within it.
-
Cleanup:
-
For small spills of the solid material, carefully sweep or scoop the material to avoid creating dust.[1][18] Dampening the material with water may help prevent dust, but only if it does not create a new hazard.
-
Place all collected material and cleanup tools (e.g., contaminated wipes, dustpan) into your designated hazardous waste container.
-
-
Decontaminate: Clean the spill area thoroughly with soap and water. Collect all cleaning materials as hazardous waste.[1]
-
Report: Report the spill to your laboratory supervisor and your institution's EHS department, following their specific reporting protocol.[1]
By adhering to this comprehensive guide, laboratory professionals can manage and dispose of this compound waste in a manner that is safe, compliant, and environmentally responsible.
References
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Medical-Waste-Disposal.com. (n.d.). Aldehyde Disposal. Retrieved from [Link]
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Aldex®. (n.d.). Aldehyde Disposal Made Easy. Retrieved from [Link]
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Medical Laboratory Observer. (2019). Laboratory Waste Management: The New Regulations. Retrieved from [Link]
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TDSC.com. (n.d.). Aldex Aldehyde Disposal Liquid. Retrieved from [Link]
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American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: Carbazole. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6854, Carbazole. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2023). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
- LGC Standards. (2019).
- Carl ROTH. (n.d.).
- Loba Chemie. (2024).
- Washington State Department of Ecology. (n.d.).
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WasteWise. (n.d.). Aldehyde Disposal Products. Retrieved from [Link]
- BenchChem. (n.d.). Proper Disposal of 9-(4-Nitrophenyl)
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New Jersey Department of Health. (2001). Hazardous Substance Fact Sheet: 7H-DIBENZO (c,g) CARBAZOLE. Retrieved from [Link]
- Santa Cruz Biotechnology. (n.d.).
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C&EN. (2024, August 30). C&EN Uncovered: Solvent Waste Levels, EPA Regulations, and Disposal [Video]. YouTube. Retrieved from [Link]
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Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]
- University of Oklahoma. (n.d.). EHSO Manual 2025-2026: Hazardous Waste.
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LookChem. (n.d.). 9H-Carbazole-3,6-dicarboxaldehyde, 9-hexyl-. Retrieved from [Link]
- Echemi. (2022). 99% 9H-Carbazole-3,6-dicarboxaldehyde, 9-hexyl- CAS NO 262291-69-0.
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Navigating the Safe Handling of 9-(2-Ethylhexyl)carbazole-3,6-dicarboxaldehyde: A Comprehensive Guide
The expanding landscape of organic electronics and pharmaceutical research has introduced novel molecules with unique properties and, consequently, specific handling requirements. Among these is 9-(2-Ethylhexyl)carbazole-3,6-dicarboxaldehyde, a carbazole derivative whose utility in advanced material synthesis necessitates a thorough understanding of its safety profile. This guide provides an in-depth, procedural framework for the safe handling, use, and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of research outcomes. Our approach moves beyond a simple checklist, delving into the rationale behind each safety measure to foster a culture of informed caution.
Hazard Identification and Risk Assessment: Understanding the Compound
This compound is a solid organic compound. While a comprehensive toxicological profile for this specific molecule is not extensively documented, the known hazards of its parent structure, carbazole, and related aromatic aldehydes provide a strong basis for a precautionary approach.
The primary hazards associated with this compound are:
-
Skin and Eye Irritation: Direct contact can cause irritation to the skin and eyes.[1]
-
Respiratory Tract Irritation: Inhalation of the dust can irritate the respiratory system.[1]
-
Harmful if Swallowed: Ingestion of the compound may be harmful.[1]
-
Potential for Carcinogenicity: Some substituted carbazole derivatives have been identified as potential carcinogens.[2][3] Although the carcinogenicity of this compound has not been definitively established, it is prudent to handle it with the appropriate precautions.
A thorough risk assessment should be conducted before any new procedure involving this compound. This involves evaluating the quantity of the substance being used, the potential for dust generation, and the duration of exposure.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical for minimizing exposure. The following table outlines the recommended PPE for handling this compound, with explanations for each selection.
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile or Neoprene Gloves | Provides a barrier against skin contact. Nitrile gloves offer good resistance to a variety of chemicals, including many organic compounds. For prolonged or high-exposure tasks, double-gloving or using thicker, chemical-resistant gloves is recommended. |
| Eye Protection | Chemical Safety Goggles | Protects the eyes from dust particles and potential splashes of solutions containing the compound. |
| Face Protection | Face Shield (in addition to goggles) | Recommended when there is a significant risk of dust generation or splashing, such as when handling larger quantities or during vigorous mixing. |
| Body Protection | Laboratory Coat | Prevents contamination of personal clothing. A flame-resistant lab coat should be considered if working with flammable solvents. |
| Respiratory Protection | NIOSH-approved N95 Respirator or higher | Essential for preventing the inhalation of fine dust particles. For procedures with a high potential for aerosolization or if working outside of a fume hood, a respirator with an organic vapor cartridge may be necessary. |
Experimental Workflow: Safe Handling Procedures
The following step-by-step guide details the best practices for handling this compound in a laboratory setting.
Donning and Doffing PPE Workflow
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
